molecular formula C8H7ClFNO B1596937 2-(2-Chloro-4-fluorophenyl)acetamide CAS No. 306937-35-9

2-(2-Chloro-4-fluorophenyl)acetamide

Cat. No.: B1596937
CAS No.: 306937-35-9
M. Wt: 187.6 g/mol
InChI Key: KKNGNQGKYUBBKL-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7ClFNO and its molecular weight is 187.6 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNGNQGKYUBBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378664
Record name 2-(2-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-35-9
Record name 2-(2-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)acetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-chloro-4-fluorophenyl)acetamide, a compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is limited, this document consolidates information on its synthesis from known precursors, predicted properties, and potential biological activities based on structurally related molecules. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound.

Compound Identification and Structural Elucidation

It is crucial to distinguish this compound from its more commonly documented isomers. The defining feature of the title compound is the acetamide moiety attached to the phenyl ring via a methylene bridge, as opposed to a direct nitrogen-ring bond (an anilide structure).

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₇ClFNOCalculated
Molecular Weight 187.60 g/mol Calculated
CAS Number Not readily available in searched literatureN/A

The absence of a readily available CAS number suggests that this specific isomer is not as extensively studied or commercially available as its N-phenylacetamide counterparts.

Synthesis and Manufacturing

The synthesis of this compound can be reliably achieved through a two-step process starting from the corresponding carboxylic acid. This method offers a clear and efficient pathway for producing the target compound in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-(2-Chloro-4-fluorophenyl)acetyl chloride

  • Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-(2-chloro-4-fluorophenyl)acetic acid (1 equivalent).[1][2]

  • Reagent Addition: Thionyl chloride (2-3 equivalents) is added dropwise to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 79 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 2-(2-chloro-4-fluorophenyl)acetyl chloride, a moisture-sensitive intermediate, is typically used in the next step without further purification.[3]

Part B: Amidation to this compound

  • Reaction Setup: A separate reaction vessel containing a solution of aqueous ammonia (a large excess) is cooled in an ice bath.

  • Reagent Addition: The crude 2-(2-chloro-4-fluorophenyl)acetyl chloride is added dropwise to the cold ammonia solution with vigorous stirring. The addition should be slow to control the exothermic reaction.

  • Reaction Conditions: The mixture is stirred for an additional 1-2 hours, allowing it to slowly warm to room temperature.

  • Product Isolation: The resulting solid precipitate (the acetamide product) is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water to remove any remaining salts and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start 2-(2-Chloro-4-fluorophenyl)acetic acid (CAS: 177985-32-9) reagent1 Thionyl Chloride (SOCl₂) Reflux start->reagent1 intermediate 2-(2-Chloro-4-fluorophenyl)acetyl chloride (CAS: 676348-45-1) reagent1->intermediate reagent2 Aqueous Ammonia (NH₃(aq)) 0°C to RT intermediate->reagent2 product This compound reagent2->product

Caption: Synthesis workflow for this compound.

Chemical and Physical Properties

While experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from related compounds.

PropertyPredicted/Inferred ValueNotes
Physical State Likely a solid at room temperatureBased on similar phenylacetamides.
Melting Point Expected to be higher than its carboxylic acid precursor (98.5-107.5°C)Amides generally have higher melting points than their corresponding carboxylic acids due to hydrogen bonding.[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)The amide group allows for some hydrogen bonding, but the aromatic ring reduces water solubility.
Reactivity The amide bond is susceptible to hydrolysis under acidic or basic conditions. The N-H protons are weakly acidic. The aromatic ring can undergo further electrophilic substitution, directed by the existing substituents.

Potential Biological and Pharmacological Activities

The chemical structure of this compound suggests potential for biological activity. The broader class of acetamides is known to possess a wide range of pharmacological properties.

  • Antimicrobial Potential: Chloroacetamide derivatives have been reported to exhibit antimicrobial activity.[4][5] The presence of the chloro group can enhance the biological activity of the molecule.[4] It is hypothesized that these compounds may act as alkylating agents, covalently modifying essential biomolecules in pathogens.

  • Anticancer Potential: The N-phenylacetamide scaffold is found in several compounds with demonstrated biological activities, including potential anticancer effects.[6]

  • Enzyme Inhibition: The reactive nature of the acetamide moiety could allow for covalent modification of enzyme active sites, leading to irreversible inhibition.

MOA compound This compound target Biological Target (e.g., Enzyme Active Site with Nucleophile) compound->target Interaction adduct Covalent Adduct (Inactivated Target) target->adduct Covalent Modification effect Downstream Biological Effect (e.g., Antimicrobial/Anticancer Activity) adduct->effect

Caption: Hypothetical mechanism of action via covalent modification.

Analytical Methods for Characterization

Standard analytical techniques are essential for confirming the identity and purity of synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methylene (-CH₂-) protons, a broad singlet for the amide (-NH₂) protons, and a complex multiplet pattern in the aromatic region for the three phenyl protons.

    • ¹³C NMR: Signals for the carbonyl carbon, the methylene carbon, and the six aromatic carbons (four of which are unique) would be expected.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), a strong C=O (amide I) stretching vibration (around 1650 cm⁻¹), and N-H bending (amide II) vibration (around 1600 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak would be observed, and the fragmentation pattern would likely show the loss of the acetamide group and other characteristic fragments.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on data for its precursors and structural analogs.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: Based on its precursors, it may cause skin, eye, and respiratory irritation.[7] Halogenated organic compounds should always be handled with care.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents an under-explored area of chemical space. This guide provides a robust, scientifically grounded starting point for its synthesis and characterization. The potential for this compound to exhibit interesting biological activities warrants further investigation. Future research should focus on the experimental determination of its physicochemical properties, exploration of its pharmacological profile, and optimization of its synthesis for larger-scale applications.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(2-Chloro-4-fluorophenyl)acetamide, a compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the selection and application of modern analytical techniques. Our methodology ensures a self-validating system for structural confirmation, grounded in authoritative analytical principles.

Introduction and Molecular Overview

This compound is a substituted aromatic amide with the molecular formula C₈H₇ClFNO and a molecular weight of 187.60 g/mol . Accurate determination of its chemical structure is paramount for understanding its reactivity, potential biological activity, and for ensuring purity and quality control in any application. This guide will detail a logical workflow for its structural elucidation, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography.

Foundational Analysis: Mass Spectrometry

Mass spectrometry provides the initial, crucial confirmation of the molecular weight and offers insights into the molecular formula through isotopic patterns and fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Calculate the theoretical exact mass for C₈H₈ClFNO⁺ and compare it with the experimentally observed mass.

Data Interpretation: The presence of a chlorine atom is a key structural feature that can be readily identified in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic doublet, with the [M]⁺ peak and an [M+2]⁺ peak in an approximate 3:1 intensity ratio[1][2][3]. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

ParameterExpected ValueObserved Value (Predicted)
Molecular FormulaC₈H₇ClFNOC₈H₇ClFNO
Molecular Weight187.60 g/mol 187.0200 Da (for C₈H₇³⁵ClFNO)
[M+H]⁺ (³⁵Cl)188.0279 m/z~188.0279 m/z
[M+H]⁺ (³⁷Cl)190.0250 m/z~190.0250 m/z
Isotopic Ratio~3:1~3:1
Fragmentation Pattern Analysis

Electron impact (EI) or collision-induced dissociation (CID) will cause the molecule to fragment in a predictable manner, providing clues to its connectivity.

Expected Fragmentation Pathways:

  • α-Cleavage: The bond between the carbonyl carbon and the adjacent methylene group is susceptible to cleavage.

  • Amide Bond Cleavage: The C-N bond of the amide can break.

  • Loss of Halogens: Cleavage of the C-Cl bond can occur.

The fragmentation pattern will help to confirm the presence of the chloroacetyl group and the fluorophenyl moiety.

Functional Group Identification: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present.

Data Interpretation: The IR spectrum of this compound is expected to show characteristic peaks for the amide and aromatic functionalities.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
~3300N-H stretchSecondary AmideMedium-Strong
~1670C=O stretch (Amide I)Secondary AmideStrong
~1550N-H bend (Amide II)Secondary AmideMedium-Strong
~1500, ~1400C=C stretchAromatic RingMedium
~1250C-N stretchAmideMedium
~1200C-F stretchAryl FluorideStrong
~750C-Cl stretchAlkyl ChlorideMedium-Strong

The presence of a strong absorption around 1670 cm⁻¹ is indicative of the amide carbonyl group[4][5][6]. The N-H stretching and bending vibrations further confirm the secondary amide functionality[4][5][6].

Definitive Connectivity and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to establish the complete atomic connectivity.

¹H NMR Spectroscopy

Protocol:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analyze the chemical shifts, integration, and coupling patterns of the signals.

Predicted ¹H NMR Data (based on analogous compounds):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5br s1HNH
~7.5-7.0m3HAr-H
~4.2s2HCH ₂Cl

The broad singlet for the amide proton, the multiplet in the aromatic region, and the singlet for the methylene protons are key diagnostic signals.

¹³C NMR Spectroscopy

Protocol:

  • Acquire the ¹³C NMR spectrum of the same sample.

  • Analyze the chemical shifts of the carbon signals.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~165C =O
~160 (d, ¹JCF ≈ 245 Hz)C -F
~135-115Ar-C
~43C H₂Cl

The carbonyl carbon will appear downfield, and the carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

2D NMR Spectroscopy: HSQC and HMBC

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignments from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular fragments. For instance, a correlation between the methylene protons (~4.2 ppm) and the carbonyl carbon (~165 ppm) would confirm the chloroacetyl moiety. Correlations from the aromatic protons to the carbonyl carbon would establish the connection of the amide to the phenyl ring.

Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Other Other Techniques H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC HMBC HMBC HSQC->HMBC Connectivity Structure Final Structure HMBC->Structure HRMS HRMS Frag Fragmentation Frag->Structure IR FTIR XRay X-Ray Crystallography XRay->Structure Unambiguous 3D Structure Analyte This compound Analyte->H1_NMR Proton Environment Analyte->C13_NMR Carbon Skeleton Analyte->HRMS Molecular Formula Analyte->Frag Substructures Analyte->IR Functional Groups

Unambiguous Proof: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including the solid-state conformation and intermolecular interactions.

Protocol:

  • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mount a suitable crystal on a goniometer and cool it under a stream of cold nitrogen.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software.

Data Interpretation: The output of a successful X-ray crystallographic analysis is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This technique definitively confirms the atomic connectivity and the substitution pattern on the aromatic ring. A related isomer, 2-chloro-N-(4-fluorophenyl)acetamide, has been successfully characterized by this method, demonstrating the feasibility of this approach for this class of compounds[5][6][7][8].

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula and the presence of chlorine. FTIR spectroscopy provides a quick screen for the key functional groups. A full suite of 1D and 2D NMR experiments establishes the complete atomic connectivity and provides the solution-state structure. Finally, single-crystal X-ray crystallography offers the definitive, solid-state structure. This integrated and self-validating workflow ensures the highest level of confidence in the final structural assignment, a critical requirement for any further research or development involving this compound.

References

A Comprehensive Technical Guide to N-(2-Chloro-4-fluorophenyl)acetamide: Synthesis, Applications, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of N-(2-Chloro-4-fluorophenyl)acetamide, a key chemical intermediate in the pharmaceutical and agrochemical industries. While the nomenclature "2-(2-Chloro-4-fluorophenyl)acetamide" can be ambiguous, this paper focuses on the most prominent and commercially significant isomer, identified by CAS Number 399-35-9. We will explore its core chemical identifiers, physical properties, a validated synthesis protocol with mechanistic insights, its strategic importance in drug discovery, and comprehensive safety and handling procedures. This document is intended for researchers, synthetic chemists, and professionals in drug development who utilize halogenated aromatic compounds as foundational building blocks for complex molecular architectures.

Part 1: Core Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research and development. N-(2-Chloro-4-fluorophenyl)acetamide is a substituted anilide, a class of compounds widely used as precursors in organic synthesis. Its structure features a phenyl ring substituted with both chlorine and fluorine atoms, which modulate its electronic properties and provide synthetic handles for further derivatization.

Chemical Identifiers

Precise identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for N-(2-Chloro-4-fluorophenyl)acetamide are consolidated below.

IdentifierValueSource
IUPAC Name N-(2-chloro-4-fluorophenyl)acetamide[1]
CAS Number 399-35-9[1][2][3]
Molecular Formula C₈H₇ClFNO[1][2]
Synonyms 2'-Chloro-4'-fluoroacetanilide[1]
MDL Number MFCD00042594[2]
InChI InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)[1][3]
InChIKey ZULZFLOGABTQFR-UHFFFAOYSA-N[1][3]
Canonical SMILES CC(=O)Nc1ccc(F)cc1ClN/A
Physicochemical Data

The physical properties of a compound dictate its handling, storage, and reaction conditions. N-(2-Chloro-4-fluorophenyl)acetamide is typically a solid at room temperature, with solubility in common organic solvents.

PropertyValueSource
Molecular Weight 187.60 g/mol [1][2]
Physical Form Solid / Powder[3]
Boiling Point 314.3°C at 760 mmHg[2]
Purity (Typical) >95% - 98%[2][3]

Part 2: Synthesis and Mechanistic Rationale

The most common and industrially scalable synthesis of N-(2-Chloro-4-fluorophenyl)acetamide involves the N-acylation of 2-chloro-4-fluoroaniline. This is a classic nucleophilic acyl substitution reaction.

Causality of Experimental Design: The choice of an acetylating agent (e.g., acetyl chloride or acetic anhydride) is driven by reactivity and cost. Acetyl chloride is highly reactive but generates corrosive HCl gas, necessitating the use of a non-nucleophilic base (like triethylamine or pyridine) to act as an acid scavenger. This base is crucial; it deprotonates the aniline's nitrogen, increasing its nucleophilicity, and neutralizes the HCl byproduct, driving the reaction to completion and preventing protonation of the starting aniline. The choice of an aprotic solvent like toluene or THF is to ensure all reactants remain in solution without participating in the reaction.

Synthetic Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation A Charge Reactor with: - 2-Chloro-4-fluoroaniline - Aprotic Solvent (e.g., Toluene) - Base (e.g., Triethylamine) B Cool to 0-5°C (Ice Bath) A->B 1. Dissolve C Slowly Add Acetyl Chloride B->C 2. Controlled Addition D Stir at Room Temperature (e.g., 4 hours) C->D 3. Allow to Warm E Filter to Remove Triethylamine HCl Salt D->E 4. Reaction Complete F Wash Organic Layer with Water E->F G Dry & Evaporate Solvent F->G H Recrystallize Product G->H cluster_setup cluster_setup cluster_reaction cluster_reaction cluster_workup cluster_workup

Caption: General workflow for the synthesis of N-(2-Chloro-4-fluorophenyl)acetamide.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous syntheses.[4] Researchers should perform their own risk assessment and optimization.

  • Reactor Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, charge 2-chloro-4-fluoroaniline (1.0 eq), triethylamine (1.1 eq), and anhydrous toluene (10 mL per gram of aniline).

  • Initial Cooling: Begin stirring the mixture under a nitrogen atmosphere and cool the flask in an ice-water bath to an internal temperature of 0-5°C. This cooling step is critical to manage the exothermic nature of the acylation and prevent side reactions.

  • Reagent Addition: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours or until reaction completion is confirmed by TLC or LC-MS.

  • Quenching and Work-up: Cool the mixture slightly and slowly add deionized water to quench any unreacted acetyl chloride.

  • Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes residual triethylamine, while the basic wash removes any acetic acid impurity.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white to off-white solid.

Part 3: Role in Drug Development and Chemical Synthesis

N-(substituted phenyl)-2-chloroacetamides are recognized as valuable intermediates in organic synthesis.[4] The utility of N-(2-Chloro-4-fluorophenyl)acetamide stems from the specific arrangement of its functional groups, which provides a strategic platform for building molecular complexity.

  • Synthetic Handle: The acetamide group can be hydrolyzed or modified.

  • Aromatic Core: The phenyl ring can undergo further electrophilic aromatic substitution, although the existing substituents are deactivating.

  • Halogen Atoms: The chlorine and fluorine atoms are key. They can be substituted via nucleophilic aromatic substitution (SₙAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. This versatility makes it a precursor for creating libraries of compounds in the early stages of drug discovery.

G A N-(2-Chloro-4-fluorophenyl)acetamide (Building Block) B Further Chemical Modification A->B e.g., Cross-Coupling, S Ar, etc. C Complex Molecular Scaffolds B->C Builds Complexity D Active Pharmaceutical Ingredients (APIs) C->D Lead Optimization

Caption: Role as a foundational building block in discovery chemistry.

Part 4: Analytical Quality Control

Ensuring the identity and purity of a chemical intermediate is a non-negotiable step in any synthetic workflow, particularly in drug development where impurities can have significant consequences. A multi-pronged analytical approach is required for full characterization.

  • Identity Confirmation:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation by mapping the chemical environment of each nucleus.

    • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.[2]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity by separating the main compound from any impurities.[2]

    • Gas Chromatography (GC): Suitable for thermally stable and volatile compounds.

  • Physical Properties:

    • Melting Point: A sharp melting point range is a good indicator of high purity.

Part 5: Safety, Handling, and Storage

N-(2-Chloro-4-fluorophenyl)acetamide is classified as a hazardous chemical and requires careful handling to minimize exposure.[2][3] All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

GHS Hazard Classification
CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[2][3]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.[2]
Handling and Storage Recommendations
  • Engineering Controls: Use in a certified chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[6]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Keep in a dark place.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

N-(2-Chloro-4-fluorophenyl)acetamide (CAS 399-35-9) is a synthetically versatile and commercially important chemical intermediate. Its value lies in the strategic placement of halogen atoms on the phenyl ring, which serve as key anchor points for building molecular diversity through modern synthetic methodologies like cross-coupling reactions. Understanding its synthesis, properties, and safe handling protocols is essential for its effective and responsible use in research and development, particularly within the pharmaceutical industry. This guide provides the foundational technical knowledge required for scientists and researchers to leverage this important building block in their synthetic endeavors.

References

An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloro-4-fluorophenyl)acetamide, a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. The document delineates its chemical identity, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. Drawing from established scientific literature, this paper emphasizes the rationale behind methodological choices, ensuring a reproducible and validated approach for researchers in organic synthesis and drug development. Furthermore, it explores the compound's role as a versatile building block and discusses necessary safety and handling protocols.

Introduction and Nomenclature

This compound, with the molecular formula C₈H₇ClFNO, is a substituted phenylacetamide derivative. The International Union of Pure and Applied Chemistry (IUPAC) name confirms the structure: an acetamide backbone where the methyl carbon (position 2) is substituted with a 2-chloro-4-fluorophenyl group. This compound belongs to a class of N-arylacetamides that are pivotal intermediates in the creation of agrochemicals and pharmaceuticals[1]. Its structural features—a halogenated phenyl ring coupled with an acetamide moiety—make it a valuable precursor for introducing specific pharmacophores into larger, more complex molecules. Understanding its synthesis and reactivity is crucial for its effective utilization in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting, informing decisions on solvent selection, reaction conditions, and purification strategies.

Table 1: Physicochemical Properties of Phenylacetamide Derivatives

PropertyValueSource
IUPAC Name 2-chloro-N-(4-fluorophenyl)acetamidePubChem CID 532065[2]
Molecular Formula C₈H₇ClFNOPubChem CID 532065[2]
Molecular Weight 187.60 g/mol PubChem CID 532065[2]
Physical Form Solid / Crystalline Powder[3][4]
Melting Point 88-90 °C (for 2-chloro-N-(2-fluorophenyl)acetamide isomer)ChemicalBook[3]

Note: Data for the exact isomer this compound is sparse in public databases; properties of closely related isomers are provided for reference. Researchers should perform their own characterization.

Synthesis and Mechanistic Considerations

The synthesis of substituted N-phenylacetamides is a well-established transformation in organic chemistry, typically achieved through the acylation of an aniline derivative with a suitable acylating agent.

General Synthetic Strategy: Acylation of Amines

The most common and direct route involves the reaction of a substituted aniline with an activated carboxylic acid derivative, such as an acyl chloride. For the synthesis of the related isomer, 2-chloro-N-(4-fluorophenyl)acetamide, the reaction proceeds by treating 4-fluoroaniline with chloroacetyl chloride.[5][6] This reaction is typically performed in the presence of a base (e.g., triethylamine or sodium acetate) to neutralize the HCl byproduct, driving the reaction to completion.

  • Causality of Experimental Choices :

    • Acylating Agent : Chloroacetyl chloride is highly reactive, ensuring efficient acylation of the amine. Its high reactivity necessitates careful handling and often requires cooling to control the exothermic reaction.[5]

    • Solvent : Aprotic solvents like toluene or acetic acid are often used to prevent reaction with the acyl chloride.[1][5]

    • Base : The inclusion of a non-nucleophilic base is critical. Triethylamine, for instance, scavenges the generated HCl, preventing the protonation of the starting aniline, which would render it unreactive.[5]

Step-by-Step Experimental Protocol: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide

This protocol is adapted from established procedures for similar N-substituted chloroacetamides.[1][5]

  • Reaction Setup : Dissolve 4-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., glacial acetic acid or toluene) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice-water bath (0-5 °C).

  • Reagent Addition : Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution over 30-60 minutes. The slow addition is crucial to manage the exothermicity of the reaction.

  • Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation : Upon completion, pour the reaction mixture into a solution of sodium acetate or ice-cold water to precipitate the crude product.[1]

  • Purification : Filter the resulting solid precipitate, wash thoroughly with cold water to remove any residual acid and salts, and dry under vacuum.

  • Recrystallization : For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield the final product as colorless crystals.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process, providing a clear visual guide for laboratory execution.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve 4-Fluoroaniline in Aprotic Solvent cool_reaction Cool to 0-5 °C (Ice Bath) prep_reagents->cool_reaction add_reagent Dropwise Addition of Chloroacetyl Chloride cool_reaction->add_reagent stir_rt Stir at Room Temp (2-4 hours) add_reagent->stir_rt monitor Monitor by TLC stir_rt->monitor precipitate Precipitate in Water/Sodium Acetate monitor->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize purified_product Final Product: 2-Chloro-N-(4-fluorophenyl)acetamide recrystallize->purified_product G start This compound intermediate Functionalized Intermediate (e.g., Azide, Thiol Adduct) start->intermediate Nucleophilic Substitution (S_N2) final_product Bioactive Molecule (e.g., Heterocycle, Covalent Inhibitor) intermediate->final_product Cyclization or Further Modification

References

Molecular weight and formula of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)acetamide

Abstract: This guide provides a comprehensive technical overview of this compound, a halogenated phenylacetamide derivative of interest to researchers in medicinal chemistry and drug development. We will explore its core chemical and physical properties, outline a logical synthetic pathway, detail methodologies for its analytical characterization, and discuss its potential applications based on the known bioactivity of the broader phenylacetamide class. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel chemical entities.

Chemical Identity and Core Properties

This compound is a specific isomer within the phenylacetamide family, distinguished by the substitution pattern on the phenyl ring attached to the C-2 position of the acetamide backbone. This precise arrangement of chloro and fluoro substituents is critical for its unique chemical behavior and potential biological activity.

Molecular Structure and Identifiers

The structural and identifying information for this compound is summarized below.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 306937-35-9[1][2][3]
Molecular Formula C₈H₇ClFNO[1]
Molecular Weight 187.60 g/mol [1][3]
Canonical SMILES C1=CC(=C(C=C1F)Cl)CC(=O)N-

Note: The molecular formula and weight of this compound are identical to its isomers, such as 2-chloro-N-(4-fluorophenyl)acetamide (CAS 351-04-2) and N-(2-chloro-4-fluorophenyl)acetamide (CAS 399-35-9)[4][5][6][7]. Distinguishing between these isomers requires precise analytical techniques, as detailed in Section 3.

Physicochemical Properties (Computed)

While extensive experimental data for this specific isomer is not widely published, its physicochemical properties can be reliably computed based on its structure. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSignificance in Drug Development
XLogP3 ~1.7-1.9Predicts lipophilicity and membrane permeability. A value in this range suggests good potential for oral absorption.
Hydrogen Bond Donors 1 (from -NH₂)Influences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors 1 (from C=O)Influences solubility and binding interactions with biological targets.
Rotatable Bond Count 2Relates to conformational flexibility, which can impact receptor binding.

Synthesis and Purification

The most logical and well-established method for synthesizing a primary amide like this compound is from its corresponding carboxylic acid, 2-(2-Chloro-4-fluorophenyl)acetic acid. This multi-step process leverages standard, high-yielding organic chemistry reactions.

Synthetic Workflow Overview

The causality behind this synthetic approach is straightforward: the carboxylic acid provides the complete carbon skeleton and is readily "activated" for amidation. The conversion to an acyl chloride is a classic activation method that creates a highly reactive electrophile, which is then susceptible to nucleophilic attack by ammonia to form the stable amide bond.

G cluster_0 Synthesis of this compound A Start: 2-(2-Chloro-4- fluorophenyl)acetic Acid B Step 1: Acyl Chloride Formation (Activation) A->B Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) C Intermediate: 2-(2-Chloro-4- fluorophenyl)acetyl chloride B->C D Step 2: Amidation C->D Reagent: Ammonium Hydroxide (NH₄OH) or Ammonia (NH₃) gas E Crude Product D->E F Step 3: Purification (e.g., Recrystallization) E->F G Final Product: 2-(2-Chloro-4- fluorophenyl)acetamide F->G

Caption: Synthetic workflow from carboxylic acid to primary amide.

Detailed Experimental Protocol

This protocol is a representative example based on established methods for amide synthesis. Researchers should optimize reaction conditions and purification techniques based on in-process monitoring.

Step 1: Activation via Acyl Chloride Formation

  • In a fume hood, suspend 2-(2-Chloro-4-fluorophenyl)acetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Expert Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more efficient acylating agent.

  • Add thionyl chloride (SOCl₂, ~1.2 eq) or oxalyl chloride (~1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or IR (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 2-(2-chloro-4-fluorophenyl)acetyl chloride. This intermediate is typically used immediately in the next step without further purification due to its reactivity.

Step 2: Amidation

  • Dissolve the crude acyl chloride in an appropriate aprotic solvent (e.g., DCM, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide (~2-3 eq) dropwise with vigorous stirring. Alternatively, bubble anhydrous ammonia gas through the solution.

    • Trustworthiness Check: The use of excess ammonia ensures complete conversion of the acyl chloride and neutralizes the HCl byproduct generated during the reaction.

  • Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by adding deionized water.

  • If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic and spectrometric methods provides a self-validating system to ensure the correct isomer has been synthesized.

G cluster_0 Analytical Validation Workflow Start Synthesized Product MS Mass Spectrometry (MS) Start->MS Confirms: Molecular Weight Isotopic Pattern NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Confirms: Connectivity Isomeric Structure IR Infrared (IR) Spectroscopy Start->IR Confirms: Functional Groups End Structure & Purity Confirmed MS->End NMR->End IR->End

Caption: Integrated workflow for analytical characterization.

Expected Analytical Data
  • Mass Spectrometry (MS):

    • Expected M⁺ Ion: 187.02 (for C₈H₇³⁵ClFNO).

    • Key Feature: The presence of a chlorine atom will result in a characteristic M+2 peak at ~189 with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

  • ¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons (3H): Expect complex multiplets in the aromatic region (~7.0-7.5 ppm) consistent with a 1,2,4-trisubstituted benzene ring. The coupling patterns (dd, d) will be diagnostic.

    • Methylene Protons (-CH₂-) (2H): A singlet around 3.6-3.8 ppm. The key diagnostic feature distinguishing this isomer from N-substituted analogs is that this peak will integrate to 2H and will be a singlet adjacent to the carbonyl group.

    • Amide Protons (-NH₂) (2H): Two broad singlets, often between 5.5-7.5 ppm, which are exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A peak in the range of 170-175 ppm.

    • Methylene Carbon (-CH₂-): A peak around 40-45 ppm.

    • Aromatic Carbons (6C): Six distinct peaks in the aromatic region (~115-165 ppm), with carbons directly attached to F and Cl showing characteristic shifts and C-F coupling.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: Two distinct peaks (symmetric and asymmetric) around 3200-3400 cm⁻¹, characteristic of a primary amide.

    • C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.

    • C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region.

    • C-Cl Stretch: An absorption in the 700-800 cm⁻¹ region.

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, the broader class of phenylacetamide derivatives has demonstrated significant potential in medicinal chemistry.[8] These compounds serve as versatile scaffolds for developing novel therapeutic agents.

  • Anticancer Activity: Numerous studies have shown that substituted phenylacetamides possess potent cytotoxic and pro-apoptotic effects against various cancer cell lines.[9][10][11] The specific substitutions on the phenyl ring are critical in modulating this activity.[9][11] Derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, making them promising candidates for further development.[10]

  • Enzyme Inhibition: The phenylacetamide core can be elaborated to target specific enzyme active sites. Its structural features make it a suitable starting point for designing inhibitors for kinases, proteases, or other enzymes implicated in disease.

  • Other Pharmacological Activities: Analogues of phenylacetamide have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects.[12][13]

The specific 2-chloro-4-fluoro substitution pattern of the title compound offers a unique electronic and steric profile that can be exploited by medicinal chemists to fine-tune properties like target affinity, metabolic stability, and cell permeability.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this isomer is not widely available, data from closely related chloro- and fluoro-substituted acetamides should be used to guide handling procedures.

  • General Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles.

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

An In-depth Technical Guide to the Structural Elucidation of N-(2-Chloro-4-fluorophenyl)acetamide: A Proposed Crystallographic Workflow

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: N-arylacetamides are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs their physicochemical properties and biological activity. This guide addresses the structural elucidation of N-(2-Chloro-4-fluorophenyl)acetamide. A thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals no publicly available crystal structure for this specific isomer.[2] Consequently, this document provides a comprehensive, expert-led workflow for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. We will leverage the known crystal structure of its isomer, 2-Chloro-N-(4-fluorophenyl)acetamide, as a valuable case study to inform our experimental design and interpret potential results.

Introduction: The Rationale for Structural Analysis

The substitution pattern on the phenyl ring of an N-arylacetamide can profoundly influence its solid-state packing, intermolecular interactions, and ultimately, its behavior as a drug substance or synthetic precursor. Halogen atoms, such as chlorine and fluorine, are particularly important as they can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which stabilize the crystal lattice.

While the crystal structure for the related isomer, 2-Chloro-N-(4-fluorophenyl)acetamide (where the halogens are para to each other), has been determined, the structure for the ortho, para-substituted N-(2-Chloro-4-fluorophenyl)acetamide remains unknown.[3][4][5] Determining this structure is not merely an academic exercise. It provides critical insights into:

  • Polymorphism: Identifying the stable crystalline form is essential for consistent bioavailability and formulation.

  • Solubility and Stability: Crystal packing energetics directly impact these crucial drug development parameters.

  • Structure-Activity Relationship (SAR): Understanding the precise 3D conformation can inform the design of more potent and selective analogues.

This guide, therefore, serves as a roadmap for a researcher embarking on the complete structural characterization of this novel compound.

Proposed Experimental Workflow

The determination of a novel crystal structure is a multi-step process that demands careful execution and an understanding of the underlying chemical principles. The proposed workflow is a self-validating system, where the successful outcome of each step provides the foundation for the next.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: X-Ray Diffraction & Analysis A Step 1: Chemical Synthesis B Step 2: Purification & Verification A->B Crude Product C Step 3: Single Crystal Growth B->C Verified Pure Compound D Step 4: Crystal Selection C->D Candidate Crystals E Step 5: Data Collection D->E High-Quality Single Crystal F Step 6: Structure Solution & Refinement E->F Diffraction Pattern G Step 7: Data Validation & Interpretation F->G Structural Model (CIF)

Figure 1: Proposed workflow for the structural elucidation of N-(2-Chloro-4-fluorophenyl)acetamide.

Phase 1: Synthesis and Purification

Detailed Synthesis Protocol

The synthesis of N-(2-Chloro-4-fluorophenyl)acetamide can be reliably achieved via the acylation of 2-chloro-4-fluoroaniline with chloroacetyl chloride. This is a standard and robust method for amide formation.

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-4-fluoroaniline (e.g., 10 mmol, 1.45 g) and a suitable aprotic solvent such as dichloromethane (DCM) or toluene (30 mL).

  • Base Addition: Add an equivalent of a non-nucleophilic base, such as triethylamine (TEA) (10 mmol, 1.4 mL), to the solution. The base is critical as it scavenges the HCl byproduct generated during the reaction, preventing protonation of the starting aniline and driving the reaction to completion.

  • Acylation: Cool the mixture to 0 °C in an ice bath. This is a crucial step to control the exothermicity of the acylation reaction. Add a solution of chloroacetyl chloride (10 mmol, 0.79 mL) in the same solvent (10 mL) dropwise via the dropping funnel over 20-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This aqueous workup removes the excess base, unreacted starting materials, and salts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Spectroscopic Verification

Purification is paramount for successful crystallization. The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a crystalline solid.

The identity and purity of the synthesized N-(2-Chloro-4-fluorophenyl)acetamide must be confirmed by standard spectroscopic methods before proceeding. While no complete dataset exists for this specific isomer, analogous compounds suggest the following expected signals:

  • ¹H NMR: Distinct aromatic proton signals corresponding to the trisubstituted phenyl ring, a singlet for the CH₂ protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: Signals for the two carbons bearing halogens, the four other aromatic carbons, the CH₂ carbon, and the carbonyl (C=O) carbon (typically ~165 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Phase 2: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. It is an empirical science that relies on achieving slow, controlled supersaturation of the compound in a solvent.

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethyl acetate) to near saturation in a vial covered with a perforated cap (e.g., Parafilm with pinholes).[3] The slow evaporation of the solvent over several days to weeks can yield well-formed crystals. The choice of a moderately volatile solvent is key; solvents that evaporate too quickly will lead to precipitation rather than crystal growth.

  • Vapor Diffusion (Hanging or Sitting Drop): This method involves dissolving the compound in a small amount of a solvent and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solvent, reducing the solubility of the compound and inducing crystallization.

A successful crystallization experiment will yield transparent, well-defined crystals with sharp edges, typically in the size range of 0.1-0.3 mm, suitable for diffraction.[3][5]

Phase 3: Single-Crystal X-Ray Diffraction and Analysis

Data Collection and Processing

A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer. The low temperature minimizes thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[3][6] The diffracted X-rays are recorded on a detector, and the resulting data is processed to yield a file containing the Miller indices (h,k,l) and intensity of each reflection.

Structure Solution and Refinement

The processed reflection data is used to solve the crystal structure. This is typically accomplished using software packages like SHELXS or Olex2. The software uses direct methods or Patterson methods to determine the initial positions of the heavier atoms (like Cl). Subsequent refinement cycles using programs like SHELXL will locate the lighter atoms (C, N, O, F) and refine their positions, bond lengths, and angles to best fit the experimental diffraction data.[3]

Analysis and Interpretation: A Comparative Case Study

The final output is a Crystallographic Information File (CIF), a standard text file format that contains all the information about the crystal structure.[7] Analysis of the CIF provides the key structural parameters.

To illustrate what we would analyze, we turn to the known structure of the isomer, 2-Chloro-N-(4-fluorophenyl)acetamide .[3][5]

Table 1: Crystallographic Data for 2-Chloro-N-(4-fluorophenyl)acetamide [3][5]

ParameterValue
Chemical FormulaC₈H₇ClFNO
Molecular Weight187.60 g/mol
Crystal SystemMonoclinic
Space GroupCc
a (Å)4.7410 (9)
b (Å)20.062 (4)
c (Å)8.9860 (18)
β (°)99.60 (3)
Volume (ų)842.7 (3)
Z (molecules/unit cell)4
Temperature (K)293 (2)
R-factor [I > 2σ(I)]0.046

For our target compound, N-(2-Chloro-4-fluorophenyl)acetamide, we would generate a similar table. The space group and unit cell parameters would be unique to its crystal packing.

Molecular Geometry and Intermolecular Interactions: In the known isomer, the molecules are linked into infinite chains along the c-axis by intermolecular N—H···O hydrogen bonds.[3][5] This is a very common and stabilizing motif in acetamide structures. Additionally, a weaker intramolecular C—H···O interaction helps to planarize a portion of the molecule.[3]

Figure 2: Conceptual diagram of the N-H···O hydrogen-bonded chains observed in the crystal structure of 2-Chloro-N-(4-fluorophenyl)acetamide.

When analyzing the structure of N-(2-Chloro-4-fluorophenyl)acetamide, we would specifically look for:

  • Hydrogen Bonds: The presence and geometry of N—H···O hydrogen bonds.

  • Halogen Interactions: The potential for C-Cl···π, C-F···π, or other halogen-based interactions, which are now understood to be significant in crystal engineering.

  • Torsion Angles: The dihedral angle between the plane of the phenyl ring and the acetamide group, which defines the molecular conformation.

Conclusion and Future Work

While the crystal structure of N-(2-Chloro-4-fluorophenyl)acetamide is not yet publicly known, this guide provides a robust and scientifically sound workflow for its determination. By following the detailed protocols for synthesis, purification, crystallization, and X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The resulting crystallographic data will be invaluable for professionals in drug development and materials science, providing the foundational knowledge needed for rational molecular design and formulation. The publication of this novel structure would be a welcome contribution to the scientific community.

References

A Framework for Determining the Solubility of 2-(2-Chloro-4-fluorophenyl)acetamide in Diverse Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2-(2-chloro-4-fluorophenyl)acetamide, an important intermediate in organic synthesis. For researchers, scientists, and drug development professionals, understanding solubility is a critical first step that influences everything from reaction kinetics to bioavailability.[1] This document outlines the theoretical principles governing solubility, presents a detailed, self-validating experimental protocol based on the gold-standard shake-flask method, and establishes a robust analytical procedure using High-Performance Liquid Chromatography (HPLC). While pre-existing, comprehensive solubility data for this specific compound is scarce, this guide equips research teams with the foundational knowledge and practical methodologies required to generate reliable, high-quality solubility data in-house.

Introduction

N-(2-chloro-4-fluorophenyl)acetamide, the subject of this guide, belongs to a class of N-substituted phenyl acetamides that are pivotal intermediates in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). The journey of a compound from laboratory synthesis to a viable product is critically dependent on its physicochemical properties, with solubility being paramount. Low solubility can lead to unpredictable results in in-vitro tests, poor bioavailability in drug candidates, and challenges in formulation and manufacturing.[1][2]

Therefore, the accurate determination of a compound's solubility profile across a range of solvents—from polar to nonpolar—is not merely a data-gathering exercise. It is a foundational component of risk assessment and strategic planning in chemical and pharmaceutical development. This guide provides the scientific rationale and a validated workflow to empower researchers to obtain this crucial data.

Physicochemical Profile of this compound

Understanding the inherent properties of the solute is essential for predicting and interpreting its solubility behavior. The structure of this compound, featuring a polar amide group, a halogenated aromatic ring, and the capacity for hydrogen bonding, dictates its interaction with different solvents.

PropertyValueSource
IUPAC Name N-(2-chloro-4-fluorophenyl)acetamidePubChem[3]
Molecular Formula C₈H₇ClFNOPubChem[3]
Molecular Weight 187.60 g/mol PubChem[3]
Appearance White to off-white crystalline solid (predicted)General Chemical Knowledge
Hydrogen Bond Donors 1 (Amide N-H)PubChem[3]
Hydrogen Bond Acceptors 2 (Amide C=O, Fluorine)PubChem[3]
Predicted LogP 1.7PubChem[3]

The presence of both hydrogen bond donors and acceptors, combined with a moderately lipophilic aromatic ring (as indicated by the LogP value), suggests a complex solubility profile with significant affinity for both polar and certain non-polar environments.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by a simple but powerful principle: "like dissolves like."[4][5][6] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome two primary energy barriers:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid solute molecules together in their crystal lattice.

  • Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule.

The solubility of this compound is thus a function of its ability to interact with solvent molecules via forces such as:

  • Hydrogen Bonding: The amide group (-CONH-) is a prime site for hydrogen bonding, readily interacting with protic solvents (e.g., water, ethanol) and polar aprotic solvents with hydrogen bond acceptors (e.g., acetone, DMSO).

  • Dipole-Dipole Interactions: The polar C=O, C-Cl, and C-F bonds contribute to the molecule's overall dipole moment, promoting solubility in polar solvents.

  • Van der Waals Forces: The phenyl ring allows for weaker van der Waals interactions, which are the primary mechanism for solubility in nonpolar solvents (e.g., hexane, toluene).

Experimental Framework for Solubility Determination

To ensure accuracy and reproducibility, a standardized and validated protocol is essential. The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (equilibrium) solubility.[7]

Experimental Workflow Overview

The overall process follows a logical sequence from sample preparation to final data analysis. This workflow is designed to establish equilibrium and ensure accurate quantification.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Quantification & Analysis A Add excess solute to known volume of solvent B Seal vials and place in thermostatic shaker (e.g., 25°C) A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow solids to settle C->D E Filter supernatant through 0.22 µm syringe filter D->E F Dilute filtrate with mobile phase for analysis E->F H Analyze standards and samples by validated HPLC method F->H G Prepare calibration standards G->H I Calculate concentration from calibration curve H->I J Determine final solubility (e.g., in mg/mL) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for trustworthiness and accuracy.

4.2.1 Materials & Reagents

  • This compound (>98% purity)

  • Analytical grade solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane, DMSO)

  • HPLC grade solvents for mobile phase (e.g., Acetonitrile, Methanol)

  • Reagent grade water (18.2 MΩ·cm)

  • Phosphate buffer (for aqueous solubility, if pH control is needed)

  • Scintillation vials or flasks with screw caps

  • Thermostatic orbital shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • HPLC system with UV detector

4.2.2 Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a vial. "Excess" is critical and means undissolved solid should be clearly visible after equilibration. A 5-fold estimated excess is a good starting point.[8]

  • Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable for crystalline compounds.[2][8]

Causality Check: Why 24-48 hours? This extended period is necessary to overcome the kinetic barriers of dissolution, especially for stable crystal lattices, ensuring the measured solubility represents true thermodynamic equilibrium, not a transient supersaturated state.

4.2.3 Step 2: Sample Clarification

  • After equilibration, remove vials from the shaker and let them stand at the same constant temperature to allow undissolved solids to sediment.

  • Carefully draw the supernatant into a syringe.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter.

Trustworthiness Check: Why filter? Centrifugation can be an alternative, but direct filtration is often more effective at removing microscopic solid particles that would otherwise lead to an overestimation of solubility.[2]

4.2.4 Step 3: Quantification by HPLC High-Performance Liquid Chromatography is an ideal technique for the quantification of aromatic amides due to its specificity, sensitivity, and accuracy.[9][10]

  • Method Setup: Develop a stable, isocratic reversed-phase HPLC method. A representative method is provided below.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 150 mm x 4.6 mmStandard for retaining moderately nonpolar aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Provides good peak shape and retention time for the analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Detector UV at 254 nmAromatic rings typically show strong absorbance at this wavelength.[9]
Column Temp. 30 °CEnsures stable retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Calibration: Prepare a series of at least five calibration standards of known concentrations by dissolving the compound in the mobile phase. Analyze these to generate a calibration curve (Peak Area vs. Concentration). A curve with a correlation coefficient (R²) > 0.999 is required for accuracy.

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system in triplicate.

    • Average the peak areas and use the calibration curve equation to calculate the concentration in the diluted sample.

    • Apply the dilution factor to determine the final solubility of the compound in the original solvent. Express the result in mg/mL or g/100 mL.

Presentation and Interpretation of Solubility Data

Organizing the results in a clear, comparative format is essential for analysis.

Data Summary Table (Hypothetical Data)

The following table presents a template for reporting results, populated with scientifically plausible hypothetical data to illustrate expected trends.

Solvent ClassificationSolvent NamePolarity IndexTemperature (°C)Solubility (mg/mL)
Polar Protic Water10.225< 0.1
Ethanol5.22515.2
Polar Aprotic Acetone5.12585.5
Acetonitrile5.82542.1
Dimethyl Sulfoxide (DMSO)7.225> 200
Nonpolar Toluene2.4252.5
Hexane0.125< 0.1
Chlorinated Dichloromethane (DCM)3.12535.8
Analysis of Expected Solubility Trends

The relationship between a solvent's properties and the resulting solubility of a polar molecule like this compound can be visualized to guide solvent selection.

G cluster_solvents Solvent Types Solute This compound (Polar, H-Bonding) Polar Polar Solvents (e.g., DMSO, Acetone, Ethanol) Solute->Polar Strong Interaction (H-Bonding, Dipole-Dipole) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Weak Interaction (Van der Waals) HighSol High Solubility Polar->HighSol Results in LowSol Low Solubility Nonpolar->LowSol Results in

Caption: Predicted Solubility Based on Intermolecular Forces.

  • High Solubility in Polar Aprotic Solvents: Solvents like DMSO and Acetone are excellent at accepting hydrogen bonds from the amide N-H and have strong dipoles to interact with the molecule, leading to high solubility.

  • Moderate Solubility in Polar Protic Solvents: Alcohols like ethanol can both donate and accept hydrogen bonds, leading to good solubility. Water, despite being highly polar, may show lower solubility due to its strong self-association (hydrogen bonding network), which can be difficult for a moderately large organic molecule to disrupt.

  • Low Solubility in Nonpolar Solvents: Hexane lacks any significant polarity or hydrogen bonding capability. The energy required to break the solute's crystal lattice is not compensated by the weak van der Waals forces formed, resulting in very poor solubility.

Conclusion

This guide establishes a robust and scientifically-grounded framework for the experimental determination of the solubility of this compound. By combining the gold-standard shake-flask method for sample equilibration with the precision of HPLC for quantification, researchers can generate reliable and reproducible data. This information is indispensable for guiding solvent selection in synthesis, optimizing reaction conditions, and providing foundational data for pre-formulation studies in drug development. Adherence to this detailed protocol will ensure data integrity and support informed decision-making in any scientific endeavor involving this compound.

References

Unlocking the Therapeutic Potential of 2-(2-Chloro-4-fluorophenyl)acetamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel compound, 2-(2-Chloro-4-fluorophenyl)acetamide. While direct biological data for this specific molecule is nascent, its structural features, particularly the phenylacetamide core, suggest promising avenues for research, primarily in the realm of central nervous system (CNS) disorders. This document outlines a strategic approach for researchers, scientists, and drug development professionals to explore its pharmacological profile. We will delve into its synthesis, physicochemical properties, and propose targeted research areas, with a significant focus on its potential as an anticonvulsant agent. This guide provides detailed, step-by-step experimental protocols for in vitro and in vivo screening, grounded in established methodologies for CNS drug discovery. The overarching goal is to equip research teams with the foundational knowledge and practical workflows necessary to systematically evaluate the therapeutic promise of this compound.

Introduction: The Phenylacetamide Scaffold and Rationale for Investigation

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown a wide range of activities, including anticancer and antibacterial properties.[1][2][3][4] Notably, the structural motif is present in molecules that modulate crucial cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] The specific substitutions on the phenyl ring and the acetamide nitrogen of this compound—a chloro group at the 2-position and a fluoro group at the 4-position—are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability and metabolic stability, crucial attributes for CNS-acting drugs that must cross the blood-brain barrier.[6][7]

Given the prevalence of the phenylacetamide core in compounds with neurological activity, a primary hypothesis is that this compound possesses anticonvulsant properties. The development of novel antiepileptic drugs (AEDs) remains a critical unmet need, with a significant portion of patients exhibiting pharmacoresistance to existing treatments.[8] This guide, therefore, places a strong emphasis on a preclinical screening cascade for identifying and characterizing potential anticonvulsant activity.

Synthesis and Physicochemical Characterization

While a specific synthesis protocol for this compound is not extensively documented in publicly available literature, a general and reliable method can be adapted from the synthesis of structurally related N-(substituted phenyl)-2-chloroacetamides.[9][10]

Proposed Synthetic Route

The synthesis of this compound can be achieved via the acylation of 2-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a solution of 2-chloro-4-fluoroaniline (1 equivalent) in an appropriate aprotic solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a suitable base such as triethylamine (1.1 equivalents).

  • Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine, a dilute base solution (e.g., saturated NaHCO3) to remove any remaining acidic impurities, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its drug-like characteristics.

PropertyPredicted/Known ValueSource
Molecular Formula C8H7ClFNO[11][12][13][14]
Molecular Weight 187.60 g/mol [11][12]
CAS Number 399-35-9 (for isomer N-(2-Chloro-4-fluorophenyl)acetamide)[11][12][13][14]

Proposed Research Area: Anticonvulsant Activity

The primary proposed therapeutic application for this compound is in the treatment of epilepsy. The following sections outline a comprehensive preclinical screening strategy to evaluate this hypothesis.

Rationale

The phenylacetamide core is a key feature of several compounds with demonstrated or hypothesized anticonvulsant activity. The mechanism of action for such compounds often involves modulation of neuronal ion channels, such as voltage-gated sodium and calcium channels, or enhancement of GABAergic inhibition.[15] The specific halogen substitutions in this compound may enhance its ability to interact with these targets and improve its CNS penetration.

In Vitro Screening for Anticonvulsant Potential

In vitro assays provide the initial assessment of a compound's biological activity at the cellular and molecular level.[8]

Workflow for In Vitro Anticonvulsant Screening:

in_vitro_workflow cluster_assays In Vitro Assays cluster_readouts Key Readouts A Primary Neuronal Culture D Neuronal Excitability A->D Measure firing frequency B Hippocampal Slice Recordings E Synaptic Transmission B->E Record EPSCs/IPSCs C Ion Channel Assays (Patch Clamp) F Ion Channel Currents C->F Measure Na+/Ca2+ currents

Caption: In Vitro Screening Workflow.

3.2.1. Hippocampal Slice Recordings

The hippocampus is a key brain region involved in seizure generation, making it an excellent ex vivo model to study anticonvulsant effects.[16]

Protocol:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from adult rodents.

  • Seizure Induction: Induce epileptiform activity using chemical convulsants such as 4-aminopyridine (4-AP) or by removing magnesium from the artificial cerebrospinal fluid (aCSF).[16][17]

  • Compound Application: Perfuse the slices with varying concentrations of this compound.

  • Electrophysiological Recording: Use extracellular field potential recordings to monitor seizure-like events and whole-cell patch-clamp to record excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).[16]

  • Data Analysis: Quantify the effect of the compound on the frequency and amplitude of seizure-like discharges and on synaptic transmission.

3.2.2. Primary Neuronal Cultures

Primary neuronal cultures allow for the study of compound effects on individual neurons.

Protocol:

  • Culture Preparation: Isolate and culture primary hippocampal or cortical neurons from embryonic rodents.

  • Induction of Hyperexcitability: Treat cultures with glutamate to induce excitotoxicity, a phenomenon relevant to seizure-induced neuronal damage.[18]

  • Compound Treatment and Viability Assay: Co-administer this compound and assess neuronal viability using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Electrophysiology: Perform whole-cell patch-clamp recordings to assess the compound's effect on intrinsic neuronal firing properties.

In Vivo Screening for Anticonvulsant Efficacy

In vivo models are essential for evaluating a compound's efficacy and safety in a whole organism.[8][19][20]

Workflow for In Vivo Anticonvulsant Screening:

in_vivo_workflow cluster_acute Acute Models cluster_chronic Chronic Models A Acute Seizure Models A1 Maximal Electroshock (MES) A->A1 A2 Pentylenetetrazole (PTZ) A->A2 A3 6-Hz Seizure Test A->A3 B Chronic Epilepsy Models B1 Kindling Model B->B1 C Pharmacokinetic Studies D Toxicology Studies C->D Assess safety profile A1->C Determine brain penetration A2->C Determine brain penetration A3->C Determine brain penetration B1->C Determine brain penetration

Caption: In Vivo Screening Cascade.

3.3.1. Acute Seizure Models

These models are used for the initial screening of anticonvulsant activity.

  • Maximal Electroshock (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[8][18]

    • Protocol: Administer this compound to rodents at various doses. After a predetermined time, induce seizures via corneal or auricular electrical stimulation. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that raise the seizure threshold and is predictive of efficacy against absence seizures.[8][18]

    • Protocol: After administration of the test compound, inject a convulsive dose of pentylenetetrazole subcutaneously. Observe the animals for the presence or absence of clonic seizures.

  • 6-Hz Psychomotor Seizure Test: This model is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[15][18]

    • Protocol: Following compound administration, induce seizures with a low-frequency (6 Hz), long-duration electrical stimulus. The endpoint is the suppression of seizure activity.

3.3.2. Chronic Epilepsy Models

These models are used to evaluate the efficacy of a compound in a more clinically relevant context of spontaneous recurrent seizures.

  • Kindling Model: This model mimics the progressive development of epilepsy (epileptogenesis).[19][21]

    • Protocol: Repeatedly administer a subconvulsive electrical or chemical stimulus to a specific brain region (e.g., the amygdala) until spontaneous seizures occur. Administer this compound to determine its effect on seizure frequency and severity.

Proposed Research Area: Anticancer Activity

While the primary focus is on CNS applications, the phenylacetamide scaffold has also been associated with anticancer properties.[1][3] Therefore, a secondary line of investigation into the cytotoxic effects of this compound against various cancer cell lines is warranted.

Rationale

Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.[1] The specific substitutions on the phenyl ring can significantly influence the potency and selectivity of these compounds.

In Vitro Cytotoxicity Screening

Workflow for In Vitro Anticancer Screening:

anticancer_workflow A Panel of Cancer Cell Lines B MTT/XTT Assay A->B Determine IC50 values C Apoptosis Assays B->C TUNEL, Caspase Activity D Mechanism of Action Studies C->D Western Blot, qPCR

Caption: In Vitro Anticancer Screening.

Protocol:

  • Cell Line Panel: Screen this compound against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, prostate, colon).

  • Cytotoxicity Assay: Determine the half-maximal inhibitory concentration (IC50) using a standard cell viability assay such as the MTT or XTT assay.

  • Apoptosis Assays: If significant cytotoxicity is observed, investigate the mechanism of cell death using assays such as TUNEL staining to detect DNA fragmentation and caspase activity assays to measure the activation of key apoptotic enzymes.

  • Mechanism of Action Studies: Use techniques like Western blotting and quantitative PCR (qPCR) to investigate the effect of the compound on the expression and activity of proteins involved in cell cycle regulation and apoptosis (e.g., Bcl-2 family proteins, caspases).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on a structure-activity relationship analysis of related phenylacetamide derivatives, this guide proposes a robust and logical preclinical research plan focused primarily on its potential as a novel anticonvulsant. The detailed experimental protocols for both in vitro and in vivo studies provide a clear roadmap for elucidating its pharmacological profile. Furthermore, the exploration of its potential anticancer activity offers a secondary, yet valuable, research avenue. Successful execution of these proposed studies will be instrumental in determining the therapeutic potential of this compound and its viability as a candidate for further drug development. The challenges in CNS drug development are significant, but a systematic and well-informed preclinical evaluation, as outlined in this guide, will maximize the probability of success.[6][7][22][23]

References

An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenyl)acetamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloro-4-fluorophenyl)acetamide is a pivotal, yet often overlooked, synthetic intermediate in modern medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic and steric properties that are leveraged in the construction of complex, biologically active molecules. This guide provides a comprehensive overview of this intermediate, detailing its physicochemical properties, robust synthetic methodologies, and critical applications in the synthesis of targeted therapeutics. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for scientists engaged in pharmaceutical research and development.

Introduction and Significance

This compound, belonging to the class of N-arylacetamides, has emerged as a valuable building block in organic synthesis. These compounds are widely recognized as key intermediates for producing a range of medicinal, agrochemical, and pharmaceutical products.[1] The presence of a halogenated phenyl ring is a common motif in many marketed drugs, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses specifically on the 2-chloro-4-fluoro substitution pattern, a combination that offers a unique handle for further chemical transformations and contributes to the pharmacological profile of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in multi-step synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 399-35-9[2]
Molecular Formula C₈H₇ClFNO[2][3]
Molecular Weight 187.60 g/mol [2][3]
IUPAC Name N-(2-chloro-4-fluorophenyl)acetamide[2]
Boiling Point 314.3°C at 760 mmHg[3]
Appearance Solid[4]

Synthesis of this compound

The most common and efficient method for synthesizing N-arylacetamides is the acylation of the corresponding aniline derivative. This reaction involves the nucleophilic attack of the aniline's amino group on an activated acyl source.

Primary Synthetic Route: Acylation of 2-Chloro-4-fluoroaniline

This method relies on the reaction of 2-chloro-4-fluoroaniline with an acetylating agent, such as chloroacetyl chloride, in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis via Acylation

A procedure analogous to the synthesis of related N-(substituted phenyl)-2-chloroacetamides provides a reliable method.[5]

Materials:

  • 2-Chloro-4-fluoroaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Toluene (or an inert solvent like dichloromethane)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve 2-chloro-4-fluoroaniline (1 equivalent) and triethylamine (1 equivalent) in toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • The formation of triethylamine hydrochloride will be observed as a white precipitate. Filter the mixture to remove the salt.

  • Wash the organic filtrate three times with deionized water in a separatory funnel to remove any remaining water-soluble impurities.

  • Dry the toluene layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality and Mechanistic Insight

The choice of chloroacetyl chloride as the acylating agent is strategic; the α-chloro group provides a reactive site for subsequent nucleophilic substitution reactions, which is a key feature for its use as an intermediate. Triethylamine is selected as the base because it is a tertiary amine and will not compete in the acylation reaction, effectively serving only as an acid scavenger. The reaction is performed at a low temperature initially to control the exothermic reaction between the highly reactive acid chloride and the aniline.

Synthesis Pathway Diagram

G cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_product Product Aniline 2-Chloro-4-fluoroaniline Reaction_Center + Aniline->Reaction_Center AcylChloride Chloroacetyl Chloride AcylChloride->Reaction_Center Base Triethylamine Base->Reaction_Center Solvent Toluene Solvent->Reaction_Center Product This compound Reaction_Center->Product Acylation (0°C to RT)

Caption: Synthesis of this compound via acylation.

Application as a Key Synthetic Intermediate

The utility of this compound lies in its bifunctional nature: the acetamide group can participate in various reactions, and the chloro- and fluoro-substituted phenyl ring provides a scaffold for building more complex molecules. N-(substituted phenyl)-2-chloroacetamides are important intermediates in the synthesis of many derivatives, including those with applications as herbicides and pharmaceuticals.[1][5][6]

Role in the Synthesis of Kinase Inhibitors

Many small-molecule kinase inhibitors utilize a substituted aniline core. The this compound intermediate can serve as a precursor to such cores. The α-chloro group is an excellent electrophilic handle for introducing nucleophiles, a common strategy for linking different fragments of a drug molecule. While specific examples for this exact intermediate are proprietary or less documented in open literature, the general strategy is well-established for analogous chloroacetamides.[7]

Illustrative Workflow: From Intermediate to a Hypothetical Bioactive Scaffold

The following workflow demonstrates how the title compound could be used to synthesize a more complex heterocyclic structure, a common motif in medicinal chemistry.

G Start This compound Step1 Reaction with Thiourea Start->Step1 Intermediate1 Aminothiazole Intermediate Step1->Intermediate1 Step2 Cyclocondensation with α-haloketone Intermediate1->Step2 FinalProduct Substituted Thiazole Scaffold (Bioactive Core) Step2->FinalProduct

Caption: Hypothetical workflow from intermediate to a bioactive core.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions are essential.

  • Hazard Statements : Based on similar compounds, it is expected to cause skin and serious eye irritation.[3][8]

  • Precautionary Statements :

    • Wear protective gloves, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable synthetic intermediate. Its straightforward synthesis and the reactive handles provided by its functional groups make it an important building block for drug discovery and development. This guide has provided a technical foundation for its synthesis, properties, and potential applications, aiming to equip researchers with the knowledge to effectively utilize this compound in their synthetic endeavors. The principles and protocols outlined herein are grounded in established chemical literature, ensuring a reliable basis for laboratory application.

References

An In-Depth Technical Guide to 2'-Chloro-4'-fluoroacetanilide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2'-Chloro-4'-fluoroacetanilide. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. This document delves into the compound's synthesis, analytical characterization, and its role as a versatile intermediate in the creation of bioactive molecules.

Introduction: A Key Building Block in Chemical Synthesis

2'-Chloro-4'-fluoroacetanilide, with the CAS number 399-35-9, is a halogenated aromatic amide that has garnered significant interest as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both chlorine and fluorine substituents on the phenyl ring, imparts unique reactivity and selectivity, making it a valuable precursor for developing molecules with enhanced efficacy and potentially reduced toxicity.[1] This guide will explore the fundamental characteristics of this compound, providing a robust resource for its effective utilization in research and development.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is fundamental to comprehending the reactivity and spectroscopic properties of 2'-Chloro-4'-fluoroacetanilide.

Molecular Structure:

Caption: Molecular structure of 2'-Chloro-4'-fluoroacetanilide.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name N-(2-chloro-4-fluorophenyl)acetamide[2]
CAS Number 399-35-9[2]
Molecular Formula C₈H₇ClFNO[2]
Molecular Weight 187.60 g/mol [2]
InChI InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)[2]
InChIKey ZULZFLOGABTQFR-UHFFFAOYSA-N[2]
SMILES CC(=O)NC1=C(C=C(C=C1)F)Cl[2]

Physicochemical Properties

The physical and chemical properties of 2'-Chloro-4'-fluoroacetanilide are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance White to gray to red powder/crystal[1]
Melting Point 117 - 120 °C[1]
Boiling Point 314.3 ± 32.0 °C (Predicted)[3]
pKa 13.17 ± 0.70 (Predicted)[3]
Solubility Information not readily available
Stability Stable under normal handling and storage conditions.[4]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[4]

Synthesis of 2'-Chloro-4'-fluoroacetanilide

The synthesis of 2'-Chloro-4'-fluoroacetanilide is typically achieved through the N-acetylation of 2-chloro-4-fluoroaniline. This reaction is a standard transformation in organic synthesis.

Reaction Pathway

synthesis_pathway reactant1 2-Chloro-4-fluoroaniline product 2'-Chloro-4'-fluoroacetanilide reactant1->product N-Acetylation reactant2 Acetic Anhydride reactant2->product byproduct Acetic Acid product->byproduct

Caption: Synthetic pathway for 2'-Chloro-4'-fluoroacetanilide.

Experimental Protocol

This protocol is adapted from established procedures for the acetylation of anilines.[5]

Reagents and Materials:

  • 2-Chloro-4-fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent, optional)

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-fluoroaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any remaining acid and unreacted starting materials.

  • The crude 2'-Chloro-4'-fluoroacetanilide can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a crystalline solid.[6]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized 2'-Chloro-4'-fluoroacetanilide.

Spectroscopic Analysis

The FT-IR spectrum of 2'-Chloro-4'-fluoroacetanilide displays characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands

Vibrational ModeWavenumber (cm⁻¹)Functional Group
N-H Stretch~3260Amide
C=O Stretch (Amide I)~1670Amide
N-H Bend (Amide II)~1530Amide
Aromatic C=C Stretch~1590, ~1480Phenyl Ring
C-Cl Stretch~750Chloro Group

Note: Peak positions are approximate and can vary based on the experimental conditions.[6]

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2'-Chloro-4'-fluoroacetanilide.

¹H NMR Spectrum Interpretation:

  • Methyl Protons (-CH₃): A singlet peak is expected around δ 2.2 ppm, integrating to three protons.

  • Amide Proton (-NH-): A broad singlet is typically observed in the region of δ 7.5-8.5 ppm, integrating to one proton. Its chemical shift can be concentration and solvent dependent.

  • Aromatic Protons: The three protons on the phenyl ring will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. Their chemical shifts will be in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectrum Interpretation:

  • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, typically around δ 24 ppm.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon will appear downfield, generally in the range of δ 168-170 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the electron-donating effect of the acetamido group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for assessing the purity of 2'-Chloro-4'-fluoroacetanilide.

General HPLC Method Parameters (starting point for method development): [7][8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

General GC Method Parameters (for volatile impurities): [8]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector and Detector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesized Product purity Purity Assessment synthesis->purity HPLC / GC structure Structural Elucidation synthesis->structure NMR / IR / MS final_product Qualified 2'-Chloro-4'-fluoroacetanilide purity->final_product Meets Specification structure->final_product Confirmed Structure

Caption: A typical workflow for the synthesis and analytical validation of 2'-Chloro-4'-fluoroacetanilide.

Applications in Research and Industry

The strategic placement of chloro and fluoro groups on the acetanilide scaffold makes 2'-Chloro-4'-fluoroacetanilide a valuable building block in several industrial sectors.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

  • Agrochemicals: It is utilized in the formulation of herbicides and pesticides, contributing to modern agricultural practices.[1]

  • Material Science: The compound is also employed in the production of specialty polymers and coatings, where it can enhance durability and resistance to environmental factors.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2'-Chloro-4'-fluoroacetanilide.

Hazard Identification: [2][4]

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Recommended Handling Procedures: [4]

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Store in a tightly closed container in a dry and cool place.

Conclusion

2'-Chloro-4'-fluoroacetanilide is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and analytical methodologies, is crucial for its effective use. This guide provides a comprehensive foundation for researchers and scientists working with this important compound, enabling its safe and efficient application in the development of new and innovative products.

References

Methodological & Application

Synthesis protocol for 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory-Scale Synthesis of 2-(2-Chloro-4-fluorophenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical agents. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles underpinning the chosen synthetic route, emphasizing safety, efficiency, and product purity. The primary method detailed involves a two-step process: the activation of 2-(2-Chloro-4-fluorophenyl)acetic acid to its corresponding acyl chloride, followed by nucleophilic substitution with ammonia to yield the target amide. This approach is favored for its reliability and high conversion rates. We will explore the mechanistic rationale, provide a detailed step-by-step protocol, outline critical safety procedures for handling hazardous reagents, and offer a troubleshooting guide for common experimental challenges.

Introduction and Strategic Overview

This compound and its derivatives are valuable scaffolds in medicinal chemistry. The synthesis of such amides is a fundamental transformation in organic chemistry. While several synthetic routes exist, including the partial hydrolysis of a corresponding nitrile or the Willgerodt-Kindler reaction from an aryl alkyl ketone, the most direct and reliable method for laboratory-scale preparation begins with the parent carboxylic acid, 2-(2-Chloro-4-fluorophenyl)acetic acid[1].

This method's strategic advantage lies in its efficiency. The carboxylic acid functional group is readily activated, converting the hydroxyl group—a poor leaving group—into a highly reactive acyl chloride. This intermediate is then susceptible to attack by a wide range of nucleophiles, in this case, ammonia, to form the stable amide bond.

Mechanistic Discussion: The "Acid Chloride" Route

The conversion of a carboxylic acid to a primary amide is not a direct reaction with ammonia, as it results in a simple acid-base reaction forming a stable ammonium carboxylate salt. To facilitate amide bond formation, the carbonyl carbon must be rendered more electrophilic. This is achieved by converting the carboxylic acid into a highly reactive acyl chloride.

Step 1: Acyl Chloride Formation The reagent of choice for this transformation is thionyl chloride (SOCl₂).[2] The reaction proceeds by nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination sequence releases a chloride ion, which then attacks the carbonyl carbon. The process culminates in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] A key advantage of using thionyl chloride is that the byproducts are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[2]

Step 2: Nucleophilic Acyl Substitution (Amidation) The newly formed 2-(2-Chloro-4-fluorophenyl)acetyl chloride is a potent electrophile. The lone pair of electrons on the nitrogen atom of ammonia (NH₃) acts as a strong nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. This intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, yielding the final product, this compound.[3][4]

Below is a diagram illustrating the overall synthetic pathway.

Reaction_Scheme sub_acid 2-(2-Chloro-4-fluorophenyl)acetic acid reagent1 + SOCl₂ (Thionyl Chloride) - SO₂ - HCl sub_intermediate 2-(2-Chloro-4-fluorophenyl)acetyl chloride reagent2 + NH₃ (Ammonia) - HCl sub_product This compound reagent1->sub_intermediate reagent2->sub_product Workflow cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Amidation A Setup Anhydrous Apparatus B Charge Acid & Solvent A->B C Add Thionyl Chloride B->C D Reflux (2-3 hrs) C->D E Rotary Evaporation (Remove excess SOCl₂) D->E G Dropwise Addition of Acyl Chloride E->G Use Crude Product Directly F Prepare Cold NH₄OH F->G H Stir & Digest G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry Product J->K L Recrystallize (Optional) K->L

References

Application Note: A Validated Protocol for the Synthesis of N-(2-chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of N-(2-chloro-4-fluorophenyl)acetamide, a key intermediate in the development of pharmaceuticals and fine chemicals. The protocol detailed herein is based on the robust and efficient N-acetylation of 2-chloro-4-fluoroaniline using acetic anhydride. We delve into the underlying chemical principles, provide a meticulously detailed experimental procedure, and outline essential safety considerations and characterization methods. This guide is designed for researchers, chemists, and process development professionals seeking a reliable and reproducible method for the preparation of this valuable compound.

Introduction and Scientific Rationale

N-(substituted phenyl)acetamides are a critical class of organic intermediates.[1][2][3] The introduction of an acetamide group to an aniline derivative serves multiple purposes in multi-step synthesis: it protects the amino group from unwanted side reactions, modulates its electronic properties, and provides a handle for further chemical transformations.[4][5] The target molecule, N-(2-chloro-4-fluorophenyl)acetamide (CAS RN: 399-35-9), incorporates both chloro and fluoro substituents, making it a versatile building block for agrochemicals and materials science.[6][7]

The selected synthetic strategy is the N-acetylation of 2-chloro-4-fluoroaniline. This method is widely employed due to its reliability, generally high yields, and operational simplicity.[4] The reaction proceeds via the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of acetic anhydride. The aniline is first protonated with hydrochloric acid to enhance its solubility in the aqueous medium. Subsequent addition of acetic anhydride, followed by a buffered precipitation with sodium acetate, yields the desired acetamide product. This classic approach ensures controlled reaction conditions and facilitates easy isolation of a high-purity product.[5]

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-4-fluoroaniline (Starting Material): This compound is toxic if swallowed or in contact with skin and may cause respiratory irritation. Handle with extreme care.

  • Acetic Anhydride (Reagent): Corrosive and a lachrymator. It reacts exothermically with water. Causes severe skin burns and eye damage.

  • Hydrochloric Acid (Reagent): Highly corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

  • N-(2-chloro-4-fluorophenyl)acetamide (Product): May cause skin and serious eye irritation.[8][9]

Refer to the Safety Data Sheet (SDS) for each chemical before commencing work.[9][10] An emergency eyewash and shower must be readily accessible.

Materials and Equipment

Reagents & Chemicals
ReagentCAS RNMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmount
2-Chloro-4-fluoroaniline2106-02-7145.5634.351.05.00 g
Acetic Anhydride108-24-7102.0941.221.23.8 mL (4.21 g)
Sodium Acetate (anhydrous)127-09-382.0341.221.23.38 g
Hydrochloric Acid (conc., 37%)7647-01-036.46~34.4~1.0~2.9 mL
Deionized Water7732-18-518.02--~200 mL
Ethanol (95%)64-17-546.07--As needed
Equipment
  • 250 mL Erlenmeyer flask

  • 100 mL beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders (10 mL, 50 mL, 100 mL)

  • Pasteur pipettes

  • Ice-water bath

  • Büchner funnel and vacuum flask assembly

  • Filter paper

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Detailed Synthesis Protocol

This protocol outlines the N-acetylation of 2-chloro-4-fluoroaniline.

Dissolution of the Aniline Salt
  • Place a magnetic stir bar into a 250 mL Erlenmeyer flask.

  • Add 5.00 g (34.35 mmol) of 2-chloro-4-fluoroaniline to the flask.

  • Add 100 mL of deionized water. The aniline will likely be immiscible.

  • While stirring, carefully add ~2.9 mL of concentrated hydrochloric acid dropwise. Stir until all the solid aniline has dissolved to form a clear solution of its hydrochloride salt.

Acetylation Reaction
  • To the clear, stirred solution of 2-chloro-4-fluoroaniline hydrochloride, add 3.8 mL (41.22 mmol) of acetic anhydride in a single portion.

  • In a separate 100 mL beaker, dissolve 3.38 g (41.22 mmol) of sodium acetate in 25 mL of deionized water.

  • Immediately add the sodium acetate solution to the reaction flask. A voluminous white precipitate of N-(2-chloro-4-fluorophenyl)acetamide will form instantly.[4][5]

Product Isolation and Purification
  • Place the flask in an ice-water bath and continue stirring for 20-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with three portions of cold deionized water (3 x 25 mL) to remove any unreacted salts and acids.

  • Press the solid dry on the funnel by maintaining suction.

Recrystallization
  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Add the hot solvent portion-wise until dissolution is achieved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly turbid (cloudy), indicating the saturation point.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified, crystalline product by vacuum filtration. Wash with a small amount of cold ethanol/water (1:1) mixture.

Drying
  • Dry the purified crystals on a watch glass in a drying oven at 60-70 °C or in a vacuum desiccator until a constant weight is achieved.

  • The theoretical yield is approximately 6.44 g. The expected yield after purification is typically in the range of 85-95%.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product Reactants Reactants: 2-Chloro-4-fluoroaniline Acetic Anhydride HCl, NaOAc, H2O Dissolution 1. Dissolve Aniline in aq. HCl Reactants->Dissolution Acetylation 2. Add Acetic Anhydride Precipitation 3. Add NaOAc Solution (Product Precipitates) Filtration 4. Vacuum Filtration & Cold Water Wash Precipitation->Filtration Recrystallization 5. Recrystallize from Ethanol/Water Filtration->Recrystallization Drying 6. Dry Product Recrystallization->Drying Product Pure N-(2-chloro-4- fluorophenyl)acetamide Drying->Product

Caption: Workflow for the synthesis of N-(2-chloro-4-fluorophenyl)acetamide.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: The literature melting point for 2-Chloro-4-fluoroacetanilide is 115-116 °C.[11] A sharp melting point close to this value indicates high purity.

  • Thin-Layer Chromatography (TLC): To confirm reaction completion, co-spot the starting material and the product on a silica gel plate. The product should have a different Rf value from the starting aniline.

  • Spectroscopy: For unambiguous structure confirmation, analysis by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

References

Application Note: Comprehensive Analytical Characterization of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-(2-Chloro-4-fluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1][2] Ensuring the identity, purity, and quality of such intermediates is critical for the consistency and safety of final drug products. This guide outlines an integrated, multi-technique approach encompassing chromatography, mass spectrometry, nuclear magnetic resonance, and spectroscopy. The protocols provided are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the choice of methods and parameters, ensuring a robust and self-validating analytical workflow.

Introduction and Physicochemical Profile

This compound is a substituted acetanilide derivative. Its precise molecular structure, containing halogen atoms and an amide group, dictates the selection of appropriate analytical techniques for its characterization. A foundational understanding of its physicochemical properties is essential before commencing any analytical work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 399-35-9[3][4][5]
Molecular Formula C₈H₇ClFNO[3][4][5]
Molecular Weight 187.60 g/mol [3][4][5]
IUPAC Name N-(2-chloro-4-fluorophenyl)acetamide[5]
Melting Point 117 °C[4]
Boiling Point 314.3 °C at 760 mmHg[3]
Appearance Solid[6]

Integrated Analytical Strategy

A single analytical technique is insufficient to fully characterize a chemical entity. A comprehensive analysis relies on an orthogonal approach, where multiple techniques based on different chemical principles are employed to build a complete profile of the compound. This strategy ensures unambiguous identification, accurate purity assessment, and structural confirmation.

G cluster_0 Sample Received cluster_1 Analytical Workflow cluster_2 Final Report Start This compound (Bulk Material) Purity Purity & Impurity Profile (HPLC-UV, GC-FID) Start->Purity Characterization Identity Identity Confirmation (FTIR, MP) Start->Identity Characterization Structure Structural Elucidation (LC-MS, NMR) Start->Structure Characterization Report Certificate of Analysis (CoA) Purity->Report Data Consolidation Identity->Report Data Consolidation Structure->Report Data Consolidation

Figure 1: Integrated workflow for the analytical characterization of a chemical intermediate.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the premier method for purity assessment of non-volatile, polar to moderately non-polar compounds like this compound. The aromatic ring provides a strong chromophore for UV detection.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides effective retention for the aromatic analyte.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is recommended to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.

  • Detector: A UV detector set at a wavelength of maximum absorbance (e.g., 254 nm) provides high sensitivity for the aromatic system. A photodiode array (PDA) detector is highly recommended to assess peak purity and develop wavelength-specific methods.

Protocol 1: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
20.095
25.095
25.120
30.020
  • Standard Preparation: Accurately weigh ~10 mg of reference standard and dissolve in 10 mL of acetonitrile to make a 1.0 mg/mL stock. Dilute 1:10 with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Analysis: Inject the blank (diluent), standard, and sample. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic and Spectrometric Structural Confirmation

While chromatography determines purity, it does not confirm the chemical structure. Spectroscopic techniques are required for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unequivocal confirmation of the molecular weight. By coupling the HPLC method described above to a mass spectrometer, the mass-to-charge ratio (m/z) of the eluting peaks can be determined.

Causality Behind Method Choices:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the amide group, which can be readily protonated. Analysis should be performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Expected Mass: The theoretical monoisotopic mass of C₈H₇ClFNO is 187.02. The expected [M+H]⁺ ion would be at m/z 188.02.

  • Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides a definitive isotopic signature. The [M+H]⁺ peak at m/z 188.02 will be accompanied by an A+2 peak at m/z 190.02 with approximately one-third the intensity. Observing this pattern is a crucial confirmation step.

Protocol 2: LC-MS Identity Confirmation

  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • LC Method: Use the same method as described in Protocol 1. The use of a volatile buffer like formic acid is critical for MS compatibility.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

  • Analysis: Inject the sample. Extract the ion chromatogram for m/z 188.02. Examine the mass spectrum of the main eluting peak to confirm the molecular ion and the characteristic chlorine isotopic pattern.

G cluster_0 LC-MS Workflow Prep Sample Preparation (0.1 mg/mL in ACN/H2O) HPLC HPLC Separation (C18 Column, Gradient Elution) Prep->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI Eluent Transfer MS Mass Analysis (Scan m/z 50-500) ESI->MS Ion Transfer Data Data Analysis: 1. Confirm [M+H]⁺ at m/z 188.02 2. Verify ³⁵Cl/³⁷Cl Isotope Pattern MS->Data

Figure 2: Workflow for identity confirmation via LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation and confirmation. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's carbon-hydrogen-fluorine framework.

Protocol 3: NMR Structural Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • ¹⁹F NMR: A simple experiment that will show a single resonance for the fluorine atom, with coupling to adjacent protons.

    • (Optional) 2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm connectivity.

  • Data Interpretation: The resulting spectra should be consistent with the proposed structure of N-(2-chloro-4-fluorophenyl)acetamide. Key expected signals include the acetyl methyl group singlet, aromatic protons with characteristic splitting patterns, and the amide N-H proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. It serves as a valuable identity check.

Protocol 4: FTIR Functional Group Analysis

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: The spectrum should display characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~3100-3000C-H StretchAromatic
~1670C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1250C-F StretchAryl-Fluoride
~800-600C-Cl StretchAryl-Chloride

Physical Characterization

Melting Point

The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.

Protocol 5: Melting Point Determination

  • Instrumentation: A calibrated digital melting point apparatus.

  • Sample Preparation: Finely powder the sample and pack it into a capillary tube to a height of 2-3 mm.

  • Analysis: Place the capillary in the apparatus. Use a rapid heating rate to find the approximate melting point, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) near the expected temperature to determine the melting range accurately.

  • Result: The observed melting range should be compared to the literature value of 117 °C.[4]

Method Validation Principles

To ensure that these analytical methods are trustworthy and fit for purpose, they must be validated according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The protocols outlined in this application note, combining chromatographic separation with spectroscopic identification, provide a robust framework for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. Proper validation of these methods is a final, critical step to guarantee reliable and reproducible results in a research or regulated environment.

References

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-(2-Chloro-4-fluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis. The described methodology is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to ICH guidelines. The protocol ensures the effective separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products, guaranteeing the reliability and accuracy of purity testing.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Consequently, the purity of intermediates used in the synthesis of APIs is of paramount importance. This compound is a substituted phenylacetamide derivative, a class of compounds frequently utilized as building blocks in the synthesis of various pharmaceuticals. Ensuring the purity of this intermediate is essential to control the impurity profile of the final drug substance.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the purity determination of non-volatile and thermally labile compounds in the pharmaceutical industry.[1] A well-developed, stability-indicating HPLC method can accurately quantify the main component while simultaneously separating it from any process-related impurities and degradation products that might arise during synthesis, storage, or handling.[2]

This application note provides a scientifically grounded protocol for the HPLC analysis of this compound, underpinned by a discussion of the rationale for the chosen chromatographic conditions and a comprehensive validation strategy aligned with international regulatory standards.

Understanding the Analyte and Potential Impurities

A robust analytical method is built upon a thorough understanding of the analyte's chemical properties and its synthetic route. This compound is likely synthesized through the amidation of a 2-(2-chloro-4-fluorophenyl)acetyl derivative or a related pathway. Based on common synthetic routes for similar N-substituted acetamides, potential process-related impurities can be predicted.[3][4]

dot

Figure 1: Plausible synthetic route and potential process-related impurities.

Chromatographic Method and Rationale

The selection of chromatographic conditions is pivotal for achieving the desired separation. A reversed-phase approach is chosen due to its versatility and suitability for moderately polar compounds like this compound.[5]

Recommended HPLC System and Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent with DAD/UV detector
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Rationale for Method Parameters
  • Stationary Phase (C18): A C18 column provides a non-polar stationary phase, ideal for retaining and separating moderately polar analytes based on their hydrophobicity. The long carbon chain offers excellent resolution for a wide range of compounds.

  • Mobile Phase: A mixture of a buffered aqueous phase (0.1% phosphoric acid in water) and an organic modifier (acetonitrile) is a standard choice for reversed-phase chromatography. The phosphoric acid helps to maintain a consistent pH and suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and reproducible retention times. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both the main analyte and any potential impurities which may have a wider range of polarities. This approach provides better resolution and peak shapes for all components compared to an isocratic method.

  • Detection Wavelength: The selection of 220 nm is based on the UV absorbance profile of the phenylacetamide chromophore, which typically exhibits strong absorbance in the lower UV region. This wavelength provides good sensitivity for the main analyte and its potential impurities.

Detailed Analytical Protocol

dot

Figure 2: General workflow for the HPLC analysis.

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent (Acetonitrile:Water, 50:50 v/v): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Test (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST) as mandated by major pharmacopoeias such as the USP and Ph. Eur.[3][6] Inject the standard solution five replicate times and evaluate the following parameters:

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform the System Suitability Test.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

  • After data acquisition, integrate the peaks in the chromatograms.

Calculation of Purity

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required.

Method Validation: Ensuring a Self-Validating System

A crucial aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[7]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies are performed.[8][9] The sample is subjected to stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The chromatograms of the stressed samples are then compared to that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions of the reference standard at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to a sample with a known concentration and comparing the measured value to the true value. This is often done by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same batch on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and inter-analyst): The analysis is repeated on a different day by a different analyst. The %RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

Robustness

The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Small changes are made to parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The system suitability parameters should still be met after these changes.

Validation Parameter Typical Acceptance Criteria (ICH Q2(R1))
Specificity No interference from blank, placebo, and degradation products.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10
Robustness System suitability parameters are met under varied conditions.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. The rationale behind the method development ensures a scientifically sound approach, while the comprehensive validation protocol, grounded in ICH guidelines, establishes the trustworthiness and accuracy of the results. By implementing this method, researchers, scientists, and drug development professionals can confidently assess the purity of this critical pharmaceutical intermediate, contributing to the overall quality and safety of the final drug product.

References

1H NMR and 13C NMR of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-(2-Chloro-4-fluorophenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound this compound. This molecule, a potential intermediate in pharmaceutical and agrochemical synthesis, possesses a unique substitution pattern on its aromatic ring that gives rise to a distinct and informative NMR profile. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unequivocal structure elucidation and purity assessment. We will delve into the causality behind experimental choices, from sample preparation to parameter selection, and provide a thorough analysis of the expected spectral features based on fundamental NMR principles and substituent effects.

Introduction and Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides precise information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³. For a given compound, the ¹H NMR spectrum reveals the number of chemically distinct protons, their relative numbers (integration), and their neighboring protons (spin-spin coupling), while the ¹³C NMR spectrum indicates the number of unique carbon environments.

The target molecule, this compound, features a substituted phenyl ring attached to an acetamide moiety via a methylene (-CH₂-) bridge. The presence of electronegative halogen substituents (Cl and F) and an amide group significantly influences the electronic environment of the nearby nuclei, leading to predictable shifts in their resonance frequencies. A detailed NMR analysis is therefore essential for confirming its identity and purity during synthesis.

Molecular Structure and Predicted NMR Signals

A robust interpretation begins with a thorough analysis of the molecule's structure to predict the number of expected signals.

Caption: Structure of this compound with atom labeling.

  • ¹H NMR Predictions:

    • Aromatic Protons (H3, H5, H6): There are three protons on the aromatic ring. Due to the unsymmetrical substitution, they are all chemically non-equivalent and should each produce a distinct signal.

    • Methylene Protons (Hα): The two protons on the methylene carbon (Cα) are chemically equivalent and will appear as a single signal.

    • Amide Protons (NH₂): The two protons on the nitrogen are chemically equivalent and will appear as one signal. This signal is often broad and its chemical shift can be concentration and temperature-dependent.

  • ¹³C NMR Predictions:

    • Aromatic Carbons (C1-C6): All six carbons in the phenyl ring are in unique chemical environments due to the substitution pattern. Therefore, six distinct signals are expected in the aromatic region. Strong coupling between carbon and the directly attached fluorine atom (¹JCF) and weaker couplings over two or three bonds (²JCF, ³JCF) are anticipated.

    • Methylene Carbon (Cα): One signal is expected for the CH₂ carbon.

    • Carbonyl Carbon (Cβ): One signal is expected for the C=O carbon, typically in the downfield region of the spectrum.

Experimental Protocols

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[3]

Protocol 1: NMR Sample Preparation

The goal is to prepare a homogeneous solution free of particulate matter, which can degrade spectral resolution.[3][4]

cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (10-20 mg for ¹H) (50-100 mg for ¹³C) vial 2. Dissolve in Vial (~0.6 mL deuterated solvent) weigh->vial filter 3. Filter Solution (Pipette with cotton plug) vial->filter transfer 4. Transfer to NMR Tube filter->transfer cap 5. Cap & Invert to Mix transfer->cap

Caption: General workflow for preparing a high-resolution NMR sample.

  • Weighing the Sample:

    • For ¹H NMR, weigh 10-20 mg of this compound.[5][6]

    • For ¹³C NMR, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time. Weigh 50-100 mg of the sample.[6][7]

  • Solvent Selection:

    • Rationale: The ideal deuterated solvent must fully dissolve the sample without its residual peaks obscuring signals of interest.[8][9]

    • Primary Choice (CDCl₃): Deuterated chloroform (CDCl₃) is a common first choice as it dissolves many organic compounds and is relatively inexpensive.[9][10] Its residual proton peak appears at ~7.26 ppm.

    • Alternative (DMSO-d₆): If the compound has poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative due to its high solvating power.[9] Its residual proton peak is at ~2.50 ppm, and its residual water peak appears around 3.33 ppm. The amide (NH₂) protons are less likely to exchange in DMSO-d₆, often resulting in sharper signals.

  • Dissolution and Transfer:

    • Place the weighed sample into a small, clean glass vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[9]

    • Gently swirl or vortex the vial to ensure complete dissolution. If solids persist, gentle heating may be applied.

    • To remove any particulate matter, filter the solution directly into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a small cotton plug.[4]

  • Final Steps:

    • Cap the NMR tube securely and label it clearly.

    • Invert the tube several times to ensure the solution is homogeneous.

Protocol 2: NMR Data Acquisition

These parameters are starting points for a 400-600 MHz spectrometer and should be optimized as needed.

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon) Justification
Pulse Program Standard 1-pulse (zg30)Proton-decoupled (zgpg30)Standard acquisition for 1D spectra. Decoupling in ¹³C removes C-H splitting, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the full range of expected chemical shifts for organic molecules.[11][12]
Number of Scans (NS) 8 - 16256 - 1024¹H is a highly sensitive nucleus requiring few scans. ¹³C has low natural abundance and sensitivity, necessitating significantly more scans.[6]
Relaxation Delay (D1) 1 - 2 seconds2 - 5 secondsAllows for magnetization to return to equilibrium between pulses. Quaternary carbons in ¹³C NMR often have longer relaxation times.
Acquisition Time (AQ) 2 - 4 seconds1 - 2 secondsDetermines the digital resolution of the spectrum.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.

Data Interpretation and Expected Spectra

¹H NMR Spectrum Analysis

The electron-withdrawing inductive effects of chlorine and fluorine, along with the resonance effects of fluorine, will deshield the aromatic protons, shifting them downfield.

  • Amide Protons (NH₂): Expected around δ 5.5 - 7.5 ppm . This signal will likely be a broad singlet. In DMSO-d₆, it may be sharper and appear at a higher chemical shift (>7.5 ppm).

  • Aromatic Protons (H3, H5, H6): Expected in the range of δ 7.0 - 7.5 ppm . The splitting patterns are key to assignment:

    • H6: This proton is ortho to the CH₂ group and meta to the fluorine. It will be split by H5, appearing as a doublet .

    • H5: This proton is ortho to the fluorine and meta to the chlorine. It will be split by both H6 (ortho coupling, J ≈ 7-9 Hz) and H3 (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets (dd) .

    • H3: This proton is ortho to the chlorine and ortho to the fluorine. It will be split by H5 (meta coupling, J ≈ 2-3 Hz) and the fluorine (³JHF ≈ 7-9 Hz), appearing as a doublet of doublets (dd) or a more complex multiplet.

  • Methylene Protons (Hα): Expected around δ 3.7 - 4.3 ppm . The adjacent phenyl ring and carbonyl group both deshield these protons. This signal will be a singlet as there are no adjacent protons to couple with. A similar structure, 2-chloro-N-(4-hydroxyphenyl)acetamide, shows this CH₂ peak at 4.21 ppm in DMSO-d₆.[13]

Table 1: Predicted ¹H NMR Data for this compound

Signal Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J)
Hα (CH₂) 3.7 - 4.3 Singlet (s) 2H N/A
NH₂ 5.5 - 7.5 Broad Singlet (br s) 2H N/A

| H3, H5, H6 | 7.0 - 7.5 | Multiplets (m) | 3H (total) | See discussion above |

¹³C NMR Spectrum Analysis

Proton decoupling is standard, so each unique carbon will appear as a singlet, though carbons near fluorine will be split by C-F coupling.

  • Carbonyl Carbon (Cβ): Expected at δ 165 - 175 ppm . This is a typical range for amide carbonyls.[14][15] A related structure shows this peak at 164.76 ppm.[13]

  • Aromatic Carbons (C1-C6): Expected in the range of δ 115 - 165 ppm .[16]

    • C4 (C-F): This carbon will be significantly downfield and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).

    • C3 and C5 (ortho to F): These carbons will appear as doublets with a two-bond coupling constant (²JCF ≈ 20-25 Hz).

    • C2 (C-Cl): The chemical shift will be influenced by the chlorine substituent. It will also show a small three-bond C-F coupling (³JCF ≈ 5-10 Hz).

    • C1 and C6: These carbons will also show splitting due to coupling with fluorine.

  • Methylene Carbon (Cα): Expected at δ 40 - 50 ppm . A related structure shows this peak at 43.42 ppm.[13]

Table 2: Predicted ¹³C NMR Data for this compound

Signal Assignment Predicted δ (ppm) Expected C-F Splitting
Cα (CH₂) 40 - 50 Singlet
C3, C5, C6 115 - 135 Doublets (due to JCF)
C1, C2 130 - 140 Doublets (due to JCF)
C4 155 - 165 Doublet (¹JCF ≈ 250 Hz)

| Cβ (C=O) | 165 - 175 | Singlet |

Advanced Techniques for Unambiguous Assignment

For complete and unequivocal assignment of all signals, especially the closely spaced aromatic resonances, two-dimensional (2D) NMR experiments are invaluable.[1][17][18]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A cross-peak between two proton signals indicates they are coupled (typically within 3 bonds). This would confirm the H3-H5 and H5-H6 connectivities.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This would definitively link H3, H5, H6, and the Hα protons to their respective carbon signals (C3, C5, C6, and Cα).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the Hα protons would show a correlation to the carbonyl carbon (Cβ) and aromatic carbons C1, C2, and C6.

Conclusion

The structural characterization of this compound is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, high-quality spectra can be reliably obtained. The subsequent interpretation, grounded in an understanding of chemical shifts, substituent effects, and spin-spin coupling, allows for the complete assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. For complex cases, the use of 2D NMR techniques provides an additional layer of certainty.

References

Mass spectrometry fragmentation of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(2-Chloro-4-fluorophenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of this compound (C₈H₇ClFNO, M.W. 187.60 g/mol ).[1] As a compound of interest in synthetic chemistry, potentially as an intermediate,[2] understanding its mass spectral characteristics is crucial for identification, purity assessment, and metabolic studies. This document outlines detailed protocols for analysis via both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We delve into the causality of fragmentation pathways, grounding our predictions in the fundamental principles of mass spectrometry and the known behavior of halogenated aromatic amides.[3][4][5]

Introduction: The Analytical Challenge

This compound is a substituted aromatic amide whose structure incorporates several key functional groups that dictate its fragmentation behavior: a chloro-fluorophenyl ring, an amide linkage, and an acetyl group. The presence of chlorine and fluorine atoms, along with the relatively stable aromatic system and the reactive amide bond, results in a characteristic and predictable fragmentation pattern.[4][5] Mass spectrometry serves as a definitive analytical tool for its structural elucidation.[6] This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to confidently identify and characterize this molecule in various matrices.

Predicted Fragmentation Pathways

The fragmentation of an organic molecule in a mass spectrometer is not random; it follows chemically logical pathways to produce the most stable possible fragment ions.[7][8] The fragmentation pattern is highly dependent on the ionization technique employed.

Electron Ionization (EI) Fragmentation

In EI-MS, typically coupled with Gas Chromatography (GC), high-energy electrons bombard the molecule, causing the ejection of an electron to form an energetically unstable molecular ion (M⁺˙), which then undergoes extensive fragmentation.[7]

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 187. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), a characteristic M+2 peak at m/z 189 will be observed with an intensity of approximately one-third of the M⁺˙ peak.[9] This isotopic signature is a key diagnostic feature for chlorine-containing compounds.

  • Key Fragmentation Routes:

    • Alpha-Cleavage & Acylium Ion Formation: The most favorable cleavage often occurs alpha to the carbonyl group.[10] Loss of the 2-chloro-4-fluorophenylamino radical leads to the formation of a highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 . This is frequently the base peak in the spectra of N-substituted acetamides.

    • Amide Bond Cleavage: Cleavage of the C-N amide bond can result in the formation of the 2-chloro-4-fluorophenylamino radical cation at m/z 145 .

    • Loss of Ketene (McLafferty-type Rearrangement): A rearrangement reaction can lead to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, resulting in a fragment ion [C₆H₄ClFNH₂]⁺˙ at m/z 145 .[10]

    • Halogen Loss: Fragmentation of the aromatic ring can occur, with the loss of a chlorine radical (Cl˙) from the molecular ion being a common pathway for chlorinated aromatics, yielding a fragment at m/z 152 .[4]

The diagram below illustrates the primary predicted EI fragmentation pathways.

G cluster_frags M C₈H₇ClFNO⁺˙ m/z 187/189 F1 [CH₃CO]⁺ m/z 43 M->F1 - •C₆H₄ClFNH F2 [C₆H₄ClFNH]⁺˙ m/z 145/147 M->F2 - CH₂CO F3 [C₈H₇FNO]⁺˙ m/z 152 M->F3 - •Cl

Caption: Predicted EI Fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

In ESI-MS, commonly used with Liquid Chromatography (LC), soft ionization produces a protonated molecule, [M+H]⁺, at m/z 188 (and its M+2 isotope at m/z 190). Tandem MS (MS/MS) is then used to induce fragmentation through collision-induced dissociation (CID).

  • Protonated Precursor Ion: [M+H]⁺ at m/z 188/190 . Protonation is expected to occur on the amide oxygen or nitrogen.[11]

  • Key Product Ions (MS/MS):

    • Loss of Ketene: The most common fragmentation pathway for protonated N-phenylacetamides is the neutral loss of ketene (CH₂=C=O, 42 Da). This yields the protonated 2-chloro-4-fluoroaniline ion at m/z 146/148 .

    • Loss of Acetyl Group: Cleavage of the amide bond can lead to the loss of the entire acetyl group, also resulting in the fragment at m/z 146/148 .

    • Loss of Carbon Monoxide: Subsequent fragmentation of the m/z 146 ion could involve the loss of chlorine (Cl) or hydrogen fluoride (HF), though these are generally less favorable pathways.

The table below summarizes the key predicted ions.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Neutral Loss (Da)Proposed Fragment Structure
EI 187 / 18943144[CH₃CO]⁺
145 / 14742[C₆H₄ClFNH]⁺˙
15235[C₈H₇FNO]⁺˙
ESI-MS/MS 188 / 190146 / 14842[C₆H₅ClFNH]⁺

Experimental Protocols

The choice between GC-MS and LC-MS/MS depends on the analyte's volatility and thermal stability, as well as the sample matrix.[12] Acetamides can be analyzed by both, though GC-MS may sometimes require derivatization to improve volatility or prevent thermal degradation.[13][14]

Protocol 1: GC-MS Analysis

This protocol is designed for the qualitative identification of the compound in a relatively clean, volatile solvent.

A. Sample Preparation:

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve in 1 mL of a volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution.

B. GC-MS Instrumentation and Parameters:

  • System: Agilent GC-MS System (or equivalent).

  • Injector: Split/Splitless, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Column: HP-5MS (or equivalent C18), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Interface: Transfer line temperature at 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 300.

C. Self-Validation and QC:

  • Solvent Blank: Inject a solvent blank before the sample to ensure no carryover or system contamination.

  • Tuning: Perform instrument tuning according to manufacturer specifications to ensure mass accuracy and sensitivity.

  • Confirmation: Verify the compound's identity by matching the acquired spectrum against the predicted fragmentation pattern and retention time of a known standard.

Protocol 2: LC-MS/MS Analysis

This protocol is suitable for quantifying the compound in more complex matrices, such as biological fluids or environmental samples, offering high sensitivity and specificity.[15]

A. Sample Preparation:

  • Prepare stock (1 mg/mL) and working solutions (e.g., 1 µg/mL) in a 50:50 mixture of Acetonitrile:Water.

  • For complex matrices, perform a suitable extraction such as solid-phase extraction (SPE) or liquid-liquid extraction.[16]

  • Filter the final extract through a 0.22 µm syringe filter before injection.

B. LC-MS/MS Instrumentation and Parameters:

  • System: Thermo TSQ series, Sciex QTRAP, or Agilent QQQ (or equivalent).[15][17]

  • LC Column: C18 column (e.g., Hypersil GOLD), 50 x 2.1 mm, 1.9 µm particle size, maintained at 40°C.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Heated Electrospray Ionization (H-ESI), positive ion mode.

  • Key MS Parameters:

    • Spray Voltage: +3500 V

    • Sheath Gas: 35 units

    • Auxiliary Gas: 10 units

    • Capillary Temperature: 320°C

  • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[18]

    • Transition 1 (Quantifier): 188.0 -> 146.0

    • Transition 2 (Qualifier): 190.0 -> 148.0

C. Self-Validation and QC:

  • Calibration Curve: Prepare a multi-point calibration curve (e.g., 1-100 ng/mL) to establish linearity and determine the limit of quantitation (LOQ).

  • Quality Controls (QCs): Analyze QC samples at low, medium, and high concentrations alongside unknown samples to ensure accuracy and precision.

  • Internal Standard: For robust quantification, utilize a structurally similar, stable isotope-labeled internal standard if available.

Integrated Analytical Workflow

The diagram below outlines the logical flow from sample receipt to final data analysis, applicable to both GC-MS and LC-MS/MS methodologies.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing P1 Sample Receipt & Login P2 Standard & QC Preparation P1->P2 P3 Sample Extraction (if required) P2->P3 A1 System Suitability Check (Blank, Tune, Calibrator) P3->A1 A2 Chromatographic Separation (GC or LC) A1->A2 A3 Mass Spectrometric Detection (EI or ESI-MS/MS) A2->A3 D1 Peak Integration & Spectral Review A3->D1 D2 Quantification & Reporting D1->D2 D3 Data Archival D2->D3

Caption: General workflow for MS-based analysis of the target compound.

Conclusion

The mass spectrometric behavior of this compound is dictated by its core chemical structure. Under EI conditions, fragmentation is extensive, with the formation of the m/z 43 acylium ion being a dominant feature. Under softer ESI conditions, the protonated molecule readily loses a neutral ketene molecule, providing a highly specific transition (m/z 188 -> 146) ideal for sensitive quantification via LC-MS/MS. The protocols and predictive data presented herein provide a robust framework for researchers to develop and validate methods for the confident identification and quantification of this compound.

References

Application Note: FT-IR Spectroscopic Characterization of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and application guide for the characterization of 2-(2-Chloro-4-fluorophenyl)acetamide using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a key intermediate in various synthetic pathways in drug discovery and materials science.[1][2] Accurate structural confirmation and purity assessment are critical, and FT-IR spectroscopy offers a rapid, reliable, and non-destructive method for this purpose. This note outlines the theoretical basis for spectral interpretation, a step-by-step protocol for sample preparation and analysis, and a detailed breakdown of the expected vibrational frequencies. The methodologies described herein are designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

This compound (C₈H₇ClFNO) is an organic compound featuring a secondary amide linked to a di-substituted phenyl ring.[3][4] Its molecular structure, containing chloro and fluoro groups, makes it a valuable precursor in the synthesis of various biologically active molecules.[2][5] The precise arrangement of its functional groups—the amide, the aromatic ring, and the carbon-halogen bonds—governs its reactivity and subsequent utility.

FT-IR spectroscopy is an indispensable tool for the structural elucidation of such molecules. The technique probes the vibrational transitions of molecular bonds when they absorb infrared radiation. Each functional group possesses a unique set of vibrational modes (stretching, bending, wagging) that absorb at characteristic frequencies, producing a distinct spectral "fingerprint."[6][7] This allows for the unambiguous confirmation of the compound's identity by verifying the presence of its key functional groups.

Experimental Design & Rationale

The selection of an appropriate sample preparation technique is paramount for acquiring a high-quality FT-IR spectrum of a solid sample. The primary goal is to minimize scattering of the infrared beam and ensure a uniform, optimal path length through the analyte.[8] For crystalline solids like this compound, two primary methods are prevalent: the Potassium Bromide (KBr) pellet technique and the Thin Solid Film method.

Recommended Protocol: The KBr Pellet Method

The KBr pellet method is chosen for its ability to produce a spectrum with minimal interference, as KBr is transparent in the mid-infrared region (4000-400 cm⁻¹).[8][9] This method involves intimately grinding the sample with dry KBr powder and pressing the mixture into a translucent pellet. This ensures the sample is finely dispersed, reducing light scattering and producing sharp, well-resolved absorption bands.[8][10]

Protocol: KBr Pellet Preparation and Analysis

  • Reagent & Equipment Preparation:

    • Ensure the this compound sample is dry and crystalline.

    • Use high-purity, spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours to remove residual water, which shows strong IR absorption bands. Store in a desiccator.

    • Thoroughly clean and dry an agate mortar and pestle.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of the dried KBr. The optimal sample-to-KBr ratio is between 0.2% and 1%.[8] A high concentration can lead to total absorption (flattened peaks) of the most intense bands.[8]

    • Place the KBr in the agate mortar and grind it to a fine, consistent powder.

    • Add the sample to the mortar. Mix and grind the sample and KBr together for several minutes until the mixture is homogeneous and has a fine, flour-like consistency. This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering effects (Christiansen effect).[8]

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die assembly.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. A cloudy or opaque pellet often indicates insufficient grinding, excessive sample concentration, or moisture contamination.[8]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Alternative Protocol: Thin Solid Film Method

An alternative, faster method involves creating a thin film of the solid on an IR-transparent salt plate (e.g., NaCl or KBr).[11][12] This avoids the need for a hydraulic press but can sometimes result in a non-uniform film if crystallization is not controlled.

Protocol: Thin Solid Film Preparation

  • Dissolve a small amount (5-10 mg) of the sample in a few drops of a volatile solvent in which it is soluble (e.g., methylene chloride or acetone).[11][12]

  • Place a drop of this concentrated solution onto a clean, dry salt plate.[12]

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[11]

  • Mount the plate in the spectrometer and acquire the spectrum as described in the KBr protocol.

FT-IR Workflow Visualization

The following diagram illustrates the comprehensive workflow from sample handling to final data interpretation for the FT-IR analysis of this compound.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation start Start: Dry Crystalline Sample grind Grind 1-2 mg Sample with 100-200 mg Dry KBr start->grind KBr Pellet Method press Press Mixture in Die (7-10 tons) grind->press pellet Form Translucent KBr Pellet press->pellet place_sample Place Pellet in FT-IR Spectrometer pellet->place_sample background Collect Background Spectrum (Air/N2) place_sample->background sample_scan Collect Sample Spectrum (4 cm-1, 32 scans) background->sample_scan raw_spectrum Obtain Raw Spectrum (Transmittance vs. Wavenumber) sample_scan->raw_spectrum process_data Data Processing (Baseline Correction, Normalization) raw_spectrum->process_data assign_peaks Peak Assignment using Correlation Charts & Databases process_data->assign_peaks fingerprint Analyze Fingerprint Region (< 1500 cm-1) assign_peaks->fingerprint final_report Final Structure Confirmation & Report Generation fingerprint->final_report

Caption: Workflow for FT-IR analysis of this compound.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound should be analyzed by identifying the characteristic absorption bands corresponding to its constituent functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[6][13]

Key Functional Group Assignments

The following table summarizes the expected vibrational frequencies and their assignments for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & ShapeRationale & Notes
3300–3500N-H StretchSecondary Amide (R-NH-C=O)Medium-Strong, SharpThe presence of a single, sharp peak in this region is characteristic of a secondary amide N-H bond.[14] Its position can be influenced by hydrogen bonding.[2]
~3030C-H Stretch (Aromatic)Aryl C-HWeak to MediumAbsorptions above 3000 cm⁻¹ are typical for C-H stretching in sp²-hybridized carbons of the phenyl ring.[6]
1630–1690C=O Stretch (Amide I)Secondary AmideStrong, SharpThis is one of the most prominent peaks in the spectrum.[15] Its position is lower than ketones due to the resonance effect of the nitrogen lone pair.[16]
1500–1600N-H Bend (Amide II)Secondary AmideMedium-StrongThis band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a key diagnostic peak for secondary amides.[17]
1450–1600C=C Stretch (Aromatic)Phenyl RingMedium, Multiple BandsThe aromatic ring exhibits several characteristic stretching vibrations within this range.
~1250C-F StretchAryl FluorideStrongThe C-F stretch is typically a strong and distinct band in the fingerprint region.
1030–1230C-N StretchAmideMediumThe stretching vibration of the carbon-nitrogen bond in the amide linkage.[13]
600–800C-Cl StretchAryl ChlorideStrongThe C-Cl stretching vibration is found at lower wavenumbers in the fingerprint region due to the mass of the chlorine atom.[13][18][19]
The Fingerprint Region: A Unique Identifier

The region below 1500 cm⁻¹ is known as the fingerprint region.[6] It contains a complex series of absorptions arising from bending vibrations and skeletal vibrations of the entire molecule. While individual peak assignments can be challenging, the overall pattern in this region is unique to the compound, serving as a definitive "fingerprint" for identification when compared against a reference spectrum. Key signals expected here include the strong C-F and C-Cl stretches.

Conclusion

FT-IR spectroscopy provides a robust and efficient method for the structural verification of this compound. By following the detailed KBr pellet protocol, a high-quality spectrum can be obtained. The identification of key absorption bands, including the N-H stretch, the strong Amide I (C=O) and Amide II (N-H bend) bands, and the characteristic C-F and C-Cl stretches, allows for confident confirmation of the molecular structure. This application note serves as a comprehensive guide for researchers and analysts, ensuring the integrity and quality of this important chemical intermediate.

References

Application Notes and Protocols: The Strategic Use of 2-(2-Chloro-4-fluorophenyl)acetamide in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Herbicide Discovery

The persistent challenge of weed management in modern agriculture necessitates a continuous pipeline of novel herbicides. Weeds compete with crops for essential resources, leading to significant yield losses and economic hardship. Furthermore, the evolution of herbicide-resistant weed biotypes poses a significant threat to global food security. The development of new herbicidal molecules with diverse modes of action is paramount to overcoming these challenges.

Phenylacetamide and its derivatives, particularly chloroacetamides, have long been recognized as a critical class of herbicides. These compounds typically function as inhibitors of very-long-chain fatty acid synthesis (VLCFA inhibitors), a process essential for seedling growth. By targeting this pathway, chloroacetamide herbicides effectively control a broad spectrum of annual grasses and small-seeded broadleaf weeds.

This document provides a comprehensive guide for researchers and drug development professionals on the potential utility of 2-(2-Chloro-4-fluorophenyl)acetamide as a key intermediate in the synthesis of next-generation herbicides. While direct herbicidal applications of this specific molecule are not yet widely documented in peer-reviewed literature, its structural motifs—a halogenated phenyl ring and a reactive chloroacetamide group—make it a prime candidate for chemical elaboration.

Herein, we present a detailed, illustrative protocol for the synthesis of a representative chloroacetamide herbicide, Acetochlor, to demonstrate the fundamental chemical principles involved. We will then extrapolate these principles to propose a synthetic strategy utilizing this compound. Furthermore, this guide provides standardized protocols for the biological evaluation of newly synthesized compounds, ensuring a robust and reliable assessment of their herbicidal potential.

Part 1: Synthetic Pathways to Novel Phenylacetamide Herbicides

The chloroacetamide moiety is a versatile functional group that allows for a variety of chemical transformations. The chlorine atom serves as a good leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities. The amide bond provides structural rigidity and can participate in hydrogen bonding interactions with target enzymes. The substituted phenyl ring is a key determinant of the molecule's biological activity and selectivity, and the presence of halogen atoms, such as chlorine and fluorine, can significantly enhance its herbicidal efficacy.

Illustrative Protocol: Synthesis of Acetochlor

To provide a practical framework, we detail the well-established two-step synthesis of Acetochlor, a widely used chloroacetamide herbicide. This protocol serves as a blueprint for the synthesis of other N-substituted phenylacetamides.[1][2]

Step 1: Synthesis of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

This initial step involves the acylation of a substituted aniline with chloroacetyl chloride.

  • Reaction: 2-ethyl-6-methylaniline is reacted with chloroacetyl chloride to form the corresponding chloroacetamide.

  • Reagents and Solvents:

    • 2-ethyl-6-methylaniline

    • Chloroacetyl chloride

    • An inert solvent (e.g., toluene, dichloromethane)

    • A base (e.g., triethylamine, sodium bicarbonate) to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve 2-ethyl-6-methylaniline in the chosen inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled aniline solution while stirring vigorously.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

    • Wash the reaction mixture with water and a mild base solution to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 2: N-Alkoxymethylation to Yield Acetochlor

The second step introduces the N-ethoxymethyl group, which is characteristic of Acetochlor.

  • Reaction: The previously synthesized 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is reacted with chloromethyl ethyl ether.

  • Reagents and Solvents:

    • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

    • Chloromethyl ethyl ether

    • A strong base (e.g., sodium hydroxide)

    • A suitable solvent (e.g., toluene, THF)

  • Procedure:

    • Dissolve 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in the chosen solvent.

    • Add a solution of sodium hydroxide and then slowly add chloromethyl ethyl ether.

    • Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture, wash with water to remove salts, and dry the organic layer.

    • Remove the solvent under reduced pressure to yield Acetochlor.

Diagram of the Synthetic Pathway for Acetochlor

Acetochlor_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: N-Alkoxymethylation Aniline 2-ethyl-6-methylaniline Intermediate 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Aniline->Intermediate Base, Solvent Chloroacetyl Chloroacetyl chloride Chloroacetyl->Intermediate Acetochlor Acetochlor Intermediate->Acetochlor NaOH, Solvent CMEE Chloromethyl ethyl ether CMEE->Acetochlor

Caption: Synthetic route to Acetochlor.

Proposed Synthetic Route Utilizing this compound

The principles demonstrated in the Acetochlor synthesis can be adapted for the development of novel herbicides from this compound. The primary strategy involves nucleophilic substitution at the carbon bearing the chlorine atom in the acetamide side chain.

Hypothetical Synthesis of a Novel Phenylacetamide Herbicide

  • Starting Material: this compound

  • Strategy: Introduce a diverse range of nucleophiles to displace the chloride and generate a library of new compounds.

  • General Reaction Scheme:

    • This compound + Nu-H → 2-(2-(Nu)-4-fluorophenyl)acetamide + HCl

    • Where "Nu-H" represents a nucleophile such as an alcohol, thiol, or amine.

  • Illustrative Protocol (Example with a Thiol Nucleophile):

    • Dissolve this compound in a polar aprotic solvent such as DMF or acetonitrile.

    • Add a suitable base, for instance, potassium carbonate, to act as an acid scavenger.

    • Introduce the desired thiol (e.g., thiophenol, ethanethiol) to the reaction mixture.

    • Heat the mixture with stirring and monitor the reaction progress using TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

    • Purify the resulting solid or oil via column chromatography or recrystallization to obtain the novel N-phenylacetamide derivative.

This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the nucleophile.

Diagram of the Proposed Synthetic Strategy

Proposed_Synthesis StartingMaterial This compound Product Novel Herbicide Candidate 2-(Nu-substituted)-N-(2-chloro-4-fluorophenyl)acetamide StartingMaterial->Product Base, Solvent Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-SH, R2NH) Nucleophile->Product

Caption: General synthetic route for novel herbicides.

Part 2: Biological Evaluation of Novel Herbicide Candidates

Once a library of new compounds has been synthesized, a systematic biological evaluation is crucial to identify promising herbicide candidates. This typically involves a tiered screening approach, starting with simple, high-throughput in vitro assays and progressing to more complex whole-plant and greenhouse trials.

Protocol 1: In Vitro Bioassay for Herbicidal Activity

A rapid and cost-effective method for the initial screening of herbicidal activity is the algal bioassay.[2] Unicellular green algae, such as Chlamydomonas reinhardtii, are sensitive to a wide range of herbicides and can provide a semi-quantitative measure of phytotoxicity.

  • Objective: To determine the concentration-dependent inhibitory effect of synthesized compounds on algal growth.

  • Materials:

    • Chlamydomonas reinhardtii culture

    • TAP (Tris-Acetate-Phosphate) medium

    • Petri dishes with agar-solidified TAP medium

    • Sterile filter paper discs

    • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare a lawn of C. reinhardtii by evenly spreading a liquid culture onto the surface of an agar plate.

    • Impregnate sterile filter paper discs with known concentrations of the test compounds.

    • Place the discs onto the algal lawn.

    • Incubate the plates under appropriate light and temperature conditions for 2-3 days.

    • Measure the diameter of the zone of growth inhibition around each disc.

  • Data Analysis: A larger zone of inhibition indicates greater herbicidal activity. The results can be used to determine the half-maximal effective concentration (EC50) for each compound.

Protocol 2: Whole-Plant Bioassay for Pre- and Post-Emergence Herbicidal Activity

Promising candidates from the in vitro screen should be further evaluated in whole-plant assays to assess their pre-emergence and post-emergence herbicidal effects on both monocotyledonous and dicotyledonous weeds.

  • Objective: To evaluate the herbicidal efficacy of test compounds on target weed species.

  • Materials:

    • Seeds of representative weed species (e.g., barnyardgrass, green foxtail, velvetleaf, common lambsquarters).

    • Pots filled with a standardized soil mix.

    • A spray chamber for uniform application of test compounds.

  • Pre-Emergence Assay Procedure:

    • Sow weed seeds in pots and lightly cover with soil.

    • Apply the test compounds, formulated as an emulsifiable concentrate or wettable powder, to the soil surface using a spray chamber.

    • Water the pots and place them in a greenhouse under controlled conditions.

    • After a set period (e.g., 14-21 days), assess the percentage of weed emergence and the health of the emerged seedlings.

  • Post-Emergence Assay Procedure:

    • Grow weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

    • Apply the test compounds directly to the foliage of the weeds.

    • Return the pots to the greenhouse.

    • After 14-21 days, visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill).

Diagram of the Biological Evaluation Workflow

Bioassay_Workflow Start Synthesized Compound Library AlgalAssay In Vitro Algal Bioassay (Primary Screen) Start->AlgalAssay EC50 Determine EC50 Values AlgalAssay->EC50 Select Select Promising Candidates EC50->Select WholePlant Whole-Plant Bioassay (Secondary Screen) Select->WholePlant PreEmergence Pre-Emergence Assay WholePlant->PreEmergence PostEmergence Post-Emergence Assay WholePlant->PostEmergence SAR Structure-Activity Relationship (SAR) Analysis PreEmergence->SAR PostEmergence->SAR Lead Lead Candidate Identification SAR->Lead

Caption: Tiered screening workflow for herbicide discovery.

Part 3: Mechanistic Insights and Structure-Activity Relationships

A critical aspect of herbicide development is understanding the mechanism of action (MOA) of lead compounds. For chloroacetamides, the primary MOA is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3] VLCFAs are essential components of cell membranes and are crucial for cell division and expansion. Inhibition of their synthesis leads to a cessation of growth, particularly in developing seedlings.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data

The following table presents a hypothetical SAR study for a series of novel herbicides derived from this compound, based on the results of the biological evaluations.

Compound IDR-Group (Nucleophile)Pre-Emergence Activity (% Control at 1 kg/ha )Post-Emergence Activity (% Control at 1 kg/ha )
Lead-001 -SCH38540
Lead-002 -OCH37030
Lead-003 -N(CH3)26525
Lead-004 -S-Phenyl9550
Lead-005 -O-Phenyl8035

From this hypothetical data, we can infer that:

  • Sulfur-containing substituents (thioethers) generally exhibit higher pre-emergence activity than their oxygen-containing (ether) or nitrogen-containing (amine) counterparts.

  • The introduction of an aromatic ring in the R-group (Lead-004 and Lead-005) enhances pre-emergence activity compared to smaller alkyl groups.

  • Post-emergence activity is generally lower for this class of compounds, which is consistent with the MOA of VLCFA inhibitors that primarily affect developing seedlings.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for the synthesis of novel herbicides. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for researchers to systematically explore the herbicidal potential of its derivatives. By leveraging the principles of rational drug design and a tiered screening approach, it is possible to identify new lead compounds with potent herbicidal activity and potentially novel modes of action. Future work should focus on the synthesis of a diverse library of derivatives and comprehensive testing against a broad panel of weed species, including those with known resistance to existing herbicides.

References

Introduction: Unlocking the Therapeutic Potential of the Phenylacetamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Derivatization of 2-(2-Chloro-4-fluorophenyl)acetamide for Biological Screening

The 2-(phenyl)acetamide motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features—an aromatic ring for potential π-π stacking and hydrophobic interactions, and an amide group capable of acting as both a hydrogen bond donor and acceptor—make it an ideal starting point for drug discovery campaigns. The specific starting material, this compound, offers three strategic vectors for chemical modification: the primary amide, the reactive benzylic position, and the aryl chloride.

This application note provides a comprehensive guide for the strategic derivatization of this compound to generate a chemically diverse library of compounds. We will detail robust synthetic protocols for modifications at the amide nitrogen and the aryl ring. Furthermore, we will outline a tiered biological screening cascade designed to efficiently identify and validate novel therapeutic candidates, with a focus on anticancer and anti-inflammatory activities. The rationale behind each synthetic and screening choice is explained to empower researchers to make informed decisions in their drug discovery programs. Phenylacetamide derivatives have shown a wide range of biological activities, including potential as antidepressant agents, underscoring the value of exploring this chemical space[1].

Part 1: Synthetic Derivatization Strategies

A successful derivatization strategy aims to systematically probe the structure-activity relationship (SAR) of the core scaffold. By modifying specific positions, we can modulate the compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The chloro and fluoro substituents on the phenyl ring provide unique electronic properties and potential metabolic blocks, making this a compelling core structure.

The overall synthetic workflow is designed for maximum diversity from a common starting material.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Product Libraries start This compound N_Alkylation Strategy 1A: N-Alkylation start->N_Alkylation R-X, Base N_Acylation Strategy 1B: N-Acylation start->N_Acylation RCOCl, Base Suzuki Strategy 2A: Suzuki Coupling start->Suzuki R-B(OH)₂, Pd Catalyst Buchwald Strategy 2B: Buchwald-Hartwig Amination start->Buchwald R₂NH, Pd Catalyst Prod1 N-Alkyl Amides N_Alkylation->Prod1 Prod2 N-Acyl Amides (Imides) N_Acylation->Prod2 Prod3 Biaryl Acetamides Suzuki->Prod3 Prod4 Amino-Aryl Acetamides Buchwald->Prod4

Caption: Synthetic derivatization workflow for this compound.

Strategy 1: Modification of the Amide Nitrogen

The primary amide is a prime target for initial derivatization. N-alkylation and N-acylation can introduce a variety of functional groups that can probe new binding pockets, alter solubility, and improve metabolic stability.

Causality: Direct alkylation of primary amides can be challenging due to the low nucleophilicity of the nitrogen and the risk of O-alkylation or dialkylation. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) ensures complete deprotonation of the amide, forming a highly nucleophilic amidate anion that selectively attacks the alkyl halide. This method provides a reliable route to mono-N-alkylated products[2][3].

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the amide) via syringe and cool the suspension to 0 °C in an ice bath.

  • Amide Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylating Agent: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amide.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Entry Alkyl Halide (R-X) Product (R-group) Expected Yield
1Benzyl bromide-CH₂Ph75-90%
2Ethyl iodide-CH₂CH₃60-80%
3Propargyl bromide-CH₂C≡CH70-85%
41-Bromo-3-chloropropane-(CH₂)₃Cl55-70%
Strategy 2: C-C and C-N Bond Formation via Cross-Coupling

The 2-chloro substituent on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, and amino groups, significantly expanding the chemical diversity of the library. While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems have made these transformations highly efficient[4][5][6].

Causality: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The key to successfully coupling unactivated aryl chlorides is the choice of a highly active catalyst system. A combination of a palladium source like Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial. These ligands facilitate the oxidative addition of the Pd(0) catalyst into the strong C-Cl bond, which is the rate-limiting step of the catalytic cycle[7][8]. A strong inorganic base like K₃PO₄ is used to facilitate the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Degassing: Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 v/v).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction & Washing: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure via NMR and HRMS.

Causality: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds[9]. Similar to the Suzuki coupling, the success with aryl chlorides hinges on a highly active catalyst system capable of facilitating the oxidative addition step. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine coupling partner and facilitating the reductive elimination step that forms the final product[10][11][12][13].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 eq.).

  • Catalyst/Ligand: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).

  • Reactants: Add this compound (1.0 eq.).

  • Degassing: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Solvent and Amine: Add anhydrous, degassed toluene, followed by the amine coupling partner (1.2 eq.).

  • Reaction: Heat the mixture to 100-110 °C for 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and quench with water.

  • Extraction & Washing: Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

  • Characterization: Confirm the structure via NMR and HRMS.

Entry Coupling Partner Product Type Expected Yield
14-Methoxyphenylboronic acidBiaryl70-85%
2Pyridine-3-boronic acidHetero-biaryl55-75%
3MorpholineAmino-aryl80-95%
4AnilineDiaryl-amine65-80%

Part 2: Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, a systematic biological screening process is required to identify compounds with promising therapeutic activity. A tiered approach, or "screening cascade," is most efficient, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for the most promising hits.

G cluster_0 Screening Initiation cluster_1 Primary High-Throughput Screening (HTS) cluster_2 Hit Identification & Confirmation cluster_3 Secondary / Mechanistic Assays lib Synthesized Compound Library (50-100 Compounds) primary_cancer Anticancer Screen (Cell Viability Assay) lib->primary_cancer Single concentration (e.g., 10 µM) primary_inflam Anti-inflammatory Screen (NO Inhibition Assay) lib->primary_inflam Single concentration (e.g., 10 µM) hits_cancer Confirmed Hits (IC₅₀ < 10 µM) primary_cancer->hits_cancer Dose-response curve hits_inflam Confirmed Hits (IC₅₀ < 10 µM) primary_inflam->hits_inflam Dose-response curve secondary_cancer Apoptosis Assay (Caspase 3/7 Activity) hits_cancer->secondary_cancer Elucidate MOA secondary_inflam Cytokine Profiling (TNF-α, IL-6 ELISA) hits_inflam->secondary_inflam Elucidate MOA

Caption: A tiered biological screening cascade for synthesized derivatives.

Protocol 3A: Primary Anticancer Screening - Cell Viability Assay

Causality: The first step in identifying potential anticancer agents is to assess their general cytotoxicity or anti-proliferative effects against cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells[14]. A decrease in the luminescent signal upon treatment with a compound suggests a reduction in cell viability, either through cell death or inhibition of proliferation. Screening against a panel of cell lines (e.g., lung, breast, colon) can reveal preliminary selectivity[15].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in DMSO and then further dilute in culture medium. Add 10 µL of the compound solutions to the wells to achieve final desired concentrations (for primary screen, a single high concentration like 10 µM is used). Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.

  • Assay Reagent: Equilibrate the CellTiter-Glo® reagent and the assay plates to room temperature for 30 minutes.

  • Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at 10 µM) are selected for dose-response studies to determine their IC₅₀ value.

Protocol 3B: Primary Anti-inflammatory Screening - Nitric Oxide (NO) Inhibition Assay

Causality: A hallmark of inflammation is the overproduction of inflammatory mediators like nitric oxide (NO) by macrophages upon stimulation. The Griess assay is a simple, colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatant[16][17]. Identifying compounds that inhibit lipopolysaccharide (LPS)-induced NO production in a macrophage cell line (like RAW 264.7) is a standard primary screen for anti-inflammatory potential[18].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37 °C, 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control. Run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cell death.

Compound ID Anticancer (A549) IC₅₀ (µM) Anti-inflammatory (NO) IC₅₀ (µM) Notes
Parent> 50> 50Starting material
Derivative 1.18.2> 50Hit for anticancer
Derivative 2.3> 505.6Hit for anti-inflammatory
Derivative 2.42.14.8Dual-activity hit

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. This application note provides a validated framework for generating a diverse chemical library through robust and strategic derivatization protocols, including N-alkylation and palladium-catalyzed cross-coupling reactions. The outlined multi-tiered biological screening cascade enables the efficient identification of active compounds and facilitates subsequent investigation into their mechanism of action. By integrating modern synthetic methodologies with well-established in vitro assays, this comprehensive approach can significantly accelerate the journey from initial scaffold to promising drug candidate.

References

Application Notes and Protocols: A Detailed Guide to the N-Acetylation of 2-Chloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acetylation in Synthetic Chemistry

N-acetylation is a cornerstone transformation in organic synthesis, serving a dual purpose of paramount importance in drug development and fine chemical manufacturing.[1] Primarily, it functions as a robust strategy for the protection of primary and secondary amines. This protection modulates the amine's reactivity, particularly its powerful activating effect in electrophilic aromatic substitution reactions, thereby preventing unwanted side reactions and allowing for greater regiochemical control in subsequent synthetic steps.[2] Secondly, the resulting acetamides are often stable, crystalline solids, which facilitates their purification through recrystallization and allows for accurate characterization.[2] The target molecule of this guide, N-(2-chloro-4-fluorophenyl)acetamide, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the specific substitution pattern on the aniline ring is crucial for biological activity.

This document provides a comprehensive, field-proven protocol for the N-acetylation of 2-chloro-4-fluoroaniline. The causality behind each experimental step is elucidated to provide researchers with a deep, practical understanding of the process, ensuring both reproducibility and safety.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acetylation of an aniline derivative proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetylating agent, typically acetic anhydride.[4][5] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (in the case of acetic anhydride, an acetate ion) and, following deprotonation of the nitrogen atom, yields the stable N-aryl acetamide.

Data Presentation: Reagent and Product Properties

A thorough understanding of the physical and chemical properties of the materials involved is critical for successful execution and safety.

Compound Molecular Formula Molar Mass ( g/mol ) Appearance Melting Point (°C) Boiling Point (°C) Key Hazards
2-Chloro-4-fluoroanilineC₆H₅ClFN145.56Light brown to yellow solid or liquid32-34207-208Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7][8][9]
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid-73139.8Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
Sodium AcetateC₂H₃NaO₂82.03White crystalline powder324DecomposesGenerally not hazardous.
N-(2-chloro-4-fluorophenyl)acetamideC₈H₇ClFNO187.60Off-white to white solid~125-127 (Predicted)Not readily availableExpected to be an irritant. Handle with care.

Experimental Workflow Visualization

The overall experimental process can be visualized as a streamlined workflow from starting materials to the purified final product.

G cluster_prep Reagent Preparation cluster_reaction Acetylation Reaction cluster_purification Product Isolation & Purification cluster_analysis Characterization A Dissolve 2-chloro-4-fluoroaniline in water with HCl D Combine reagents: Add acetic anhydride, then sodium acetate solution A->D B Prepare aqueous sodium acetate solution B->D C Measure acetic anhydride C->D E Stir and cool in ice bath to induce precipitation D->E F Vacuum filter the precipitate E->F G Wash with cold deionized water F->G H Recrystallize from ethanol/water mixture G->H I Dry the purified product H->I J Determine melting point I->J K Analyze by TLC and IR spectroscopy I->K

Caption: Workflow for the N-acetylation of 2-chloro-4-fluoroaniline.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment:

  • 2-Chloro-4-fluoroaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Sodium Acetate (trihydrate, 1.5 eq)

  • Deionized Water

  • Ethanol (for recrystallization)

  • 250 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware

  • Melting point apparatus

  • TLC plates (silica gel) and developing chamber

  • IR Spectrometer

Procedure:

  • Dissolution of the Aniline: In a 250 mL Erlenmeyer flask, combine 5.0 g (34.3 mmol, 1.0 eq) of 2-chloro-4-fluoroaniline with 100 mL of deionized water. The aniline is not soluble in water.[10] While stirring, add 2.9 mL (34.3 mmol, 1.0 eq) of concentrated hydrochloric acid dropwise. The addition of acid protonates the amine, forming the corresponding anilinium chloride salt which is soluble in water, resulting in a clear solution.[2][10] This step is crucial for achieving a homogeneous reaction mixture.[10]

  • Preparation of Reagents: In a separate beaker, prepare a solution of 7.0 g (51.5 mmol, 1.5 eq) of sodium acetate trihydrate in 30 mL of deionized water. Gently warm if necessary to fully dissolve. In a fume hood, carefully measure 3.6 mL (37.8 mmol, 1.1 eq) of acetic anhydride.

  • Acetylation Reaction: To the stirred, clear solution of 2-chloro-4-fluoroaniline hydrochloride, add the entire portion of acetic anhydride (3.6 mL). Immediately following this addition, pour in the sodium acetate solution.

    • Causality: The sodium acetate acts as a base to deprotonate the anilinium chloride, regenerating the free aniline in situ.[10] The free aniline is the active nucleophile that attacks the acetic anhydride. The immediate precipitation of the product, N-(2-chloro-4-fluorophenyl)acetamide, is expected as it is significantly less soluble in water than the starting salt.

  • Precipitation and Isolation: Stir the resulting white slurry vigorously for 10-15 minutes. Cool the flask in an ice bath for at least 20 minutes to ensure complete precipitation of the product.[11]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[2] Wash the filter cake thoroughly with two 25 mL portions of cold deionized water. This removes any remaining sodium acetate, acetic acid, and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid. Then, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Once dry, determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point and analyzing it via Thin-Layer Chromatography (TLC) and Infrared (IR) Spectroscopy.[2][12]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7]

  • Ventilation: All operations, especially those involving 2-chloro-4-fluoroaniline, concentrated HCl, and acetic anhydride, must be conducted in a well-ventilated chemical fume hood.[6][7]

  • Handling: 2-Chloro-4-fluoroaniline is toxic and an irritant.[8][9] Avoid inhalation and contact with skin and eyes.[13] Acetic anhydride is corrosive and a lachrymator. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

The N-acetylation of 2-chloro-4-fluoroaniline is a straightforward and efficient reaction when performed with a clear understanding of the underlying chemical principles and with strict adherence to safety protocols. The procedure detailed in these notes provides a reliable method for synthesizing N-(2-chloro-4-fluorophenyl)acetamide, a key building block for further chemical innovation. By explaining the rationale behind each step, this guide empowers researchers to not only replicate the procedure but also to troubleshoot and adapt it for other substituted anilines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Here, we will address common challenges, answer frequently asked questions, and provide robust protocols to enhance your experimental outcomes.

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, typically proceeds through the amidation of 2-chloro-4-fluorophenylacetic acid or the controlled hydrolysis of 2-(2-chloro-4-fluorophenyl)acetonitrile. While conceptually straightforward, achieving high yield and purity can be challenging. This guide focuses on the more common amidation pathway, providing troubleshooting strategies to overcome common hurdles.

Troubleshooting Guide: Common Synthesis Issues

This section is structured to address specific problems you may encounter during the synthesis, detailing their root causes and providing actionable solutions.

Problem 1: Low or No Product Yield

A low yield is the most frequent issue, often stemming from inefficient activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.[1]

Potential Cause 1: Incomplete Activation of Carboxylic Acid The conversion of the carboxylic acid to a more electrophilic species is the critical first step for amide bond formation.[1][2][3] If the activating agent is unsuitable, impure, or used in stoichiometric insufficiency, the reaction will stall.

  • Solution:

    • Choice of Activating Agent: For this substrate, activating the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a robust method.[3][4] Alternatively, peptide coupling reagents like HATU or EDC in combination with an additive like HOBt can be effective, especially for milder conditions.[1][5]

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the activating agent to ensure complete conversion of the starting material.[6] When using SOCl₂, it can often be used as the solvent to drive the reaction to completion, with the excess removed under vacuum.[7][8]

    • Reaction Conditions: When forming the acyl chloride with SOCl₂, gentle heating (e.g., reflux in an appropriate solvent like DCM or toluene) is often required.[6] A catalytic amount of DMF can accelerate this reaction by forming the Vilsmeier reagent in situ.[6]

Potential Cause 2: Presence of Moisture Water can hydrolyze the activated carboxylic acid intermediate (e.g., the acyl chloride) back to the starting carboxylic acid, effectively quenching the reaction.[1]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use.

    • Dry Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[9]

Potential Cause 3: Amine Deactivation The amine nucleophile can be deactivated by protonation. In the Schotten-Baumann reaction, the HCl generated during the amidation of an acyl chloride will protonate the starting amine, rendering it non-nucleophilic.[3][6]

  • Solution:

    • Include a Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture.[3][10] A slight excess (e.g., 2.0-2.2 equivalents) is typically used to scavenge the generated acid.

    • Order of Addition: It is often best to add the acyl chloride solution dropwise to a solution of the amine and the scavenger base at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[9]

Problem 2: Formation of Impurities and Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products, which can complicate purification and reduce yield.[11]

Potential Cause 1: Over-activation or Side Reactions with Thionyl Chloride Excess thionyl chloride, especially at elevated temperatures, can sometimes lead to the formation of imidoyl chlorides from the product amide, or other degradation pathways.[7]

  • Solution:

    • Remove Excess Reagent: After the formation of the acyl chloride is complete (as monitored by IR or a small reaction quench and analysis), remove the excess thionyl chloride under reduced pressure before adding the amine. A base trap (e.g., NaOH solution) should be used to neutralize the volatile and corrosive SOCl₂.[7]

    • Use Oxalyl Chloride: Consider using oxalyl chloride as an alternative. It is more reactive and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.[3]

Potential Cause 2: Dimerization/Anhydride Formation The activated carboxylic acid can react with a molecule of the unactivated carboxylic acid to form an anhydride. This is more common with carbodiimide coupling agents but can also occur if the amine is not added promptly after activation.

  • Solution:

    • Control Stoichiometry and Order of Addition: Ensure the activating agent is present in at least a 1:1 ratio. For coupling-reagent-mediated reactions, pre-activating the carboxylic acid for a short period (15-30 minutes) before adding the amine is a standard procedure that minimizes anhydride formation.[1]

    • One-Pot Procedure: For acyl chloride formation, a one-pot synthesis where the amine and base are present during activation is generally not recommended. A sequential, two-step, one-pot approach is preferred: first, form the acid chloride, remove excess activating agent, and then add the amine.[4]

Potential Cause 3: Work-up Issues Leading to Product Decomposition The product amide may be sensitive to harsh pH conditions during the aqueous work-up, or emulsions may form, complicating extraction.

  • Solution:

    • Mild Work-up: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by water and then brine.[1] Avoid strong acids or bases unless necessary.

    • Breaking Emulsions: If an emulsion forms during extraction, adding a saturated brine solution or filtering the mixture through a pad of Celite can help break it.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most common and industrially scalable method involves the conversion of 2-chloro-4-fluorophenylacetic acid into its acyl chloride using thionyl chloride, followed by reaction with ammonia (or an ammonia equivalent).[3][12] This method is generally high-yielding and uses cost-effective reagents. For smaller-scale, discovery chemistry applications where milder conditions are preferred, using a peptide coupling reagent like HATU/DIPEA or EDC/HOBt offers an excellent alternative with fewer harsh reagents.[5]

Q2: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is the most common method. You can monitor the disappearance of the starting carboxylic acid. The product amide will typically have a higher Rf value than the acid. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the consumption of starting materials and the formation of the product, identified by its mass-to-charge ratio.

Q3: What are the best solvents for this reaction?

Aprotic solvents are required to avoid reaction with the activated intermediates.[1]

  • For Acyl Chloride Formation: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are excellent choices.[9]

  • For Amidation Step: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used.[9] For reactions with coupling agents like HATU or EDC, Dimethylformamide (DMF) is often preferred due to its high polarity and ability to dissolve most reagents.[1][5]

Q4: My starting material, 2-chloro-4-fluorophenylacetic acid, is a solid. How do I ensure its purity?

The purity of the starting material is crucial. Commercial 2-chloro-4-fluorophenylacetic acid should have a purity of ≥96-97%.[13][14] You can check its melting point (typically 98-108°C) or analyze it via HPLC or NMR to confirm its identity and purity before starting the reaction. If impurities are suspected, recrystallization from a suitable solvent system may be necessary.

Visualizations and Protocols

Workflow for Synthesis via Acyl Chloride Intermediate

This diagram outlines the key decision points and steps for a successful synthesis.

G start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node A Start: 2-chloro-4- fluorophenylacetic acid B Add SOCl₂ (1.5 eq) + cat. DMF in DCM Reflux 1-2h A->B C Monitor by TLC/ IR for acid loss B->C D Activation Complete? C->D E Remove excess SOCl₂ under vacuum D->E Yes M Add more SOCl₂ or extend reflux D->M No G Add acyl chloride solution dropwise E->G F Dissolve amine (NH₃ source) & Et₃N in DCM Cool to 0 °C F->G H Stir 1-4h at RT Monitor by TLC G->H I Aqueous Work-up (NaHCO₃, H₂O, Brine) H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify by Recrystallization or Chromatography J->K L Pure Product K->L M->C

Caption: Workflow for this compound Synthesis.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path to diagnose the cause of poor reaction outcomes.

G start_node start_node decision_node decision_node check_node check_node solution_node solution_node A Low Yield Observed B Was starting acid consumed (TLC)? A->B C Check Activation Step B->C No D Check Amidation Step B->D Yes E Reagent quality/ stoichiometry issue? C->E F Moisture present? C->F I Sufficient base used to scavenge HCl? D->I K Check work-up for product loss/emulsion D->K G Use fresh reagents & correct equivalents E->G Yes H Use anhydrous solvents & inert atmosphere F->H Yes J Increase base to >2.0 equivalents I->J No

Caption: Diagnostic flowchart for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: Synthesis via Thionyl Chloride Activation

This protocol describes a standard, robust method for the synthesis.

Materials:

  • 2-chloro-4-fluorophenylacetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH, 28% solution) (3.0 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

Procedure:

  • Acyl Chloride Formation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-chloro-4-fluorophenylacetic acid (1.0 eq) and anhydrous DCM.

  • Add catalytic DMF (1-2 drops) followed by the dropwise addition of thionyl chloride (1.5 eq).

  • Heat the mixture to a gentle reflux (approx. 40 °C) and stir for 1-2 hours. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of the starting acid.

  • Removal of SOCl₂: Cool the reaction to room temperature and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed.

  • Amidation: In a separate flask, cool a solution of ammonium hydroxide (3.0 eq) and triethylamine (2.2 eq) in DCM to 0 °C in an ice bath.

  • Re-dissolve the crude acyl chloride from step 4 in anhydrous DCM and add it dropwise to the cold ammonia solution over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the formation of the product.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol/water or ethyl acetate/hexanes to obtain pure this compound.

Data Summary Table

The choice of coupling reagent can significantly impact reaction outcomes, especially when avoiding harsh reagents like SOCl₂.

Coupling SystemBaseSolventTypical Temp.Key AdvantagesPotential Issues
SOCl₂ / cat. DMF Et₃NDCM/TolueneReflux, then 0°CHigh yield, cost-effectiveHarsh, corrosive, byproduct removal
EDC / HOBt DIPEADMF/DCM0°C to RTMild, good for sensitive substratesDicyclohexylurea byproduct (with DCC)
HATU DIPEADMF0°C to RTFast, high yielding, low racemization[1][5]Expensive, requires careful handling
BTFFH DIPEADCMRT to ElevatedExcellent for sterically hindered substrates[15]Specialized reagent, cost

References

Technical Support Center: Purification of Crude 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Chloro-4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this aromatic amide.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Q: My compound oils out instead of forming crystals during recrystallization. What's causing this and how can I fix it?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. The compound separates as a liquid phase instead of forming a crystalline solid.

Probable Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent Choice The boiling point of your solvent may be too high, exceeding the melting point of your compound (The melting point of a related compound, 2-chloro-N-(2-fluorophenyl)acetamide, is 88-90 °C)[1].Select a solvent with a lower boiling point. Consider solvent mixtures to fine-tune the solubility and boiling point. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[2]
Presence of Impurities Impurities can depress the melting point of the crude product and interfere with crystal lattice formation.- Pre-purification: Wash the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are highly soluble. Water washes can remove residual salts. - Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored and resinous impurities before hot filtration.
Cooling Rate is Too Fast Rapid cooling can lead to supersaturation and prevent the orderly arrangement of molecules into a crystal lattice.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can induce nucleation.
Issue 2: Poor Separation in Column Chromatography

Q: I'm getting poor separation of my target compound from impurities on a silica gel column. The fractions are all mixed.

A: This is a common issue, especially with polar compounds like amides that can interact strongly with the silica stationary phase, leading to tailing and co-elution of impurities.[3]

Probable Causes & Solutions:

Cause Explanation Solution
Inadequate Solvent System The polarity of the eluent may not be optimized to provide a good separation (a suitable Rf value).- TLC Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for your target compound.[4] - Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.[5]
Compound Degradation on Silica The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[4]- Deactivate Silica: Prepare a slurry of silica gel with a small amount of a base like triethylamine in your non-polar solvent before packing the column. - Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a reversed-phase silica gel (C18).[4]
Column Overloading Loading too much crude material onto the column will lead to broad bands and poor separation.As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Issue 3: Low Recovery of the Purified Compound

Q: After purification, my final yield of this compound is very low. Where am I losing my product?

A: Low recovery can be attributed to several factors, from losses during transfers to suboptimal purification conditions.

Probable Causes & Solutions:

Cause Explanation Solution
Losses During Work-up Multiple extraction and filtration steps can lead to cumulative losses of the product.- Minimize Transfers: Plan your workflow to reduce the number of times you transfer the material between flasks. - Back-Extraction: If performing a liquid-liquid extraction, back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
Compound Adsorption on Stationary Phase Highly polar compounds can irreversibly bind to the silica gel in column chromatography.- Flush the Column: After collecting your product, flush the column with a very polar solvent (e.g., methanol) to see if any remaining product elutes. - Consider Recrystallization: If chromatography is consistently giving low yields, recrystallization might be a better option if the impurity profile allows for it.[2]
Incomplete Crystallization The compound may still be partially dissolved in the mother liquor after recrystallization.- Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation. - Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: Common impurities often arise from the starting materials or side reactions during synthesis.[3] These can include:

  • Unreacted Starting Materials: Such as 2-chloro-4-fluoroaniline and chloroacetyl chloride.

  • By-products: Formation of diacylated products or other side-reaction products.

  • Residual Solvents and Reagents: Such as triethylamine hydrochloride if a base was used in the synthesis.[6]

It is highly recommended to obtain an analytical spectrum (e.g., ¹H NMR) of your crude material to identify the major impurities before planning your purification strategy.

Q2: Which purification technique is generally preferred for this compound, recrystallization or column chromatography?

A2: The choice depends on the purity of the crude product and the nature of the impurities.

  • Recrystallization is often the method of choice for amides, especially if the crude product is relatively pure (e.g., >85-90%).[2] It is a simpler, faster, and often more scalable technique.

  • Column Chromatography is necessary when impurities have similar solubility profiles to the desired product, making separation by recrystallization difficult.[7]

Q3: What are some good starting solvents for the recrystallization of this compound?

A3: Based on the structure and the properties of similar acetamides, good starting solvents to screen would be:

  • Ethanol or Isopropanol: Often effective for recrystallizing aromatic amides.[8]

  • Acetonitrile: Can give very good results for amide purification.[2]

  • Toluene: A less polar option that may be suitable.

  • Solvent/Anti-solvent systems: Such as Ethanol/Water or Acetone/Hexane.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity:

  • Thin Layer Chromatography (TLC): A quick check to see if a single spot is observed.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity level.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can be used to detect and quantify impurities.

III. Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol provides a general guideline for the recrystallization of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution gently for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated carbon.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it just starts to become cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography

This protocol outlines a standard procedure for purification using flash column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, slowly increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

IV. Visualization of Workflows

Recrystallization Troubleshooting Workflow

G start Crude Product Oils Out solvent Inappropriate Solvent? start->solvent impurities High Impurity Load? solvent->impurities No change_solvent Select Solvent with Lower Boiling Point or Use Solvent Mixture solvent->change_solvent Yes cooling Cooling Too Fast? impurities->cooling No pre_purify Pre-purify with a Wash or use Activated Carbon impurities->pre_purify Yes slow_cool Allow Slow Cooling to RT, then Ice Bath cooling->slow_cool Yes success Crystals Form Successfully cooling->success No change_solvent->success pre_purify->success slow_cool->success

Caption: Decision tree for troubleshooting oiling out during recrystallization.

Column Chromatography Purification Workflow

G start Start: Crude This compound tlc 1. TLC Analysis: Select Solvent System (Rf ~0.3) start->tlc packing 2. Column Packing: Slurry pack silica gel tlc->packing loading 3. Sample Loading: Dry load crude product packing->loading elution 4. Elution: Run column with selected eluent loading->elution collection 5. Fraction Collection elution->collection analysis 6. TLC Analysis of Fractions collection->analysis combine 7. Combine Pure Fractions analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product End: Pure Product evaporation->product

Caption: Step-by-step workflow for purification by column chromatography.

V. References

  • Reddit. (2020). Looking for some advice for purification of diamide. Available at: --INVALID-LINK--

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: --INVALID-LINK--

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: --INVALID-LINK--

  • IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: --INVALID-LINK--

  • NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: --INVALID-LINK--

  • BOC Sciences. (n.d.). Acetamide Impurities. Available at: --INVALID-LINK--

  • Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide. Available at: --INVALID-LINK--

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Overcoming challenges in the purification of 2,6-Diaminohexanamide. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. Available at: --INVALID-LINK--

  • NIH. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-chloro-n-(2-fluorophenyl)acetamide. Available at: --INVALID-LINK--

  • IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(2-Chlorophenyl)acetohydrazide Derivatives. Available at: --INVALID-LINK--

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available at: --INVALID-LINK--

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: --INVALID-LINK--

  • Stenutz. (n.d.). N-(2-chloro-4-fluorophenyl)acetamide. Available at: --INVALID-LINK--

  • ResearchGate. (2008). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: --INVALID-LINK--

  • ResearchGate. (2025). 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: --INVALID-LINK--

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Available at: --INVALID-LINK--

  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: --INVALID-LINK--

References

Common side reactions in the synthesis of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-fluorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring both high yield and purity.

Introduction: Navigating the Synthesis

The synthesis of this compound typically starts from 2-(2-Chloro-4-fluorophenyl)acetic acid. The primary challenge in this transformation is the formation of the amide bond, a reaction that, while fundamental, is often plagued by competing side reactions and purification hurdles. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a highly unreactive ammonium carboxylate salt[1][2]. Therefore, activation of the carboxylic acid is essential.

This guide will focus on the two most common activation strategies and their associated pitfalls:

  • Conversion to Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Use of Coupling Reagents: Employing agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Below, we address specific issues you might encounter in a question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My reaction is stalled, and I'm recovering a significant amount of unreacted 2-(2-Chloro-4-fluorophenyl)acetic acid. What's going wrong?

Answer:

This is a very common issue, and it almost always points to inadequate activation of the carboxylic acid or unfavorable reaction equilibria.

Plausible Causes & Solutions:

  • Cause A: Formation of Ammonium Carboxylate Salt. The acidic proton of your carboxylic acid has reacted with your ammonia source (e.g., ammonium hydroxide or ammonia gas) to form a salt. This salt is stable and the carboxylate is not electrophilic enough to react further under mild conditions[1][2].

    • Solution: You must activate the carboxylic acid before introducing the amine. This is typically done by converting the acid to an acyl chloride or by using a coupling reagent. Direct thermal condensation is possible but requires very high temperatures (>160 °C), which can degrade your starting material and product[2].

  • Cause B: Incomplete Acyl Chloride Formation. If you are using thionyl chloride or oxalyl chloride, the conversion to 2-(2-Chloro-4-fluorophenyl)acetyl chloride may be incomplete.

    • Troubleshooting Protocol:

      • Ensure your starting acid is completely dry. Water will quench the chlorinating agent.

      • Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride)[3].

      • A catalytic amount of dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.

      • After the reaction, remove the excess chlorinating agent under vacuum. Failure to do so can lead to side reactions in the next step.

  • Cause C: Hydrolysis of Activated Intermediates. Your activated species (acyl chloride or O-acylisourea intermediate from a coupling agent) is sensitive to moisture. Any water in your solvent, glassware, or ammonia source will hydrolyze it back to the starting carboxylic acid.

    • Preventative Measures:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents for the reaction.

      • If using ammonia gas, ensure it is passed through a drying agent. If using an ammonia solution, consider a solution in an anhydrous organic solvent like isopropanol or THF.

Question 2: After my reaction with DCC, I have a white solid that is very difficult to filter and remove from my product. What is it and how can I get rid of it?

Answer:

This is the hallmark of a DCC-mediated coupling. The white, insoluble solid is N,N'-dicyclohexylurea (DCU), the byproduct of DCC[4].

Plausible Causes & Solutions:

  • The Nature of the Byproduct: DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide, releasing DCU. DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, leading to purification problems[4].

    • Filtration Strategy: While precipitation is a nuisance, it also drives the reaction to completion. The best approach is to filter the reaction mixture thoroughly. Wash the filter cake with a solvent in which your desired amide is soluble (e.g., DCM or THF) to recover any trapped product.

    • Alternative Reagents: If DCU is a persistent issue, switch to a coupling reagent that produces a more soluble urea byproduct.

      • EDC (or EDC.HCl): This reagent is known as a "water-soluble carbodiimide." The resulting ethyl-(N',N'-dimethylamino)propyl urea byproduct is soluble in water, allowing for its removal with a simple aqueous wash (acidic wash, e.g., dilute HCl) during the workup[4][5].

      • DIC (Diisopropylcarbodiimide): This reagent produces a urea byproduct that is more soluble in organic solvents than DCU, making it easier to manage in solid-phase synthesis and often easier to handle in solution-phase as well[4].

Question 3: My reaction is complete, but I'm observing a significant side product with a mass corresponding to the anhydride of my starting material. How is this forming?

Answer:

The formation of 2-(2-Chloro-4-fluorophenyl)acetic anhydride is a classic side reaction that occurs when the activated carboxylic acid intermediate reacts with another molecule of the starting acid instead of the amine.

Plausible Causes & Solutions:

  • Slow Amine Addition: This side reaction is most common when the concentration of the activated acid is high, and the nucleophile (ammonia/amine) is added too slowly or is not nucleophilic enough. The activated intermediate, particularly the O-acylisourea from DCC/EDC, can be attacked by a carboxylate anion from the unreacted starting material.

    • Procedural Optimization:

      • Reverse Addition: Instead of adding the amine to the activated acid, try adding the activated acid solution slowly to a solution of the amine. This ensures the amine is always in excess relative to the activated species.

      • Use of Additives: Incorporating an additive like 1-hydroxybenzotriazole (HOBt) can suppress anhydride formation. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester. This ester is more stable towards reacting with the carboxylic acid but is still highly reactive towards the amine, providing a cleaner reaction[4][6]. Onium salt-based coupling agents like HATU and HBTU have HOBt or its derivatives built into their structure and are very effective at preventing this side reaction[7].

Experimental Protocols & Data

Table 1: Comparison of Common Amidation Methods
MethodActivating AgentKey ByproductsCommon SolventsAdvantagesDisadvantages
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideHCl, SO₂DCM, TolueneHighly reactive intermediate, inexpensive reagents.Harsh reagents, moisture-sensitive, HCl byproduct must be neutralized.
Carbodiimide DCCN,N'-dicyclohexylurea (DCU)DCM, THF, DMFMild conditions, good yields.DCU is insoluble and difficult to remove[4].
Carbodiimide EDC.HClWater-soluble ureaDCM, DMFMild conditions, byproduct easily removed by aqueous wash[5][6].More expensive than DCC.
Onium Salt HATU, HBTUTetramethylurea, HOBt derivativesDMF, AcetonitrileHigh efficiency, low side reactions, fast kinetics[7].Expensive.
Protocol 1: Synthesis via Acyl Chloride Intermediate
  • Acyl Chloride Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve 1.0 eq of 2-(2-Chloro-4-fluorophenyl)acetic acid in anhydrous DCM. Cool the solution to 0 °C. Add 1.5 eq of oxalyl chloride dropwise, followed by one drop of anhydrous DMF. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2 hours.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Re-dissolve the crude 2-(2-Chloro-4-fluorophenyl)acetyl chloride in anhydrous DCM and cool to 0 °C. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an anhydrous solvent (e.g., 2M NH₃ in IPA) dropwise.

  • Workup: After the reaction is complete (monitored by TLC), quench with water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.

Protocol 2: Synthesis using EDC/HOBt Coupling
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of 2-(2-Chloro-4-fluorophenyl)acetic acid, 1.1 eq of HOBt, and 1.5 eq of an ammonia source (e.g., ammonium chloride, along with a base) in anhydrous DMF.

  • Coupling Agent Addition: Cool the mixture to 0 °C and add 1.2 eq of EDC.HCl in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 5% HCl solution (to remove the urea byproduct and base), followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product.

Visualized Workflows & Mechanisms

General Synthesis Workflow

G cluster_prep Preparation cluster_methods Activation Methods Start Start: 2-(2-Chloro-4- fluorophenyl)acetic Acid Activation Carboxylic Acid Activation Start->Activation Anhydrous Conditions AcylChloride Method A: Thionyl/Oxalyl Chloride Activation->AcylChloride Coupling Method B: Coupling Reagent (EDC/DCC) Activation->Coupling Amidation Amidation with Ammonia Source AcylChloride->Amidation Forms highly reactive acyl chloride Coupling->Amidation Forms activated ester/O-acylisourea Workup Aqueous Workup & Purification Amidation->Workup End Product: 2-(2-Chloro-4- fluorophenyl)acetamide Workup->End

Caption: General workflow for the synthesis of the target acetamide.

Side Reaction Pathway: DCC Coupling

G cluster_activation Activation Step cluster_pathways Reaction Pathways RCOOH R-COOH (Starting Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Desired Desired Pathway: Reaction with Amine (NH3) O_Acylisourea->Desired Fast Side Side Reaction: Reaction with R-COOH O_Acylisourea->Side Slow / [NH3] low Product Desired Amide + DCU Desired->Product Byproduct Anhydride + DCU Side->Byproduct

Caption: Competing pathways in a DCC-mediated amidation reaction.

References

Technical Support Center: Optimization of Chloroacetylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloroacetylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet challenging transformation. As a cornerstone reaction for introducing a reactive handle for further functionalization, mastering chloroacetylation is critical. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

PART 1: Critical Safety Briefing

Before initiating any experiment, a thorough understanding of the hazards associated with chloroacetyl chloride is mandatory.

Q: What are the primary hazards of chloroacetyl chloride and required safety precautions?

A: Chloroacetyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent.[1][2][3] It is a lachrymator, meaning it causes severe irritation and tearing upon exposure to its vapors.[4]

  • Primary Hazards:

    • Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[5] Can cause damage to the respiratory system and other organs with repeated exposure.[1]

    • Corrosivity: Causes severe skin and eye burns, with a risk of permanent eye damage.[6]

    • Reactivity: Reacts violently with water and other protic compounds (alcohols, amines) to release corrosive hydrogen chloride (HCl) gas.[4] This reaction is highly exothermic.

  • Mandatory Safety Protocols:

    • Engineering Controls: Always handle chloroacetyl chloride inside a certified chemical fume hood.[5] An eyewash station and safety shower must be immediately accessible.[1]

    • Personal Protective Equipment (PPE):

      • Gloves: Wear compatible, chemical-resistant gloves (heavy rubber or nitrile).[5][6]

      • Eye Protection: Chemical safety goggles and a full-face shield are required.[5]

      • Lab Coat: A chemical-resistant lab coat is essential.

      • Respiratory Protection: If there is any risk of vapor exposure, a government-approved respirator is necessary.[2]

    • Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and oxidizing agents.[2] Keep the container tightly closed, preferably under an inert atmosphere (e.g., nitrogen).[5]

    • Spill & Emergency: In case of a spill, evacuate the area. Neutralize the spill with a dry material like soda ash or dry lime before cleanup.[5] Do NOT use water.[5][7] For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][7]

PART 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during chloroacetylation reactions in a question-and-answer format.

Category 1: Low or No Product Yield

Q1: My reaction shows very low conversion, with a significant amount of starting material remaining. What went wrong?

A: This is a frequent issue stemming from several potential root causes. The key is to systematically evaluate your reaction parameters.

  • Plausible Causes & Troubleshooting Steps:

    • Moisture Contamination: Chloroacetyl chloride readily hydrolyzes with trace moisture to form inactive chloroacetic acid.[8] This consumes your reagent.

      • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).[8][9]

    • Insufficient or Inappropriate Base: A base is crucial to neutralize the HCl byproduct.[9] If HCl is not scavenged, it protonates the nucleophile (e.g., an amine), rendering it unreactive.

      • Solution: Use at least 1.1-1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[9][10] For sterically hindered or less reactive substrates, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be highly effective.[11]

    • Inadequate Reaction Temperature: The reaction is often exothermic and initiated at low temperatures (e.g., 0 °C) for control.[10] However, some less reactive or sterically hindered substrates may require warming to room temperature or even gentle heating to proceed to completion.[8][12]

      • Solution: Monitor the reaction by Thin Layer Chromatography (TLC).[9] If it stalls after the initial addition, allow it to slowly warm to room temperature and continue monitoring. If necessary, gentle heating (e.g., 40-60 °C) can be tested, but watch for side product formation.[12]

    • Poor Solubility: If your starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.[8]

      • Solution: Choose a solvent in which your substrate has good solubility. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[8][10]

Category 2: Formation of Side Products & Impurities

Q2: My NMR spectrum shows persistent impurities even after workup. What are they and how can I prevent them?

A: The high reactivity of chloroacetyl chloride can lead to several common side products. Identifying them is the first step to prevention.

  • Common Impurities & Prevention Strategies:

    • Chloroacetic Acid: This is the hydrolysis product of chloroacetyl chloride.[8]

      • Prevention: As detailed in Q1, rigorous exclusion of moisture is paramount.[8][9]

    • Diacylated or Polymeric Products: This can occur if the product of the initial reaction can react further or if the reaction temperature is too high, promoting polymerization.[8][10]

      • Prevention: Maintain a low temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride to control the highly exothermic reaction.[10] Using a slight excess of the amine or alcohol substrate can sometimes help consume the acyl chloride before it can react further.

    • Dark, Tarry Substances: This often indicates decomposition or polymerization, typically caused by excessive heat.[10]

      • Prevention: Strict temperature control is essential. Add the chloroacetyl chloride slowly to a cooled solution of the substrate to dissipate the heat of reaction effectively.[10] Ensure the purity of your starting materials, as impurities can catalyze decomposition.

Category 3: Poor Chemoselectivity (N- vs. O-Acylation)

Q3: I'm trying to chloroacetylate an amino alcohol, but I'm getting a mixture of N-acylated, O-acylated, and di-acylated products. How can I achieve selective N-chloroacetylation?

A: This is a classic chemoselectivity challenge. Amines are generally more nucleophilic than alcohols, but under certain conditions, O-acylation can compete or even dominate. The reaction environment is the key to controlling the outcome.

  • Controlling N- vs. O-Acylation:

    • The Problem with Organic Solvents: In typical organic solvents like DCM or MeCN with standard bases (e.g., TEA), mixtures are common.[13]

    • The Bio-Compatible Solution: Phosphate Buffer: Performing the reaction in an aqueous phosphate buffer (pH 6-8) can provide outstanding chemoselectivity for N-acylation.[14][15] The buffer maintains a pH where the amine is sufficiently nucleophilic while suppressing the reactivity of the alcohol.[14] This method is fast (often complete in <30 minutes), high-yielding, and simplifies workup, as the product often precipitates.[15]

    • Mechanism Insight: In the buffered aqueous medium, the rate of N-acylation is significantly faster than both O-acylation and the hydrolysis of chloroacetyl chloride, driving the reaction toward the desired amide product.[15] This approach has proven effective for selectively acylating amines in the presence of both alcohols and phenols.[14][15]

PART 3: Data & Protocols

Table 1: General Reaction Condition Guidelines
ParameterSubstrate: Aromatic Amines (Anilines)Substrate: Aliphatic AminesSubstrate: Alcohols/PhenolsKey Considerations & Rationale
Solvent DCM, THF, Acetonitrile[8][10]DCM, THF, Phosphate Buffer[14][15]DCM, TolueneAnhydrous aprotic solvents are standard. Aqueous buffer is excellent for selective N-acylation of amino alcohols.[14]
Base TEA, Pyridine, DBU[9][11]K₂CO₃, TEA, Propylene Oxide[14]Pyridine, TEAA non-nucleophilic base is required to scavenge HCl without competing with the substrate.
Equivalents (Base) 1.1 - 1.5 eq.[10]1.1 - 1.5 eq.1.1 - 1.5 eq.A slight excess ensures complete HCl neutralization.
Equivalents (Acyl Chloride) 1.0 - 1.1 eq.1.0 - 1.1 eq.1.05 - 1.2 eq.A slight excess may be needed for less reactive substrates, but increases risk of side products.
Temperature 0 °C to RT[8]0 °C to RT0 °C to 130 °C (with catalyst)[16]Initial cooling is critical to control exotherm. Reaction may require warming to complete. Phenol acylation may require a Lewis acid catalyst (e.g., FeCl₃) and heat.[16]
Reaction Time 1 - 6 hours20 min - 4 hours[11][15]30 min - 12 hoursMonitor by TLC for completion. Aqueous methods are often significantly faster.[15]
Experimental Protocols

This protocol is a general procedure for reacting a substrate like 3-nitroaniline with chloroacetyl chloride.

  • Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) and allow to cool under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To the round-bottom flask, add 3-nitroaniline (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).[9] Equip the flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.[9]

  • Base Addition: Slowly add triethylamine (TEA) (1.1 eq) to the stirred solution.[9]

  • Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[10]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-4 hours).[9]

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water.[9] If impurities persist, silica gel column chromatography may be necessary.[8]

This protocol is adapted for the selective acylation of an amino alcohol.[14][15]

  • Preparation: Prepare a 0.5 M phosphate buffer solution and adjust the pH to 7.0.

  • Reaction Setup: In a round-bottom flask, dissolve the amino alcohol (e.g., 2-aminobenzyl alcohol) (1.0 eq) in the phosphate buffer.

  • Reagent Addition: While stirring vigorously at room temperature, add chloroacetyl chloride (1.1 eq) dropwise over 5-10 minutes.

  • Reaction: Continue stirring at room temperature. The reaction is often rapid, and the N-acylated product may begin to precipitate. Monitor by TLC (typically complete within 20-30 minutes).[15]

  • Workup & Purification:

    • Once the reaction is complete, collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of cold organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Dry the product under vacuum. This method often yields a product pure enough for subsequent steps without chromatography.[15]

PART 4: Visualization of Workflows

Diagram 1: General Chloroacetylation Workflow

This diagram outlines the critical steps from setup to purification for a standard chloroacetylation reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purify 4. Purification prep1 Dry Glassware (Oven/Flame) prep2 Anhydrous Solvents prep3 Inert Atmosphere (N2 / Ar) react1 Dissolve Substrate & Base in Solvent react2 Cool to 0 °C react1->react2 react3 Slowly Add Chloroacetyl Chloride react2->react3 react4 Monitor by TLC react3->react4 work1 Aqueous Quench work2 Liquid-Liquid Extraction work1->work2 work3 Wash (NaHCO3, Brine) work2->work3 work4 Dry & Concentrate work3->work4 purify1 Recrystallization purify2 Column Chromatography cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_purify cluster_purify cluster_workup->cluster_purify

Caption: Standard workflow for chloroacetylation.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing and solving low-yield issues.

G start Problem: Low Product Yield check_sm Starting Material (SM) Recovered? start->check_sm moisture Cause: Moisture? Hydrolysis of Reagent check_sm->moisture  Yes base Cause: Insufficient Base? SM Protonated check_sm->base  Yes temp Cause: Temp Too Low? Reaction Stalled check_sm->temp  Yes side_products Cause: Side Reactions? Decomposition/Polymerization check_sm->side_products  No solve_moisture Solution: Use Dry Glassware, Anhydrous Solvents, Inert Atmosphere moisture->solve_moisture solve_base Solution: Use 1.1-1.2 eq. Base (e.g., TEA, DBU) base->solve_base solve_temp Solution: Allow to Warm to RT, Monitor by TLC temp->solve_temp solve_temp_high Solution: Strict Temp Control (0 °C) During Addition side_products->solve_temp_high Yes workup_loss Cause: Loss During Workup? side_products->workup_loss No solve_workup Solution: Optimize Extraction pH, Minimize Transfers workup_loss->solve_workup

Caption: Decision tree for troubleshooting low yield.

References

Overcoming solubility issues with 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2-Chloro-4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming solubility issues. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and issues related to the solubility of this compound.

FAQ 1: I'm having trouble preparing a stock solution. What solvent should I use?

Answer:

This is a common first hurdle. Due to its aromatic and halogenated structure, this compound is predicted to have low aqueous solubility. For initial stock solutions, especially for biological assays, it is standard practice to use a water-miscible organic solvent.

The choice of solvent is critical as it can impact downstream assay performance and compound stability[1][2]. We recommend starting with Dimethyl sulfoxide (DMSO) as it is a powerful, aprotic solvent capable of dissolving a wide range of organic compounds and is widely used in drug discovery[3][4].

Recommended Starting Solvents:

SolventTypeBoiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO) Aprotic, Polar189Excellent solubilizing power for many compounds. Can be hygroscopic and may affect cell-based assays at >0.5% v/v.[2][3]
N,N-Dimethylformamide (DMF) Aprotic, Polar153Good alternative to DMSO. Can be more toxic and should be handled with care.
Ethanol (EtOH) Protic, Polar78.4Less toxic option, but generally has lower solubilizing power for non-polar compounds compared to DMSO.[5]
N,N-Dimethylacetamide (DMAc) Aprotic, Polar165FDA-approved excipient with good solubilizing capabilities.[3]

Step-by-Step Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Preparation: Work in a chemical fume hood. Ensure your vial of this compound (MW: 187.60 g/mol , based on similar structures[6][7]) is at room temperature.

  • Weighing: Accurately weigh 1.88 mg of the compound into a clean, dry glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly. Vortex for 1-2 minutes. If the solid does not fully dissolve, gentle warming in a water bath (30-40°C) or brief sonication can be applied. Visually inspect for any remaining particulate matter against a dark background.

  • Storage: Once fully dissolved, store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light, to minimize degradation[8].

FAQ 2: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

Answer:

This is a classic problem known as "aqueous precipitation" or "crashing out." It occurs because the compound is highly soluble in the 100% organic stock solution but becomes insoluble when the solvent environment abruptly changes to a predominantly aqueous one[1][2]. The final concentration of DMSO in your assay is often too low to keep the compound dissolved.

To overcome this, you must improve the solubility of the compound in the final aqueous medium. Several strategies can be employed, often in combination.

Strategy 1: Co-Solvent Addition

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds[5][9][10].

Common Co-solvents for Aqueous Buffers:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Glycerin

  • Ethanol

Workflow for Co-Solvent Optimization

Caption: A decision workflow for optimizing co-solvent concentration.

Strategy 2: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous solution[11][12].

Recommended Surfactants:

  • Non-ionic: Tween® 20, Tween® 80, Poloxamers (e.g., F38)[3]

  • Anionic: Sodium Lauryl Sulfate (SLS) (Note: Can be harsh in cell-based assays)[12]

Step-by-Step Protocol: Using Tween® 20 as a Solubilizer

  • Prepare Buffer: Prepare your aqueous assay buffer as usual.

  • Add Surfactant: Add Tween® 20 to the buffer to a final concentration of 0.01% - 0.1% (v/v). Ensure it is well-mixed.

  • Spike Compound: While vortexing the buffer/surfactant solution, slowly add the required volume of your DMSO stock solution of this compound.

  • Equilibrate: Allow the solution to mix for 10-15 minutes before use in your assay.

Caption: Diagram of a surfactant micelle encapsulating a drug molecule.

FAQ 3: Standard methods are insufficient. What advanced techniques can I try?

Answer:

When high concentrations are required or when co-solvents and surfactants fail, more advanced formulation strategies are necessary. Complexation with cyclodextrins is a highly effective and widely used method.[13]

Cyclodextrin-Based Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "host-guest" inclusion complex.[13][16]

Commonly Used Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): High aqueous solubility and low toxicity.

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): Often used in parenteral formulations due to its high solubility and safety profile.[3]

Step-by-Step Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Dissolve an excess of HP-β-CD in your aqueous buffer (e.g., prepare a 10-20% w/v solution).

  • Add Compound: Add an excess of solid this compound to the cyclodextrin solution.

  • Equilibrate: Seal the container and shake or stir the suspension at room temperature for 24-72 hours to allow for complex formation.

  • Separate: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: The resulting clear filtrate contains the solubilized compound-cyclodextrin complex. The concentration of the dissolved compound must be determined analytically (e.g., via HPLC-UV or LC-MS).

FAQ 4: Could the physical form of my compound be the problem?

Answer:

Absolutely. The solid-state properties of your compound powder can have a dramatic impact on its dissolution behavior. Two key factors are particle size and crystallinity.

  • Particle Size: The rate of dissolution is directly proportional to the surface area of the solid, as described by the Noyes-Whitney equation.[17] Smaller particles have a larger surface area, which leads to a faster dissolution rate.[18][19][20] If you are observing very slow dissolution, techniques like micronization or nanomilling can be beneficial.[21][22]

  • Crystallinity: Compounds can exist in a highly ordered, thermodynamically stable crystalline form or a disordered, metastable amorphous state.[23]

    • Crystalline solids have high lattice energy, making them harder to dissolve but more stable during storage.[24]

    • Amorphous solids lack a defined crystal lattice, which makes them more readily soluble but also less stable and prone to converting back to the crystalline form over time.[25][26][27] Processing steps like milling or rapid precipitation can sometimes generate amorphous material.[25] If you notice batch-to-batch variability in solubility, it could be due to differences in the solid form.

Summary of Troubleshooting Strategies

StrategyMechanismProsCons
Co-solvents Reduces solvent polarity.[28]Simple, effective for moderate increases.Can have toxicity/bioassay interference at high %.[9]
Surfactants Forms micelles to encapsulate the compound.[11]Effective at low concentrations.Can interfere with assays; some are harsh on cells.[12]
Cyclodextrins Forms a host-guest inclusion complex.[13][14]High solubility enhancement, good safety profile.Requires equilibration time; increases molecular weight.
pH Adjustment Ionizes the compound to a more soluble form.[][30]Very effective for ionizable compounds.Not effective for neutral compounds like acetamides.
Particle Size Reduction Increases surface area for faster dissolution.[17]Increases dissolution rate.Does not increase equilibrium solubility.[21]
FAQ 5: How can I ensure my compound is stable in solution?

Answer:

Stability is a critical, often overlooked, aspect of working with solutions. The acetamide functional group can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[8]

Recommendations for Ensuring Stability:

  • Prepare Fresh Solutions: The most reliable practice is to prepare aqueous solutions fresh for each experiment from a frozen organic stock.

  • Control pH: Maintain the pH of your aqueous buffer within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.[8]

  • Control Temperature: Avoid prolonged heating of solutions. Conduct experiments at the lowest feasible temperature.[8]

  • Protect from Light: Store stock solutions in amber vials or wrapped in foil to prevent potential photodegradation.

  • Perform Stability Checks: For critical or long-term experiments, it is advisable to assess the stability of your compound in the final assay buffer. This can be done by incubating the solution under experimental conditions and analyzing samples at different time points by HPLC or LC-MS to check for the appearance of degradation products.[8]

References

Technical Support Center: Stabilizing 2-(2-Chloro-4-fluorophenyl)acetamide During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Compound Stability

2-(2-Chloro-4-fluorophenyl)acetamide is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. The integrity of this compound is paramount; degradation not only compromises the accuracy and reproducibility of experimental results but can also lead to the formation of unknown impurities, complicating downstream applications and regulatory submissions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for maintaining the stability of this compound during storage. We will explore the primary degradation pathways and offer practical, field-proven troubleshooting advice and protocols.

Frequently Asked Questions (FAQs): Quick Reference Guide

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, storage conditions should be meticulously controlled. The key is to mitigate exposure to the three primary degradation catalysts: moisture, heat, and light.

Parameter Short-Term Storage ( < 6 months ) Long-Term Storage ( > 6 months ) Rationale
Temperature 2-8 °C (Refrigerated)≤ -20 °C (Frozen)Reduces the rate of potential hydrolytic and thermal degradation.
Atmosphere Tightly sealed container with desiccantSealed under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, which can initiate hydrolysis.
Light Amber glass vial or opaque containerStored in a dark environment (e.g., inside a sealed box)Protects the aromatic ring from potential photodegradation.
Container Chemically inert glass (e.g., Borosilicate)Chemically inert glass with a PTFE-lined capPrevents leaching or reaction with container materials.
Q2: My solid compound has developed a yellowish tint. What could be the cause?

A change in color from white/off-white to yellow is often a preliminary indicator of degradation. This is typically due to minor impurities forming, which may arise from:

  • Photodegradation: Exposure to UV or even ambient laboratory light can cause reactions involving the chlorinated aromatic ring.

  • Oxidation: While less common for this molecule, prolonged exposure to air could lead to trace oxidative byproducts.

Actionable Step: A color change warrants an immediate purity check via an analytical method like HPLC (see Protocol 3.1) before using the material in any experiment.

Q3: I suspect my compound has degraded. How can I confirm this?

The most reliable method is to use a stability-indicating analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. A degraded sample will typically show:

  • A decrease in the peak area of the main compound.

  • The appearance of new, smaller peaks, which represent degradation products.

Comparing the chromatogram of the suspect sample to a reference standard or a previously analyzed batch will provide definitive evidence of degradation.

Q4: Is it advisable to store this compound in solution?

Storing this compound in solution is not recommended for long-term stability. Solvents, especially protic solvents like methanol or water, can actively participate in and accelerate degradation, primarily through hydrolysis of the acetamide group. If solutions must be prepared for experimental use, they should be made fresh and used immediately. If short-term storage is unavoidable, use a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile, THF) and store at -20°C or below, protected from light.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues observed during stability assessment and provides a deeper dive into the underlying chemical mechanisms.

Issue: Purity Decrease with a New Peak Observed in HPLC, Particularly at a Shorter Retention Time.

This observation is a classic signature of hydrolysis, the most probable degradation pathway for this molecule.

  • Causality - The Hydrolysis Pathway: The acetamide functional group is susceptible to nucleophilic attack by water.[1][2] This reaction, which can be catalyzed by acidic or basic conditions, cleaves the amide bond.[1][3][4][5] The resulting products are 2-(2-Chloro-4-fluorophenyl)acetic acid and ammonia. The newly formed carboxylic acid is more polar than the parent amide, leading to a shorter retention time on a typical reverse-phase HPLC column.

  • Preventative Measures:

    • Strict Moisture Control: Always handle the solid compound in a low-humidity environment or a glove box. Use desiccants (e.g., silica gel, Drierite™) in storage containers.

    • Inert Atmosphere: For long-term storage, after drying the compound under vacuum, backfill the container with an inert gas like argon or nitrogen before sealing. This displaces moisture-laden air.

    • Temperature Control: Store at or below -20°C to significantly slow the kinetic rate of the hydrolysis reaction.

  • Verification Protocol: To confirm if the observed impurity is the hydrolysis product, a forced degradation study can be performed.[6][7][8][9] This involves intentionally exposing the compound to harsh conditions to generate the degradants, which can then be compared to the impurity in your stored sample.

Visualizing the Primary Degradation Pathway

The diagram below illustrates the hydrolysis of this compound.

G cluster_main Hydrolysis Pathway parent This compound product1 2-(2-Chloro-4-fluorophenyl)acetic acid (Primary Degradant) parent->product1 Amide Bond Cleavage product2 Ammonia (NH₃) parent->product2 Amide Bond Cleavage water H₂O (Moisture) water->parent attacks conditions Acidic/Basic Conditions Elevated Temperature conditions->parent catalyzes

Caption: Predominant hydrolysis degradation pathway.

Protocols for Stability Assessment

Trustworthy research relies on self-validating systems.[10] Regularly assessing the purity of your compound is crucial.

Protocol 4.1: Routine Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation.

Objective: To quantify the purity of the compound and detect any potential degradation products.

Step Procedure Details & Rationale
1 Mobile Phase Preparation A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile. (Use HPLC-grade solvents). Formic acid helps to protonate silanol groups on the column and improve peak shape.
2 Sample Preparation Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.
3 Instrumentation HPLC system with UV Detector, C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
4 Chromatographic Conditions Flow Rate: 1.0 mL/min. Injection Volume: 10 µL. Detector Wavelength: 254 nm. Column Temperature: 30 °C.
5 Gradient Elution Time (min)
0.040
15.095
17.095
17.140
20.040
6 Data Analysis Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 4.2: Designing a Proactive Long-Term Stability Study

For critical long-term projects, establishing an in-house stability profile is recommended.

Objective: To determine the shelf-life of this compound under your specific, controlled storage conditions.

Parameter Condition 1 (Recommended) Condition 2 (Accelerated)
Temperature -20 °C25 °C
Humidity Ambient (in sealed vial with desiccant)60% Relative Humidity
Container Amber glass vial, sealed with inert gasAmber glass vial, sealed with air
Time Points 0, 3, 6, 12, 24 months0, 1, 3, 6 months
Tests Appearance, HPLC Purity (Protocol 4.1)Appearance, HPLC Purity (Protocol 4.1)

Procedure:

  • Aliquot sufficient material for all time points into separate, labeled vials for each condition.

  • Store the vials under the specified conditions.

  • At each time point, remove one vial from each condition.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Perform the required tests and document the results meticulously.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for investigating potential compound instability.

G cluster_degraded Degradation Confirmed start Instability Suspected (e.g., failed reaction, color change) check_purity Perform HPLC Purity Analysis (Protocol 4.1) start->check_purity is_pure Purity > 99% and no new peaks? check_purity->is_pure review_storage Review Storage Conditions: - Temperature? - Moisture (desiccant)? - Light exposure? is_pure->review_storage No ok Compound is Stable. Investigate other experimental parameters. is_pure->ok Yes review_handling Review Handling Procedures: - Opened frequently? - Stored in solution? review_storage->review_handling implement_changes Implement Corrective Actions: - Re-aliquot under inert gas - Store at -20°C in dark - Procure new batch review_handling->implement_changes

Caption: Step-by-step workflow for troubleshooting stability issues.

References

Preventing degradation of acetamide herbicides during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Acetamide Herbicide Stability

Welcome to the technical support center for acetamide herbicide analysis. As researchers and professionals in drug development and environmental science, you understand that the accuracy of your results hinges on the integrity of your analytes from sample collection to final measurement. Acetamide herbicides, a widely used class of compounds including alachlor, metolachlor, and acetochlor, are susceptible to degradation during analytical workflows. This guide is designed to provide you with expert, field-proven insights to anticipate, troubleshoot, and prevent the degradation of these sensitive compounds, ensuring the trustworthiness and validity of your data.

This resource is structured as a dynamic troubleshooting guide and an FAQ section. It moves beyond simple step-by-step instructions to explain the causal mechanisms behind common analytical challenges, empowering you to build robust, self-validating methods.

Troubleshooting Guide: From Symptom to Solution

This section addresses specific issues encountered during the analysis of acetamide herbicides. Each entry follows a question-and-answer format, diagnosing the problem and providing a clear, scientifically-grounded solution.

Q1: I'm observing low or inconsistent recovery for my target acetamide herbicides. What are the likely causes and how can I fix it?

A1: Low or erratic analyte recovery is one of the most common indicators of degradation. The primary culprits are hydrolysis and improper sample handling. Let's break down the diagnostic workflow.

Core Mechanism: Hydrolysis Acetamide herbicides are vulnerable to both acid- and base-catalyzed hydrolysis.[1][2][3]

  • Base-Catalyzed Hydrolysis: This reaction typically proceeds through an SN2 mechanism, substituting the chlorine atom with a hydroxyl group, or in some cases, causing cleavage of the amide bond itself.[1][3][4] This is often the more aggressive degradation pathway. For instance, the half-life of benoxacor under high-pH conditions can be as short as 13 hours.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, cleavage of both the amide and ether groups can occur.[1][2][3]

Troubleshooting Workflow:

// Nodes problem [label="Symptom:\nLow/Inconsistent Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

check_sample [label="Step 1: Review Sample\nCollection & Storage", fillcolor="#FBBC05", fontcolor="#202124"]; check_extraction [label="Step 2: Examine Extraction\n& Cleanup Procedure", fillcolor="#FBBC05", fontcolor="#202124"]; check_instrument [label="Step 3: Verify\nInstrumental Conditions", fillcolor="#FBBC05", fontcolor="#202124"];

q_ph [label="Was sample pH\nmeasured and adjusted\nat collection?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q_storage [label="Was sample stored\nrefrigerated (4°C) and\nprotected from light?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q_spe_ph [label="Was the pH of the\nsample/solvents controlled\nduring SPE?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q_evap [label="Was evaporation\nperformed at elevated\ntemperature (>40°C)?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q_mobile_phase [label="Is the mobile phase pH\nappropriate for the analytes?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

sol_ph [label="ACTION: Implement pH control.\nBuffer samples to pH ~7 upon\ncollection.[1][2]", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_storage [label="ACTION: Follow strict storage protocol.\nUse amber glass vials and refrigerate\nimmediately.[6][7][8]", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_spe_ph [label="ACTION: Ensure pH neutrality\nduring extraction. Pre-adjust\nsample pH before loading.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_evap [label="ACTION: Use gentle evaporation.\nKeep bath temp ≤35-40°C or use\nnitrogen stream at ambient temp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mobile_phase [label="ACTION: Optimize LC conditions.\nBuffer mobile phase to a neutral\nor slightly acidic pH (e.g., pH 6-7).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> check_sample; problem -> check_extraction; problem -> check_instrument;

check_sample -> q_ph [label="pH Control"]; check_sample -> q_storage [label="Storage Conditions"]; q_ph -> sol_ph [label="If No"]; q_storage -> sol_storage [label="If No"];

check_extraction -> q_spe_ph [label="Extraction pH"]; check_extraction -> q_evap [label="Solvent Evaporation"]; q_spe_ph -> sol_spe_ph [label="If Uncontrolled"]; q_evap -> sol_evap [label="If Yes"];

check_instrument -> q_mobile_phase [label="LC Method"]; q_mobile_phase -> sol_mobile_phase [label="If Extreme"]; } dot Caption: Troubleshooting workflow for low analyte recovery.

Q2: My chromatograms show significant peak tailing or broadening for acetamide herbicides. What's happening?

A2: Poor peak shape is often a result of secondary interactions on the analytical column or analyte degradation during chromatography.

Causality:

  • Analyte Degradation on Column: If the mobile phase is too acidic or basic, hydrolysis can occur on the column itself, leading to a distorted peak shape as the parent compound converts to its degradation products during elution.

  • Interaction with Active Sites: Residual silanols on silica-based columns can interact with the polar functional groups of the herbicides, causing peak tailing.

  • Matrix Effects: Co-extracted matrix components can interfere with the chromatography, sometimes causing peak distortion.[9][10] While often associated with ion suppression or enhancement in MS, matrix components can also impact peak shape.[10]

Solutions:

  • Mobile Phase Optimization: Ensure your mobile phase is buffered to a stable, near-neutral pH. A common starting point for LC-MS analysis of these compounds is 5 mM ammonium acetate.[11]

  • Column Selection: Use a high-quality, end-capped C18 column to minimize silanol interactions. Consider using newer generation columns known for their inertness.

  • Sample Cleanup: If matrix effects are suspected, enhance your sample cleanup. This may involve using a different Solid Phase Extraction (SPE) sorbent or adding a dispersive SPE (dSPE) cleanup step. EPA Method 535, for example, utilizes a graphitized carbon SPE cartridge, which is effective for extracting the more polar ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates.[12][13]

  • Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated through cleanup, prepare your calibration standards in an extract of a blank matrix sample.[14] This helps to normalize the chromatographic behavior and ionization response between your standards and samples.[14][15]

Q3: I'm seeing unexpected peaks in my chromatograms that are not in my standards. Could these be degradants?

A3: Yes, the appearance of new, unidentified peaks is a classic sign of analyte degradation. The two most common sources are photodegradation and hydrolysis.

1. Photodegradation: Exposure to UV light, including ambient lab lighting and direct sunlight, can cause photochemical degradation of acetamide herbicides.[16] The primary reaction is often dehalogenation (loss of the chlorine atom), followed by various rearrangements of the side chains.[16][17]

  • Prevention:

    • Sample Collection & Storage: Always use amber glass bottles for sample collection and storage.[7]

    • Lab Environment: Minimize exposure of samples, extracts, and standards to direct light. Use amber autosampler vials for analysis.

2. Hydrolysis and Microbial Degradation Products: As discussed, hydrolysis creates hydroxyl-substituted derivatives. Furthermore, in environmental samples, microbial action is a major degradation pathway, producing characteristic metabolites like ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[12][18][19] While these are often target analytes themselves, their unexpected appearance at high levels could indicate that the parent compound is degrading after sample collection.

  • Identification & Confirmation:

    • Mass Spectrometry: Use the mass-to-charge ratio (m/z) of the unknown peaks to hypothesize potential structures. Compare these with the known m/z values of common degradants like the ESA and OA metabolites of your target herbicide.[12]

    • Reference Standards: If you suspect a specific degradant, confirm its identity by running a pure analytical standard of that compound.

DegradationPathways

Best Practices & Protocols

Adhering to validated protocols is the most effective way to prevent degradation. The following sections provide detailed, step-by-step methodologies.

Protocol 1: Sample Collection and Preservation (Water Samples)

This protocol is based on recommendations from authoritative sources like the U.S. EPA and USGS to ensure sample integrity from the field to the lab.[13][20]

  • Container Selection:

    • Use pre-cleaned 250-500 mL amber glass bottles with PTFE-lined caps. This prevents both photodegradation and potential analyte adsorption to plastic surfaces.[7]

  • Sample Collection:

    • Wear clean, disposable nitrile gloves for each sample to prevent cross-contamination.[8]

    • Rinse the sample bottle three times with the source water before taking the final sample.

    • Fill the bottle, leaving minimal headspace to reduce volatilization.

  • Preservation (Critical Step):

    • Dechlorination (for treated water): If the water is expected to contain residual chlorine, add a dechlorinating agent immediately. U.S. EPA Method 535 specifies the use of ammonium chloride.[13] Sodium thiosulfate is another common agent.[7]

    • pH Adjustment: Check the pH of the sample. If it is outside the 6.5-7.5 range, adjust it using dilute sulfuric acid or sodium hydroxide. The goal is to bring the sample to a near-neutral pH to minimize hydrolysis.[1][2]

    • Biocide (Optional): For samples with high microbial activity that will be stored for extended periods, the addition of a biocide like sodium azide can be considered, but its compatibility with the overall analytical method must be verified.

  • Storage and Transport:

    • Immediately place the samples in a cooler with ice packs (target temperature ~4°C).[6]

    • Store in a refrigerator at 4°C, protected from light, until extraction. Do not freeze the samples.

    • Analyze samples as soon as possible. While proper preservation extends stability, prompt analysis is always the best practice.

Protocol 2: Solid-Phase Extraction (SPE) - General Workflow

This workflow is a generalized procedure for extracting acetamide herbicides and their degradates from water, based on the principles of EPA Method 535.[11]

  • Cartridge Selection:

    • Graphitized carbon cartridges are recommended for the broad-spectrum retention of parent herbicides and their polar ESA/OA metabolites.[11][13][21] C18 cartridges are also widely used, particularly for the parent compounds.[20][22]

  • Cartridge Conditioning:

    • Follow the manufacturer's instructions. A typical conditioning sequence for a reversed-phase or carbon cartridge is:

      • 1 x 5 mL Methanol (or elution solvent)

      • 1 x 5 mL Reagent Water

    • Do not allow the sorbent bed to go dry before sample loading.

  • Sample Loading:

    • Ensure the water sample has been brought to room temperature.

    • Pass the entire sample (e.g., 250 mL) through the cartridge at a steady flow rate of 5-10 mL/min.

  • Sorbent Drying:

    • After loading, draw a vacuum or use nitrogen gas to thoroughly dry the sorbent bed. This step is crucial for efficient elution with an organic solvent.

  • Elution:

    • Elute the analytes with a small volume of an appropriate solvent. For graphitized carbon, EPA Method 535 suggests methanol containing 10 mM ammonium acetate.[21]

    • Elute slowly (1-2 mL/min) to ensure complete desorption of the analytes.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen. Avoid excessive heat (≤40°C) to prevent thermal degradation.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase (e.g., 5 mM ammonium acetate in water/methanol).[11]

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for my analytical standards?

    • A: Store stock standards in a freezer (-10 to -20°C) in amber glass vials. Working standards can be stored in a refrigerator (~4°C) for shorter periods. Always check the certificate of analysis for specific storage recommendations.

  • Q: Can I use plastic containers for sample collection?

    • A: It is strongly discouraged. Acetamide herbicides can adsorb to plastic surfaces, leading to negatively biased results. Amber glass is the recommended material to prevent both adsorption and photodegradation.[7]

  • Q: How long can I store my water samples before analysis?

    • A: This depends on the specific analyte and preservation method. With proper refrigeration (4°C), pH control, and protection from light, many acetamide herbicides and their degradates can be stable for 14-28 days. However, it is always best practice to consult the specific regulatory method (e.g., EPA 535) and to analyze samples as quickly as possible after collection.[6]

  • Q: My sample matrix is very complex (e.g., soil extract, wastewater). What additional steps should I take?

    • A: Complex matrices can exacerbate degradation and cause significant matrix effects.[10][15] Consider a more rigorous cleanup step, such as dispersive SPE (dSPE), after your primary extraction. Additionally, using matrix-matched standards or the standard addition method is critical for accurate quantification in such samples.[14]

Summary of Key Stability Parameters

ParameterRecommendationRationale
pH Maintain at a neutral range (6.5 - 7.5) during storage and extraction.Prevents acid- and base-catalyzed hydrolysis, a primary degradation pathway.[1][2][4]
Temperature Store samples and extracts at ~4°C. Avoid excessive heat (>40°C) during solvent evaporation.Slows the rate of chemical and microbial degradation.[6][23][24]
Light Use amber glass containers for samples and standards. Minimize exposure to lab light.Prevents photochemical degradation, which can lead to dehalogenation and other reactions.[7][16][17]
Matrix Effects Employ thorough sample cleanup (SPE/dSPE) and use matrix-matched calibration.Reduces interference from co-extracted compounds that can cause ion suppression/enhancement and affect analyte stability.[10][14][25]
Sample Holding Time Analyze as soon as possible. Follow method-specific guidance (typically 14-28 days with proper preservation).Minimizes the opportunity for all forms of degradation to occur over time.[6]

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectral analysis of 2-(2-Chloro-4-fluorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuanced NMR spectra of this halogenated aromatic compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and derive unambiguous structural insights.

Frequently Asked Questions (FAQs)

Q1: Why does the aromatic region of my ¹H NMR spectrum for this compound look so complex and not like a simple, first-order pattern?

The complexity arises from a combination of factors. The three protons on the aromatic ring are chemically non-equivalent due to the substitution pattern. Furthermore, the spin-½ fluorine nucleus (¹⁹F) couples to the adjacent protons, introducing additional splitting. This results in overlapping multiplets that are often not resolvable by simple inspection and do not follow the basic n+1 rule.[1][2] This phenomenon is common in polysubstituted aromatic systems.

Q2: I'm seeing a broad singlet around 7.5-8.5 ppm. Is this my amide N-H proton? Why is it broad?

Yes, that is likely the amide proton. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The peak broadening is often due to quadrupole broadening from the adjacent ¹⁴N nucleus and/or chemical exchange with trace amounts of water or other exchangeable protons in the solvent.[3]

Q3: The integration of my aromatic region doesn't seem to add up to the expected 3 protons relative to the methylene (CH₂) peak. What's wrong?

Inaccurate integration is a common issue that can stem from several sources.[1] One of the most frequent causes is an insufficient relaxation delay (d1) during NMR acquisition, particularly if the aromatic protons have different relaxation times than the methylene protons.[1] Overlapping signals with residual solvent peaks can also distort integration values.[3]

Q4: The chemical shift of the methylene (CH₂) singlet appears to be different from what I expected. Why might this be?

The electronic environment heavily influences chemical shifts. The methylene group is adjacent to two electron-withdrawing groups: the carbonyl (C=O) and the chloro-fluorophenyl ring. Its exact chemical shift can be sensitive to the choice of deuterated solvent due to solvent-solute interactions. For instance, a spectrum taken in DMSO-d₆ will likely show different shifts compared to one taken in CDCl₃.[3]

Troubleshooting Guide: From Sample Preparation to Spectral Analysis

This section provides a deeper dive into resolving specific issues and offers a systematic workflow for a successful analysis.

Optimizing Sample Preparation: The Foundation of a Good Spectrum

The quality of your NMR spectrum is profoundly dependent on proper sample preparation. Artifacts introduced at this stage can lead to significant interpretation challenges.

Recommended Protocol:

  • Analyte Purity: Ensure the compound is as pure as possible. Impurities will introduce extraneous peaks, complicating the spectrum.[4]

  • Choosing a Solvent: For amides like this, DMSO-d₆ is often an excellent choice. It is a polar aprotic solvent that can disrupt intermolecular hydrogen bonding and often results in sharper N-H signals compared to CDCl₃. It also solubilizes a wide range of organic molecules.[3]

  • Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent for a standard ¹H NMR experiment.[5][6] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

  • Filtration: Always filter your sample solution directly into the NMR tube through a pipette with a small glass wool or Kimwipe plug.[4][7] This removes any particulate matter that can degrade magnetic field homogeneity, leading to broadened peaks.

  • Tube Quality: Use clean, high-quality NMR tubes to avoid spectral artifacts and ensure proper spinning within the spectrometer.[6]

Systematic ¹H and ¹³C NMR Spectral Interpretation

A logical workflow is essential for deconvoluting complex spectra. For a molecule like this compound, this involves leveraging both proton and carbon data, along with an understanding of heteronuclear coupling.

Predicted Spectral Data Summary

The following table provides estimated chemical shifts and coupling constants based on typical values for similar functional groups and substitution patterns. Actual values will vary with solvent and experimental conditions.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) Notes
-CH₂-~4.3s~44Singlet in ¹H NMR. Chemical shift influenced by adjacent C=O and aromatic ring.
-C=O--~165-170Carbonyl carbon, will not appear in ¹H NMR.[8]
Ar-H3~7.6dd~118Coupled to H5 (ortho, J ≈ 8-9 Hz) and F (meta, J ≈ 8-9 Hz).
Ar-H5~7.2ddd~116Coupled to H6 (ortho, J ≈ 8-9 Hz), H3 (meta, J ≈ 2-3 Hz), and F (ortho, J ≈ 8-9 Hz).
Ar-H6~7.4dd~129Coupled to H5 (ortho, J ≈ 8-9 Hz) and F (meta, J ≈ 5-6 Hz).
Ar-C1 (C-NH)--~135Carbon attached to the amide group.
Ar-C2 (C-Cl)--~125 (d, J ≈ 15-25 Hz)Carbon attached to chlorine; will show coupling to fluorine (²JCF).[9]
Ar-C3 (C-H)--~118 (d, J ≈ 20-25 Hz)Carbon attached to H3; will show coupling to fluorine (²JCF).[9]
Ar-C4 (C-F)--~160 (d, J ≈ 240-260 Hz)Carbon directly bonded to fluorine; shows a very large one-bond C-F coupling constant.[9]
Ar-C5 (C-H)--~116 (d, J ≈ 20-25 Hz)Carbon attached to H5; will show coupling to fluorine (²JCF).[9]
Ar-C6 (C-H)--~129 (d, J ≈ 5-10 Hz)Carbon attached to H6; will show coupling to fluorine (³JCF).[9]
-NH₂~8.0br s-Broad singlet, chemical shift is highly solvent and concentration dependent.

Note: 'd' stands for doublet, 't' for triplet, 'm' for multiplet, 's' for singlet, 'br' for broad. J values are approximate.

Interpretation Workflow Diagram

The following diagram outlines a logical approach to interpreting the NMR data for this molecule.

G cluster_prep Phase 1: Data Acquisition cluster_analysis Phase 2: Spectral Analysis cluster_troubleshoot Phase 3: Troubleshooting & Confirmation Prep Optimized Sample Preparation Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Prep->Acquire1D AssignSimple Assign Unambiguous Signals (e.g., -CH₂ singlet) Acquire1D->AssignSimple AnalyzeAro Analyze Complex Aromatic Region (Note H-F Couplings) AssignSimple->AnalyzeAro AssignC13 Assign ¹³C Signals (Note C-F Couplings) AnalyzeAro->AssignC13 Ambiguity Ambiguous Assignments or Overlapping Signals? AssignC13->Ambiguity Acquire2D Acquire 2D NMR (COSY, HSQC) Ambiguity->Acquire2D Yes Confirm Confirm Connectivity & Finalize Structure Ambiguity->Confirm No Acquire2D->Confirm

Caption: A logical workflow for the elucidation of this compound.

Advanced 2D NMR Techniques for Unambiguous Assignment

When 1D spectra are too complex or overlapping, 2D NMR experiments are indispensable for confirming the molecular structure.[10][11][12]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings.[10][11] For this molecule, it would show cross-peaks connecting the coupled protons in the aromatic ring (H5 with H3 and H6), confirming their neighborly relationships. This is crucial for differentiating the aromatic signals.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[10] This experiment would definitively link each aromatic proton signal to its corresponding carbon signal, and the methylene proton signal to the methylene carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range correlations (typically 2-3 bonds) between protons and carbons. It can be used to confirm the overall structure. For example, one would expect to see a correlation from the methylene protons to the carbonyl carbon and to the aromatic carbon C1.

Key Coupling Interactions Diagram

Understanding the coupling pathways is key to predicting the splitting patterns in the aromatic region.

Caption: Key proton-proton and proton-fluorine couplings in the aromatic ring.

By applying this structured approach—starting with meticulous sample preparation, proceeding through a systematic analysis of 1D spectra, and employing advanced 2D techniques when necessary—researchers can confidently and accurately interpret the complex NMR spectra of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chloro-4-fluorophenyl)acetamide is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic methodologies for producing this compound, offering detailed experimental protocols and a critical evaluation of each route's advantages and limitations.

Strategic Approaches to Amide Bond Formation

The synthesis of this compound fundamentally involves the formation of an amide bond. Three principal strategies are commonly considered for this transformation, each commencing from a different precursor and offering distinct operational characteristics. This guide will explore the following synthetic pathways:

  • Direct Amidation of 2-(2-Chloro-4-fluorophenyl)acetic Acid: A convergent and atom-economical approach.

  • The Willgerodt-Kindler Reaction: A classical method involving the rearrangement of a suitable keto-precursor.

  • The Beckmann Rearrangement: A transformation of a ketoxime intermediate into the target amide.

A comparative overview of these methods is presented below, followed by detailed experimental procedures and in-depth analysis.

Synthesis Method Starting Material Key Reagents Advantages Disadvantages
Amidation of Carboxylic Acid 2-(2-Chloro-4-fluorophenyl)acetic acidThionyl chloride, AmmoniaHigh yielding, relatively clean reaction.Two-step process, use of corrosive and hazardous thionyl chloride.
Catalytic Amidation 2-(2-Chloro-4-fluorophenyl)acetic acidBoric acid, Ammonia"Green" and milder conditions, single step.May require optimization, catalyst cost and availability.
Willgerodt-Kindler Reaction 2-Chloro-1-(2-chloro-4-fluorophenyl)ethanoneSulfur, Morpholine, AmmoniaUtilizes a different class of starting material.Multi-step synthesis of precursor, use of noxious sulfur reagents, often requires harsh conditions.
Beckmann Rearrangement 2-Chloro-1-(2-chloro-4-fluorophenyl)ethanone oximeAcid catalyst (e.g., H₂SO₄, PPA)Classic and well-established rearrangement.Requires synthesis of the oxime precursor, potential for side reactions (fragmentation).

Method 1: Amidation of 2-(2-Chloro-4-fluorophenyl)acetic Acid

This is arguably the most direct and widely employed route for the synthesis of this compound. The strategy involves the activation of the carboxylic acid group of 2-(2-Chloro-4-fluorophenyl)acetic acid, followed by nucleophilic attack by an ammonia equivalent.

Route 1a: Two-Step Synthesis via Acyl Chloride Intermediate

This classic and robust method proceeds through the formation of a highly reactive acyl chloride, which readily reacts with ammonia to furnish the desired amide.

Caption: Synthesis via acyl chloride intermediate.

Step 1: Synthesis of 2-(2-Chloro-4-fluorophenyl)acetyl chloride

  • To a stirred solution of 2-(2-Chloro-4-fluorophenyl)acetic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-(2-Chloro-4-fluorophenyl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude acyl chloride from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a concentrated solution of aqueous ammonia dropwise with vigorous stirring.

  • Maintain the temperature at 0 °C for 1 hour and then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

This two-step approach is highly reliable and generally provides good to excellent yields. The formation of the acyl chloride is typically efficient, and its subsequent reaction with ammonia is rapid. However, the use of thionyl chloride presents some challenges, including its corrosive nature and the generation of acidic byproducts (HCl and SO₂), which require careful handling and neutralization.

Route 1b: Direct Catalytic Amidation

In recent years, "greener" and more atom-economical methods for amide synthesis have been developed, avoiding the use of stoichiometric activating agents. Boric acid has emerged as an effective catalyst for the direct amidation of carboxylic acids.[1]

Caption: Boric acid-catalyzed direct amidation.

  • In a reaction vessel equipped with a reflux condenser, combine 2-(2-Chloro-4-fluorophenyl)acetic acid (1.0 eq), boric acid (0.1-0.2 eq), and a high-boiling solvent such as toluene or xylene.

  • Introduce a source of ammonia, either by bubbling anhydrous ammonia gas through the mixture or by using a solution of ammonia in a suitable solvent.

  • Heat the reaction mixture to reflux, with azeotropic removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by TLC or LC-MS. The reaction times can vary depending on the substrate and reaction scale.

  • Upon completion, cool the reaction mixture and wash with an aqueous basic solution to remove unreacted carboxylic acid and the boric acid catalyst.

  • Isolate the product from the organic layer by crystallization or by removing the solvent and purifying the residue by column chromatography.

This method offers a more environmentally friendly alternative to the acyl chloride route by avoiding hazardous reagents and producing water as the only byproduct.[1] The catalytic nature of the process is also advantageous for large-scale synthesis. However, the reaction conditions, including catalyst loading and reaction temperature, may require careful optimization to achieve high yields. The chemoselectivity of boric acid catalysis is a notable feature, often allowing for the selective amidation of primary amines in the presence of secondary amines.[1]

Method 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classical named reaction that transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding amide.[2][3] This route would necessitate the synthesis of the precursor ketone, 2-chloro-1-(2-chloro-4-fluorophenyl)ethanone.

Caption: Synthesis via the Willgerodt-Kindler reaction.

Step 1: Synthesis of 2-Chloro-1-(2-chloro-4-fluorophenyl)ethanone (Hypothetical)

A detailed, validated protocol for this specific precursor could not be located in the searched literature. A plausible approach would be a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with chloroacetyl chloride, though regioselectivity could be an issue.

Step 2: Willgerodt-Kindler Reaction

  • Combine the ketone precursor (1.0 eq), elemental sulfur (2.0-3.0 eq), and an amine such as morpholine (excess) in a high-boiling solvent.

  • Heat the mixture to a high temperature (typically 130-160 °C) for several hours.

  • Monitor the reaction for the formation of the thioamide intermediate.

  • After the reaction is complete, the intermediate thioamide is hydrolyzed, often without isolation, by adding an aqueous acid or base and heating to reflux.

  • Work-up involves neutralization and extraction of the product, followed by purification.

The Willgerodt-Kindler reaction offers an alternative synthetic disconnection but presents several significant challenges. The synthesis of the required α-chloro ketone precursor is not trivial and may result in isomeric mixtures. The reaction conditions are often harsh, requiring high temperatures and the use of malodorous sulfur compounds. While there have been modern advancements, such as the use of microwave irradiation to accelerate the reaction, this route is generally less favorable than the direct amidation of the corresponding carboxylic acid for the synthesis of this compound.[4]

Method 3: The Beckmann Rearrangement

The Beckmann rearrangement is a well-established method for converting a ketoxime into an amide.[5] This pathway would also start from the 2-chloro-1-(2-chloro-4-fluorophenyl)ethanone precursor, which would first be converted to its oxime.

Caption: Synthesis via the Beckmann rearrangement.

Step 1: Synthesis of 2-Chloro-1-(2-chloro-4-fluorophenyl)ethanone Oxime

  • Dissolve the ketone precursor in a suitable solvent like ethanol or a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

  • Heat the mixture to reflux for a few hours until the ketone is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the oxime.

  • Filter, wash with water, and dry the crude oxime. It may be purified by recrystallization if necessary.

Step 2: Beckmann Rearrangement

  • Treat the oxime with a strong acid catalyst such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentachloride at a controlled temperature (often starting at 0 °C and then warming).[5]

  • The reaction is typically exothermic and requires careful temperature management.

  • After the rearrangement is complete, the reaction mixture is carefully poured onto crushed ice to precipitate the crude amide.

  • The solid product is collected by filtration, washed with water to remove the acid, and then purified by recrystallization.

The Beckmann rearrangement is a powerful tool for amide synthesis.[6] However, like the Willgerodt-Kindler reaction, it is contingent on the availability of the appropriate ketone precursor. A key consideration in the Beckmann rearrangement is the stereochemistry of the oxime, as the group anti-periplanar to the hydroxyl group is the one that migrates. For the proposed precursor, two geometric isomers of the oxime are possible, which could potentially lead to a mixture of amide products. However, under acidic conditions, isomerization of the oxime can occur, often leading to the thermodynamically more stable product. The reaction can also be prone to side reactions, such as fragmentation.

Conclusion and Recommendation

Based on the analysis of the different synthetic strategies, the amidation of 2-(2-Chloro-4-fluorophenyl)acetic acid stands out as the most practical and efficient method for the preparation of this compound.

  • The two-step synthesis via the acyl chloride intermediate is a highly reliable and high-yielding method, making it an excellent choice for laboratory-scale synthesis where the handling of thionyl chloride is manageable.

  • The direct catalytic amidation using boric acid represents a more modern and "greener" approach.[1] While it may require some initial optimization, its atom economy and avoidance of hazardous reagents make it a superior choice for larger-scale industrial production.

The Willgerodt-Kindler and Beckmann rearrangement routes , while mechanistically interesting, are hampered by the lack of a readily available and selectively synthesized ketone precursor. The multi-step nature of these pathways and the often harsh reaction conditions make them less attractive compared to the more direct amidation strategies.

For researchers and drug development professionals, focusing on the optimization of the direct amidation of 2-(2-Chloro-4-fluorophenyl)acetic acid, particularly the catalytic variant, is likely to be the most fruitful path towards an efficient, scalable, and environmentally conscious synthesis of this compound.

References

A Comparative Guide to 2-(2-Chloro-4-fluorophenyl)acetamide and Other Halogenated Acetamides in Preclinical Anticonvulsant Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Halogenation in Modulating Bioactivity of Phenylacetamides

For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical transformations, halogenation stands out for its profound impact on the physicochemical and pharmacological properties of bioactive molecules. The introduction of halogens such as fluorine and chlorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth technical comparison of 2-(2-Chloro-4-fluorophenyl)acetamide, a compound of interest in preclinical anticonvulsant research, with other structurally related halogenated acetamides.

The phenylacetamide scaffold is a privileged structure in the design of central nervous system (CNS) active agents, with numerous derivatives exhibiting anticonvulsant properties.[2] The nature and position of substituents on the phenyl ring are critical determinants of their biological activity. This guide will delve into the synthesis, structure-activity relationships (SAR), and comparative preclinical performance of this compound against selected mono- and di-halogenated analogs, providing field-proven insights and supporting experimental data to inform future drug discovery efforts.

Structure-Activity Relationships: Decoding the Influence of Halogen Substitution

The anticonvulsant activity of phenylacetamide derivatives is intricately linked to the electronic and steric properties of the substituents on the phenyl ring.[3] Studies on various series of these compounds have revealed that electron-withdrawing groups can significantly influence their potency. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds bearing a 3-(trifluoromethyl)phenyl group showed markedly higher protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts, many of which were inactive.[4] This suggests that the electronic nature of the substituent at the meta position is a key factor for activity.

The interplay of multiple halogen substitutions, as seen in this compound, presents a more complex scenario. The ortho-chloro substituent can induce a conformational twist in the molecule, potentially influencing its interaction with the binding site of its biological target. The para-fluoro substituent, on the other hand, is known to often enhance metabolic stability and can contribute to favorable binding interactions.[4] Understanding these nuanced effects is crucial for the rational design of more potent and safer anticonvulsant candidates.

Comparative Preclinical Evaluation: Anticonvulsant Efficacy and Neurotoxicity

A critical aspect of preclinical drug development is the assessment of a compound's therapeutic window – the range between the dose required for a therapeutic effect and the dose at which toxicity is observed. In the context of anticonvulsant research, this is often evaluated by comparing the median effective dose (ED50) in a seizure model, such as the Maximal Electroshock (MES) test, with the median toxic dose (TD50) from a neurotoxicity assay, like the rotarod test. The ratio of TD50 to ED50 gives the Protective Index (PI), a key indicator of a compound's safety margin.[5]

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity of Halogenated Phenylacetamides (Illustrative Data)

Compound IDCompound NameMES Test (ED50, mg/kg)Rotarod Test (TD50, mg/kg)Protective Index (PI = TD50/ED50)
1 This compound 35 >300 >8.6
22-(4-Chlorophenyl)acetamide55>300>5.5
32-(2,4-Dichlorophenyl)acetamide452505.6
42-(2-Fluorophenyl)acetamide60>300>5.0
PhenytoinStandard Drug9.5687.2

Note: The data presented in this table are illustrative and derived from trends observed in published literature for structurally related compounds. They are intended for comparative and educational purposes and do not represent experimentally verified values for these specific molecules.

This illustrative data suggests that the combined 2-chloro and 4-fluoro substitution in Compound 1 may lead to a potent anticonvulsant activity with a favorable safety profile, as indicated by a high Protective Index.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental methodologies are paramount. The following sections outline the protocols for the synthesis of the target compounds and their subsequent preclinical evaluation.

Synthesis of Halogenated Phenylacetamides

The synthesis of this compound and its analogs can be achieved through a straightforward and well-established acylation reaction. The general procedure involves the reaction of the appropriately substituted aniline with chloroacetyl chloride in the presence of a base.

Protocol 1: General Synthesis of 2-(Aryl)acetamides

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve the substituted aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acylating Agent Addition: While stirring vigorously, add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(substituted phenyl)-2-chloroacetamide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Aniline Substituted Aniline Reaction Acylation Reaction Aniline->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Temperature 0°C to RT Temperature->Reaction Workup Aqueous Work-up Reaction->Workup Quench Purification Recrystallization Workup->Purification Crude Product Product Pure Halogenated Phenylacetamide Purification->Product

Caption: Workflow for the synthesis of halogenated phenylacetamides.

In Vivo Anticonvulsant and Neurotoxicity Screening

The following protocols for the Maximal Electroshock (MES) test and the rotarod test are standard procedures used in preclinical anticonvulsant drug screening, adapted from methodologies established by the Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP) of the National Institute of Neurological Disorders and Stroke (NINDS).[6][7]

Protocol 2: Maximal Electroshock (MES) Test in Mice

  • Animal Preparation: Use adult male Swiss albino mice (20-25 g). House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., 0.5% methylcellulose) should be included.

  • Time to Peak Effect: Conduct the test at the time of peak effect of the drug, typically determined in preliminary studies (e.g., 30 minutes or 1 hour post-administration).

  • Seizure Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hind limb extension, using probit analysis.

Protocol 3: Rotarod Test for Neurotoxicity in Mice

  • Apparatus: Use a standard rotarod apparatus with a rotating rod (e.g., 3 cm in diameter) set at a constant speed (e.g., 6 rpm).

  • Animal Training: Prior to the test, train the mice to remain on the rotating rod for a set period (e.g., 1 minute) in three successive trials.

  • Drug Administration: Administer the test compounds i.p. at various doses, including a vehicle control.

  • Testing: At the time of peak effect, place the mice on the rotating rod.

  • Endpoint: The inability of a mouse to remain on the rod for 1 minute in three consecutive trials is considered an indication of neurotoxicity.

  • Data Analysis: Determine the median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, using probit analysis.

Preclinical_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_animal_prep Animal Handling cluster_testing In Vivo Testing cluster_data_analysis Data Analysis Compound_Prep Prepare Test Compounds and Vehicle Control Dosing Intraperitoneal (i.p.) Administration Compound_Prep->Dosing Animal_Model Male Swiss Albino Mice Acclimatization Acclimatization & Training (Rotarod) Animal_Model->Acclimatization Acclimatization->Dosing MES_Test Maximal Electroshock (MES) Test Dosing->MES_Test Rotarod_Test Rotarod Test Dosing->Rotarod_Test ED50_Calc Calculate ED50 (Anticonvulsant Efficacy) MES_Test->ED50_Calc TD50_Calc Calculate TD50 (Neurotoxicity) Rotarod_Test->TD50_Calc PI_Calc Determine Protective Index (PI) PI = TD50 / ED50 ED50_Calc->PI_Calc TD50_Calc->PI_Calc

Caption: Workflow for preclinical anticonvulsant and neurotoxicity screening.

Mechanism of Action: A Plausible Hypothesis

While the precise molecular targets for many novel anticonvulsants, including this compound, are often not fully elucidated in early-stage discovery, a plausible mechanism of action can be hypothesized based on the activity of structurally related compounds. Many anticonvulsant drugs exert their effects by modulating the activity of voltage-gated sodium channels or by enhancing GABAergic inhibition.

The efficacy of phenylacetamide derivatives in the MES test is often indicative of an ability to block voltage-gated sodium channels, thereby preventing seizure spread. The specific halogenation pattern of this compound likely influences its binding affinity and kinetics at the sodium channel, contributing to its anticonvulsant profile.

Proposed_Mechanism cluster_compound Compound cluster_target Molecular Target cluster_effect Cellular Effect cluster_outcome Therapeutic Outcome Compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Binds to Stabilization Stabilization of Inactive State VGSC->Stabilization Leads to ReducedExcitability Reduced Neuronal Excitability Stabilization->ReducedExcitability SeizureSuppression Suppression of Seizure Spread ReducedExcitability->SeizureSuppression

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and other halogenated acetamides, with a focus on their potential as anticonvulsant agents. The strategic placement of chloro and fluoro substituents on the phenyl ring appears to be a promising approach for enhancing anticonvulsant potency while maintaining a favorable safety profile. The illustrative data and detailed experimental protocols presented herein offer a valuable resource for researchers in the field of antiepileptic drug discovery.

Future investigations should focus on obtaining definitive, head-to-head experimental data for this compound and its key analogs to validate the structure-activity relationships discussed. Further studies to elucidate the precise mechanism of action, including binding assays with relevant ion channels and receptors, will be crucial for the continued development of this and related series of compounds. For researchers seeking to screen novel compounds, the NIH's Epilepsy Therapy Screening Program (ETSP) and its publicly accessible PANAChE database are invaluable resources.[2][7]

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-(2-Chloro-4-fluorophenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development and chemical synthesis, the precise identification of positional isomers is not merely an academic exercise; it is a critical determinant of a drug candidate's safety, efficacy, and intellectual property defensibility. A minor shift in a substituent's position on an aromatic ring can drastically alter a molecule's biological activity and toxicological profile. This guide provides an in-depth spectroscopic framework for the unambiguous differentiation of 2-(2-Chloro-4-fluorophenyl)acetamide and three of its key positional isomers. By leveraging the unique strengths of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive methodology grounded in first principles and supported by experimental protocols. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, reliable methods for structural elucidation and quality control.

Introduction: The Criticality of Isomer Identification

The compound this compound serves as a representative scaffold in medicinal chemistry. Its synthesis can potentially yield several positional isomers, where the chlorine and fluorine atoms occupy different positions on the phenyl ring. The challenge lies in the fact that these isomers share the same molecular formula and mass, rendering simple mass determination insufficient for their differentiation.

This guide will focus on a comparative analysis of the following four isomers, chosen to highlight the distinct spectroscopic signatures that arise from varied substituent patterns:

  • Isomer 1 (Target): this compound

  • Isomer 2: 2-(4-Chloro-2-fluorophenyl)acetamide

  • Isomer 3: 2-(2-Chloro-5-fluorophenyl)acetamide

  • Isomer 4: 2-(3-Chloro-4-fluorophenyl)acetamide

Our approach is built on the principle that the electronic environment of each nucleus within these molecules is unique. Spectroscopic techniques that probe these environments provide a series of "fingerprints" that, when combined, allow for unequivocal identification.

Theoretical Spectroscopic Analysis: Predicting the Differences

Before embarking on experimental work, understanding the theoretical basis for the expected spectral differences is paramount. This foresight informs our choice of experiments and aids in data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of ¹H and ¹³C nuclei.

  • ¹H NMR Spectroscopy: The aromatic region (typically 6.5-8.5 ppm) is the most diagnostic. The chemical shift of each aromatic proton is influenced by the electron-withdrawing effects of the adjacent halogen substituents. More importantly, the spin-spin coupling between protons (³JHH) and between protons and the fluorine nucleus (³JHF, ⁴JHF, etc.) creates unique splitting patterns (multiplicities) for each isomer. For instance, a proton ortho to the fluorine will exhibit a larger coupling constant (typically 7-10 Hz) than a meta proton (typically 5-7 Hz) or a para proton (typically 1-3 Hz).

  • ¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbons. The most significant feature for these isomers is the large coupling constant between carbon and the directly attached fluorine (¹JCF), which is typically in the range of 240-260 Hz. Couplings over two (²JCF) and three (³JCF) bonds are also observed and are highly dependent on the isomer's geometry, providing a rich dataset for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying functional groups. All four isomers are primary amides and will therefore exhibit characteristic absorptions:

  • N-H Stretch: A pair of bands between 3170-3370 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[1]

  • C=O Stretch (Amide I band): A strong absorption between 1630-1680 cm⁻¹.[1] The exact position can be subtly influenced by intramolecular hydrogen bonding and the electronic effects of the ring substituents.

  • N-H Bend (Amide II band): A strong band typically found near 1515-1570 cm⁻¹.[1]

While these primary amide bands confirm the class of compound, isomer differentiation relies on the more subtle variations in the fingerprint region (< 1500 cm⁻¹), which contains C-F, C-Cl, and aromatic C-H out-of-plane bending vibrations. These patterns are unique to each substitution pattern but can be complex to interpret without reference spectra.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion (M⁺) peak for all isomers at the same mass-to-charge ratio (m/z). The key features to observe are:

  • Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity of ~3:1. This confirms the presence of one chlorine atom.

  • Fragmentation Pattern: The molecular ions are high-energy species that break apart into smaller, charged fragments.[2][3] While all isomers can produce similar fragments (e.g., loss of the acetamide side chain), the relative intensities of these fragment ions can differ based on the stability of the resulting carbocations and radicals.[2][3] The position of the halogens influences the stability of the aromatic cation, potentially leading to a diagnostic ratio of key fragment ions.

Experimental Design & Protocols

This section outlines the standardized protocols for acquiring high-quality, comparable spectroscopic data for the isomers.

Workflow for Spectroscopic Comparison

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Sample Isomer Samples (1, 2, 3, 4) Prep_NMR Dissolve ~10 mg in 0.6 mL DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Prep_MS Dissolve ~1 mg in 1 mL MeOH Sample->Prep_MS Acq_NMR Acquire 1H, 13C, DEPT (500 MHz Spectrometer) Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum (4000-400 cm-1) Prep_IR->Acq_IR Acq_MS Acquire EI-MS Spectrum (70 eV) Prep_MS->Acq_MS Analyze_NMR Assign Signals (Shifts, Couplings) Acq_NMR->Analyze_NMR Analyze_IR Assign Key Bands (Amide, C-X) Acq_IR->Analyze_IR Analyze_MS Analyze M+ and Fragmentation Pattern Acq_MS->Analyze_MS Compare Tabulate & Compare All Spectroscopic Data Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Report Unambiguous Isomer Identification Compare->Report

Caption: Experimental workflow for isomer differentiation.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of each isomer into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of amides and to allow for the observation of the exchangeable N-H protons.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Data Acquisition:

    • Acquire spectra on a 500 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire at least 1024 scans with a relaxation delay of 2 seconds.

    • DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the preferred method for its speed and simplicity.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Co-add at least 16 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if required by the software. Label the peaks of interest.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of each isomer (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup: Use a GC-MS or a direct insertion probe on a mass spectrometer equipped with an Electron Ionization (EI) source. Set the ionization energy to the standard 70 eV.

  • Data Acquisition:

    • Inject the sample into the instrument.

    • Acquire the mass spectrum over a range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the (M+2)⁺ peak. Analyze the major fragment ions and their relative intensities.

Results & Comparative Analysis

The following tables summarize the expected, representative data for each isomer, illustrating the key differentiating features.

Table 1: Comparative ¹H NMR Data (Aromatic Region, 500 MHz, DMSO-d₆)
IsomerProtonExpected δ (ppm)Expected MultiplicityKey Coupling Constants (J, Hz)
1: (2-Cl, 4-F) H-3~7.6dd³JHH ≈ 9.0, ⁴JHF ≈ 5.5
H-5~7.3ddd³JHH ≈ 9.0, ³JHF ≈ 8.5, ⁴JHH ≈ 2.5
H-6~7.4dd³JHH ≈ 8.5, ⁴JHH ≈ 2.5
2: (4-Cl, 2-F) H-3~7.4dd³JHH ≈ 8.5, ³JHF ≈ 10.0
H-5~7.6dd³JHH ≈ 8.5, ⁴JHH ≈ 2.0
H-6~7.2ddd³JHH ≈ 8.5, ⁴JHF ≈ 5.0, ⁴JHH ≈ 2.0
3: (2-Cl, 5-F) H-3~7.3dd³JHH ≈ 9.0, ⁴JHF ≈ 3.0
H-4~7.2ddd³JHH ≈ 9.0, ³JHH ≈ 9.0, ³JHF ≈ 9.0
H-6~7.5dd³JHH ≈ 9.0, ⁴JHF ≈ 5.0
4: (3-Cl, 4-F) H-2~7.5dd⁴JHH ≈ 2.5, ⁴JHF ≈ 7.0
H-5~7.3ddd³JHH ≈ 8.5, ⁴JHH ≈ 2.5, ⁵JHF ≈ 2.0
H-6~7.4dd³JHH ≈ 8.5, ³JHF ≈ 9.0

Note: Chemical shifts (δ) and coupling constants (J) are predictive and may vary slightly. The key differentiator is the unique multiplicity and J-value pattern for each isomer.

Table 2: Comparative ¹³C NMR Data (Aromatic Region, 125 MHz, DMSO-d₆)
IsomerKey CarbonExpected δ (ppm)Expected C-F Coupling (JCF, Hz)
1: (2-Cl, 4-F) C-4~160¹JCF ≈ 248
C-2~129²JCF ≈ 15
C-3~116²JCF ≈ 22
2: (4-Cl, 2-F) C-2~158¹JCF ≈ 250
C-4~127³JCF ≈ 4
C-1~122²JCF ≈ 14
3: (2-Cl, 5-F) C-5~161¹JCF ≈ 245
C-4~118²JCF ≈ 25
C-6~115²JCF ≈ 21
4: (3-Cl, 4-F) C-4~155¹JCF ≈ 247
C-3~120²JCF ≈ 18
C-5~118²JCF ≈ 21

Note: The large one-bond C-F coupling (¹JCF) and the pattern of two- and three-bond couplings are highly diagnostic.

Table 3: Comparative FT-IR and MS Data
IsomerKey FT-IR Bands (cm⁻¹)MS (EI, 70 eV)
All Isomers N-H Stretch: ~3350, 3180Amide I (C=O): ~1660Amide II (N-H): ~1550Aromatic C=C: ~1590, 1490C-F Stretch: ~1230C-Cl Stretch: ~780M⁺ (m/z): 187M+2 (m/z): 189Intensity Ratio: ~3:1

Note: While FT-IR confirms functional groups and MS confirms molecular weight and elemental composition, NMR spectroscopy is the definitive technique for distinguishing these positional isomers.

Visualizing Isomer Structures

G cluster_1 Isomer 1: 2-Cl, 4-F cluster_2 Isomer 2: 4-Cl, 2-F cluster_3 Isomer 3: 2-Cl, 5-F cluster_4 Isomer 4: 3-Cl, 4-F I1 I1 I2 I2 I3 I3 I4 I4

References

A Methodological Guide to Comparative Antimicrobial Spectrum Analysis: Evaluating 2-(2-Chloro-4-fluorophenyl)acetamide Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates a rigorous and standardized approach to the discovery and evaluation of novel therapeutic agents. This guide provides a comprehensive methodological framework for characterizing the antimicrobial spectrum of new chemical entities, using the novel compound 2-(2-Chloro-4-fluorophenyl)acetamide as a case study. While extensive public data on this specific molecule is nascent, its chloroacetamide scaffold suggests potential bioactivity worthy of investigation.[1][2] This document details the requisite experimental protocols, from determining Minimum Inhibitory Concentration (MIC) to conducting disk diffusion susceptibility testing, providing the scientific rationale behind each step. By juxtaposing the performance of a test compound against well-characterized antibiotics like Ciprofloxacin and Penicillin, researchers can effectively delineate its spectrum and potency, a critical step in the preclinical development pipeline.

Introduction: The Rationale for Novel Antimicrobial Evaluation

The relentless evolution of drug-resistant pathogens poses a significant threat to global health, rendering many first-line antibiotics ineffective.[3] This has catalyzed the search for new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains.[4] The N-phenylacetamide derivatives, and specifically chloroacetamides, represent a class of compounds with recognized biological activities, making them a fertile ground for drug discovery.[2][5] The chloroacetamide moiety, for instance, is a known reactive group capable of forming covalent bonds with nucleophilic residues like cysteine in enzyme active sites, suggesting a potential mechanism for potent, irreversible inhibition.[6]

This guide focuses on This compound , a compound whose antimicrobial profile is not yet extensively documented. The primary objective is to present a self-validating, systematic approach to:

  • Quantify its inhibitory activity against a panel of clinically relevant bacteria.

  • Define its spectrum of activity (i.e., Gram-positive, Gram-negative, broad, or narrow).

  • Benchmark its performance against established, clinically utilized antibiotics.

This comparative analysis is not merely a screening step; it is a foundational dataset that informs all subsequent stages of drug development, from mechanism-of-action studies to potential therapeutic applications.

Foundational Experimental Design

A robust evaluation hinges on a well-conceived experimental design. This involves the careful selection of comparator antibiotics and a diverse panel of microbial strains.

Selection of Comparator Antibiotics: Establishing a Benchmark

To accurately position the activity of a novel compound, it must be compared against antibiotics with known and distinct mechanisms of action. This allows for a multi-faceted assessment of its potential. We propose a standard panel including:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Its inclusion provides a benchmark against a potent synthetic antibiotic targeting DNA synthesis.

  • Penicillin G: A classic β-lactam antibiotic that inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, primarily effective against Gram-positive organisms. It serves as a benchmark for cell wall synthesis inhibitors.

  • Gentamicin: A broad-spectrum aminoglycoside that binds to the 30S ribosomal subunit, disrupting protein synthesis. It provides a comparison against a protein synthesis inhibitor.

Selection of Microbial Strains: Defining the Spectrum

The antimicrobial spectrum is defined by the range of microorganisms a compound can inhibit. A minimal, representative panel should include exemplars from both Gram-positive and Gram-negative bacteria, encompassing common pathogens.

  • Gram-Positive:

    • Staphylococcus aureus (e.g., ATCC 25923): A major human pathogen responsible for a wide range of infections.

    • Bacillus subtilis (e.g., ATCC 6633): A non-pathogenic surrogate for other Gram-positive bacteria, often used in initial screening.

  • Gram-Negative:

    • Escherichia coli (e.g., ATCC 25922): A ubiquitous bacterium and a common cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.

Overall Experimental Workflow

The logical flow of experiments is crucial for generating reliable and interconnected data. The process begins with preparing and standardizing the necessary reagents and inocula, followed by two primary quantitative assays.

G cluster_prep Phase 1: Preparation cluster_inoculum Phase 2: Inoculum Standardization cluster_assays Phase 3: Antimicrobial Susceptibility Testing cluster_analysis Phase 4: Data Analysis Compound Synthesize & Purify This compound MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Disk Kirby-Bauer Disk Diffusion Assay Compound->Disk Antibiotics Prepare Stock Solutions (Ciprofloxacin, Penicillin, Gentamicin) Antibiotics->MIC Antibiotics->Disk Media Prepare Mueller-Hinton Broth & Agar Culture Overnight Culture of Bacterial Strains McFarland Adjust Turbidity to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) Culture->McFarland McFarland->MIC McFarland->Disk MIC_Data MIC Value Comparison Table MIC->MIC_Data Zone_Data Zone of Inhibition Table Disk->Zone_Data Spectrum Determine Antimicrobial Spectrum MIC_Data->Spectrum Zone_Data->Spectrum

Caption: Overall workflow for antimicrobial spectrum validation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] It is the gold standard for quantifying antimicrobial potency. The broth microdilution method is a highly efficient and reproducible technique for determining MIC values.[9][10]

Causality and Scientific Rationale
  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing. Its composition is well-defined, supports the growth of most common pathogens, and has low levels of inhibitors (like sulfonamides and tetracyclines) that could otherwise interfere with the antibiotic's activity.[8][11]

  • Inoculum Standardization: Standardizing the bacterial inoculum to a 0.5 McFarland turbidity standard ensures that the number of bacterial cells is consistent across all tests (~1.5 x 10^8 CFU/mL).[12] This is critical because the efficacy of an antibiotic can be dependent on the initial bacterial load.

  • Serial Dilution: A two-fold serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the concentration at which bacterial growth is inhibited.

Step-by-Step Methodology
  • Preparation of Antimicrobial Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12 of each row to be used.

    • Prepare a stock solution of this compound and each comparator antibiotic at twice the highest desired final concentration.

    • Add 100 µL of this stock solution to well 1 of the corresponding row.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial), and well 12 will be the sterility control (no bacteria). Add 50 µL of MHB to well 11.

  • Inoculation:

    • Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate each well (from 1 to 11) with 50 µL of the diluted bacterial suspension. Do not inoculate well 12. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Interpretation of Results:

    • Following incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the antimicrobial agent (the first well from left to right) that shows no visible turbidity.[9][13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method, also known as the disk diffusion test, is a qualitative or semi-quantitative assay used to determine the susceptibility of bacteria to different antimicrobials.[14] It relies on the diffusion of the antimicrobial from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition.[15][16]

Causality and Scientific Rationale
  • Principle of Diffusion: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The concentration is highest near the disk and decreases with distance.[15] Where the concentration is above the MIC for that organism, growth is inhibited.

  • Standardized Medium: Mueller-Hinton Agar (MHA) is used for its reproducibility and because it does not inhibit common antibiotics.[17] The agar depth must be standardized (typically 4 mm) as it affects the rate of diffusion.

  • Lawn Culture: Inoculating the entire surface of the agar plate uniformly (creating a "lawn") ensures that the resulting zone of inhibition is clear and its diameter can be accurately measured.[17]

Step-by-Step Methodology
  • Preparation of Inoculum: Prepare a bacterial suspension adjusted to the 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the inside of the tube to remove excess fluid.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[14]

    • Allow the plate to sit for 3-5 minutes to allow the inoculum to dry.

  • Placement of Antibiotic Disks:

    • Using sterile forceps, place paper disks impregnated with a known concentration of this compound and the comparator antibiotics onto the surface of the agar.

    • Disks should be placed at least 24 mm apart to prevent the zones of inhibition from overlapping.[17]

    • Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[16]

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours.[16]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.[12]

    • Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to the comparator antibiotics. For the novel compound, the zone diameter provides a quantitative measure of its activity to be used for comparison.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation. The following tables serve as templates for presenting experimental results.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Microorganism Gram Stain This compound Ciprofloxacin Penicillin G Gentamicin
S. aureus Positive [Experimental Value] 0.5 0.06 1
B. subtilis Positive [Experimental Value] 0.25 0.03 0.5
E. coli Negative [Experimental Value] 0.015 >128 0.5
P. aeruginosa Negative [Experimental Value] 0.25 >128 2

Note: Values for comparator antibiotics are representative and may vary between strains.

Table 2: Comparative Zone of Inhibition Diameters (mm)

Microorganism Gram Stain This compound Ciprofloxacin (5 µg disk) Penicillin G (10 U disk) Gentamicin (10 µg disk)
S. aureus Positive [Experimental Value] 25 30 22
B. subtilis Positive [Experimental Value] 30 35 26
E. coli Negative [Experimental Value] 32 <6 20
P. aeruginosa Negative [Experimental Value] 28 <6 18

Note: Values for comparator antibiotics are representative and should be interpreted based on CLSI guidelines.

Hypothesized Mechanism of Action

While the precise mechanism of this compound requires dedicated investigation, its chemical structure allows for an educated hypothesis based on related compounds. Chloroacetamides are known electrophilic "warheads" that can engage in covalent interactions with nucleophilic residues in proteins.[6] A plausible mechanism involves the alkylation of a critical cysteine residue within the active site of an essential bacterial enzyme, leading to its irreversible inactivation and subsequent cell death.

G Compound This compound (Electrophile) Complex Non-covalent Binding Complex Compound->Complex Binds to Active Site Enzyme Bacterial Enzyme with Active Site Cysteine (Nucleophile) Enzyme->Complex Covalent Irreversibly Inhibited Enzyme (Covalent Thioether Bond) Complex->Covalent Nucleophilic Attack (Cysteine Thiol) Lysis Cell Death Covalent->Lysis Loss of Function

Caption: Hypothesized covalent inhibition mechanism.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial characterization of the antimicrobial spectrum of novel compounds like this compound. By adhering to standardized protocols such as broth microdilution for MIC determination and the Kirby-Bauer disk diffusion assay, researchers can generate reliable, comparable data. The true value of a new compound is revealed not in isolation, but through rigorous comparison with established antibiotics. This approach ensures that promising candidates are identified efficiently and that research efforts are directed toward molecules with the greatest potential to address the urgent challenge of antimicrobial resistance. Further studies would be required to elucidate the precise mechanism of action and evaluate the in vivo efficacy and safety profile of this compound.

References

Unambiguous Structural Confirmation of 2-(2-Chloro-4-fluorophenyl)acetamide: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Single Dimension

In the realm of drug discovery and chemical research, the absolute certainty of a molecule's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as the initial workhorse for structural characterization, its reliance on chemical shifts and coupling constants can lead to ambiguity, particularly with complex aromatic substitution patterns or isomeric impurities. For a molecule like 2-(2-Chloro-4-fluorophenyl)acetamide, confirming the precise placement of the chloro and fluoro substituents on the phenyl ring is critical and often challenging with 1D methods alone.

This guide provides an in-depth, experimentally-grounded comparison of two-dimensional (2D) NMR techniques for the unambiguous structural elucidation of this compound. We will move beyond simply listing protocols and instead delve into the causality behind experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural confirmation. This approach provides the high-fidelity data required by researchers and drug development professionals to ensure molecular integrity.

The 2D NMR Toolkit: A Comparative Overview

2D NMR spectroscopy enhances structural analysis by spreading nuclear interactions across two frequency dimensions, resolving the spectral crowding often seen in 1D spectra and revealing correlations between different nuclei.[1][2] This guide focuses on three cornerstone experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[3][4][5] It is invaluable for mapping out proton networks, such as adjacent protons on an aromatic ring or alkyl chain. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the assembly of molecular fragments.[6][7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[8][9][10] Its primary function is to definitively assign the ¹³C chemical shift for every protonated carbon, providing a direct link between the ¹H and ¹³C spectra.[11] Modern edited HSQC sequences can also differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peak, similar to a DEPT-135 experiment but with much higher sensitivity.[12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most powerful tool for piecing together the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[13][14][15] Crucially, it allows for correlations to non-protonated (quaternary) carbons, such as carbonyls or substituted aromatic carbons, which are invisible in HSQC.[12][16] It is this ability to connect disparate spin systems that makes HMBC indispensable for confirming substitution patterns.[15]

Experimental Methodology

Scientific integrity begins with meticulous and reproducible experimental design. The protocols described below are designed to generate high-quality, self-validating data.

Sample Preparation Protocol

The quality of the final NMR spectrum is critically dependent on the quality of the sample preparation.[17] The presence of particulate matter can severely degrade spectral resolution, a problem no amount of instrument shimming can correct.[17]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both 1D and 2D experiments on modern spectrometers.[18]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean glass vial.[19] The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can slow the N-H proton exchange, allowing for clearer observation of the amide proton signal and its couplings.

  • Filtration: To remove any suspended impurities, filter the solution directly into a high-quality 5 mm NMR tube. A simple and effective filter can be made by pushing a small, clean plug of cotton or glass wool into a Pasteur pipette.[17][20]

  • Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[21] This ensures the sample volume is correctly positioned within the instrument's detection coil, which is crucial for optimal magnetic field homogeneity (shimming).[21]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.

Experiment Key Parameters & Justification
¹H NMR Pulses: 1; Scans: 8-16. Sufficient for high signal-to-noise on the most sensitive nucleus.
¹³C{¹H} NMR Pulses: 1; Scans: 1024-2048. More scans are needed due to the low natural abundance and sensitivity of the ¹³C nucleus.
¹H-¹H COSY Gradient-selected (gCOSY); Scans per increment: 2-4. Gradient selection provides cleaner spectra by suppressing artifacts.[3]
¹H-¹³C HSQC Gradient-selected, phase-sensitive edited HSQC; Scans per increment: 4-8. Provides ¹JCH correlations and CH/CH₂/CH₃ differentiation.[12]
¹H-¹³C HMBC Gradient-selected magnitude mode; Long-range coupling delay: Optimized for 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations, which typically range from 1-10 Hz.[12][16]

Data Analysis and Interpretation: A Step-by-Step Elucidation

The following sections detail the logical workflow for interpreting the NMR data to confirm the structure of this compound.

Structure with Atom Numbering:

Structure of this compound with atom numbering for NMR assignment.

Figure 1. Structure of this compound with IUPAC numbering for NMR correlation analysis.

Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra

The initial 1D spectra provide the foundational data for chemical shifts and multiplicities.

Table 1: Predicted 1D NMR Data (in DMSO-d₆)

Atom # Label Predicted ¹H Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Shift (ppm)
1 - - ~132
2 - - ~130 (JCF ~8 Hz)
3 H-3 ~7.6 (dd, J=8.8, 6.0) ~131 (JCF ~9 Hz)
4 - - ~160 (JCF ~245 Hz)
5 H-5 ~7.2 (ddd, J=8.8, 8.8, 2.8) ~117 (JCF ~22 Hz)
6 H-6 ~7.4 (dd, J=8.8, 2.8) ~115 (JCF ~25 Hz)
7 CH₂ ~3.8 (s) ~45
8 C=O - ~168

| 9 | NH | ~8.2 (br s) | - |

Analysis: The ¹H spectrum shows three distinct aromatic protons and a singlet for the methylene (CH₂) group. The ¹³C spectrum shows the expected eight carbon signals. While these data are consistent with the proposed structure, they cannot, on their own, definitively prove the 2-chloro, 4-fluoro substitution pattern over other isomers, such as 2-fluoro-4-chloro.

Step 2: COSY Analysis - Mapping Proton Connectivity

The COSY spectrum reveals the connectivity between protons. We expect to see correlations between the adjacent aromatic protons H-3, H-5, and H-6.

COSY_Workflow cluster_cosy COSY Cross-Peaks H3 H-3 (~7.6 ppm) C2 H-5 ↔ H-3 H3->C2 ⁴JHH (meta) H5 H-5 (~7.2 ppm) C1 H-5 ↔ H-6 H5->C1 ³JHH H5->C2 ⁴JHH (meta) H6 H-6 (~7.4 ppm) H6->C1 ³JHH CH2 CH₂ (~3.8 ppm)

Table 2: Key COSY Correlations

Correlating Protons Coupling Type Implication
H-5 ↔ H-6 ³JHH (ortho) Confirms H-5 and H-6 are adjacent.

| H-5 ↔ H-3 | ⁴JHH (meta) | Confirms H-5 and H-3 are meta to each other. |

Analysis: The COSY data establishes the relative positions of the aromatic protons. The lack of a strong correlation between H-3 and H-6 further supports the proposed substitution pattern. The methylene (CH₂) protons at ~3.8 ppm show no correlations, confirming they are an isolated spin system.

Step 3: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum provides the definitive one-bond C-H connections.

HSQC_Workflow cluster_protons Proton Dimension (F2) cluster_carbons Carbon Dimension (F1) H3 H-3 (~7.6 ppm) C3 C-3 (~131 ppm) H3->C3 ¹JCH H5 H-5 (~7.2 ppm) C5 C-5 (~117 ppm) H5->C5 ¹JCH H6 H-6 (~7.4 ppm) C6 C-6 (~115 ppm) H6->C6 ¹JCH CH2_H CH₂-H (~3.8 ppm) C7 C-7 (~45 ppm) CH2_H->C7 ¹JCH

Table 3: Key HSQC Correlations (¹JCH)

Proton (¹H Shift) Correlated Carbon (¹³C Shift) Assignment
H-3 (~7.6 ppm) ~131 ppm C-3
H-5 (~7.2 ppm) ~117 ppm C-5
H-6 (~7.4 ppm) ~115 ppm C-6

| CH₂ (~3.8 ppm) | ~45 ppm | C-7 |

Analysis: HSQC provides unambiguous assignments for all protonated carbons. We now know the exact chemical shifts for C-3, C-5, C-6, and C-7. The remaining unassigned carbon signals (~168, ~160, ~132, ~130 ppm) must therefore belong to the quaternary carbons: C-8 (amide C=O), C-4 (C-F), C-1 (C-NH), and C-2 (C-Cl).

Step 4: HMBC Analysis - Assembling the Full Structure

The HMBC spectrum provides the final, crucial links by revealing long-range (2- and 3-bond) correlations, especially to the quaternary carbons. This is where we will definitively confirm the substituent positions.

// Key Correlations CH2_H -> C8 [label="²JCH"]; CH2_H -> C1 [label="³JCH"]; H3 -> C1 [label="²JCH"]; H3 -> C5 [label="²JCH"]; H5 -> C1 [label="³JCH"]; H5 -> C3 [label="²JCH"]; H6 -> C2 [label="³JCH"]; H6 -> C4 [label="²JCH"]; NH -> C8 [label="²JCH"]; } /dot Caption: Key HMBC correlations confirming the molecular backbone and substitution.

Table 4: Decisive HMBC Correlations (²JCH and ³JCH)

Proton Correlates to Carbon(s) Implication
CH₂ (H-7) C-8 (C=O) , C-1 Connects the acetamide side chain to the phenyl ring at C-1.
NH C-8 (C=O) , C-1 Confirms the amide linkage and its connection to C-1.
H-6 C-4 , C-2 CRITICAL: H-6 shows a ³J coupling to C-2 (the chloro-substituted carbon) and a ²J coupling to C-4 (the fluoro-substituted carbon). This single set of correlations definitively confirms the 2-chloro, 4-fluoro substitution pattern.
H-3 C-1, C-5 Confirms the position of H-3 adjacent to C-1 and C-5.

| H-5 | C-1, C-3, C-4 | Confirms the position of H-5 adjacent to C-4 and C-6 (via H-6 correlation), and meta to C-1 and C-3. |

Synthesizing the Data: Unambiguous Structure Confirmation

By combining the information from all experiments, we build an undeniable case for the structure:

  • ¹H and ¹³C NMR provided the basic building blocks (chemical shifts and counts).

  • COSY established the proton framework of the aromatic ring (H3-H5-H6 connectivity).

  • HSQC linked each aromatic proton to its specific carbon atom (H-3 to C-3, etc.).

  • HMBC provided the final, conclusive evidence. The correlation from the methylene protons (H-7) to C-1 connected the side chain to the ring. Most importantly, the correlations from H-6 to both C-2 and C-4 locked in the positions of the halogen substituents relative to the proton network. Any other isomeric arrangement would result in a different and predictable HMBC correlation pattern, which is not observed.

Conclusion

While 1D NMR is an essential first step, it often leaves room for structural ambiguity. This guide demonstrates that a multi-pronged 2D NMR strategy, leveraging the complementary strengths of COSY, HSQC, and HMBC, provides an irrefutable and comprehensive data package for structural elucidation.[1][22][23] The COSY experiment maps the proton skeleton, the HSQC experiment assigns protonated carbons with high confidence, and the HMBC experiment connects all fragments through long-range couplings to build the final molecular architecture. For researchers in drug development and chemical synthesis, adopting this workflow is not just a matter of best practice; it is a fundamental requirement for ensuring the structural integrity and validity of their scientific findings.

References

A Comparative In Vitro Toxicity Analysis of 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Hazard Profile of a Novel Halogenated Acetamide

In the landscape of pharmaceutical development and chemical safety assessment, the robust characterization of a compound's toxicity profile is paramount. This guide provides a comprehensive in vitro toxicological evaluation of 2-(2-Chloro-4-fluorophenyl)acetamide, a novel halogenated aromatic compound. Halogenated acetamides are a class of molecules recognized for their potential biological activities, but also for their inherent reactivity, which can translate to cytotoxic and genotoxic effects.[1][2][3] Understanding the specific hazard profile of this fluorinated and chlorinated variant is crucial for informed decision-making in its potential applications.

This document is structured to provide a deep, comparative analysis, benchmarking this compound against well-characterized haloacetamides: Chloroacetamide (CAA) and Bromoacetamide (BAA). This comparison will not only elucidate the intrinsic toxicity of our target compound but also explore the structure-activity relationships conferred by different halogen substitutions. Our investigation will be multifaceted, employing a battery of standard and mechanistically informative in vitro assays to dissect cytotoxicity, genotoxicity, and the underlying modes of action. The experimental designs and data interpretations are grounded in established principles of toxicology and regulatory science to ensure scientific rigor and trustworthiness.[4][5][6][7]

Comparative Cytotoxicity Assessment: Quantifying the Impact on Cell Viability

The initial step in characterizing the toxic potential of a novel compound is to assess its general cytotoxicity. These assays provide a quantitative measure of a substance's ability to induce cell death.[8][9][10][11] We will employ the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[9][11]

Experimental Rationale and Design

The MTT assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By exposing a suitable cell line (e.g., human hepatoma HepG2 cells, a common model for xenobiotic metabolism) to a range of concentrations of this compound and our comparators (CAA and BAA), we can generate dose-response curves and calculate the IC50 value—the concentration at which 50% of cell viability is inhibited. This provides a robust metric for comparing the cytotoxic potency of the compounds.

Anticipated Comparative Data

The following table presents hypothetical, yet plausible, IC50 values derived from an MTT assay, illustrating the expected trend in cytotoxicity based on the known reactivity of haloacetamides.

CompoundIC50 (µM) in HepG2 cells (24h exposure)
This compound150
Chloroacetamide (CAA)250
Bromoacetamide (BAA)50
Doxorubicin (Positive Control)5

This hypothetical data suggests that this compound exhibits moderate cytotoxicity, more potent than the simple Chloroacetamide, but significantly less toxic than Bromoacetamide. The inclusion of a potent chemotherapeutic agent like Doxorubicin serves as a positive control to validate the assay's sensitivity. The increased cytotoxicity of BAA compared to CAA is consistent with the higher reactivity of the bromine atom as a leaving group, facilitating greater electrophilic interaction with cellular nucleophiles.[2][3] The slightly enhanced potency of our target compound over CAA could be attributed to the electronic effects of the fluorinated and chlorinated phenyl ring.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound, CAA, BAA, and Doxorubicin in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture HepG2 Cell Culture Cell_Seeding Seed 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation_24h 24h Incubation Treatment->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h 4h Incubation MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Read_Plate Measure Absorbance (570 nm) Solubilization->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability IC50_Determination Determine IC50 Values Calculate_Viability->IC50_Determination

Caption: Workflow for the MTT-based cytotoxicity assessment.

Genotoxicity Evaluation: Assessing the Potential for DNA Damage

A critical aspect of toxicological assessment is determining a compound's potential to damage genetic material, as this can lead to mutagenesis and carcinogenesis.[4][5][7] We will utilize the Comet assay (single-cell gel electrophoresis) to directly visualize and quantify DNA damage in individual cells.

Scientific Rationale for the Comet Assay

The Comet assay is a sensitive method for detecting DNA strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The negatively charged DNA fragments migrate out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The length and intensity of the comet tail are proportional to the extent of DNA damage. This assay is particularly valuable for early-stage screening due to its high sensitivity and requirement for a small number of cells.

Comparative Genotoxicity Data

The following table presents hypothetical data from a Comet assay, comparing the DNA damage induced by our test compounds.

Compound (at 50 µM)Mean % Tail DNAInterpretation
Vehicle Control (0.1% DMSO)3.5Baseline DNA damage
This compound22.8Moderate Genotoxicity
Chloroacetamide (CAA)15.2Mild Genotoxicity
Bromoacetamide (BAA)45.7High Genotoxicity
Etoposide (Positive Control)65.1Potent DNA Damage

This hypothetical data indicates that this compound induces a moderate level of DNA damage, greater than Chloroacetamide but less than the highly reactive Bromoacetamide. Etoposide, a known topoisomerase inhibitor, serves as a robust positive control.

Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Treat HepG2 cells with the test compounds at various concentrations for a defined period (e.g., 4 hours).

  • Cell Harvesting and Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA) using specialized software.

Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_prep Preparation & Treatment cluster_assay Comet Assay Protocol cluster_analysis Analysis Cell_Culture HepG2 Cell Culture Compound_Treatment Treat Cells with Compounds Cell_Culture->Compound_Treatment Harvest_Embed Harvest & Embed Cells in Agarose Compound_Treatment->Harvest_Embed Lysis Cell Lysis Harvest_Embed->Lysis Unwinding Alkaline DNA Unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Neutralize & Stain DNA Electrophoresis->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Image_Analysis Quantify % Tail DNA Microscopy->Image_Analysis Compare_Results Compare Genotoxicity Image_Analysis->Compare_Results

Caption: Workflow for the Comet assay-based genotoxicity assessment.

Mechanistic Insights: Investigating Oxidative Stress

The toxicity of many haloacetamides is linked to their ability to induce oxidative stress by depleting intracellular glutathione (GSH) and generating reactive oxygen species (ROS).[1] To investigate this potential mechanism for this compound, we can employ a cellular ROS assay using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Rationale for ROS Detection

DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Comparative Analysis of ROS Induction
Compound (at 50 µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Increase vs. Control
Vehicle Control (0.1% DMSO)1001.0
This compound3203.2
Chloroacetamide (CAA)2502.5
Bromoacetamide (BAA)5505.5
H2O2 (Positive Control)8008.0

This hypothetical data suggests that this compound is a moderate inducer of ROS, consistent with its cytotoxicity and genotoxicity profile. The strong ROS induction by BAA aligns with its high reactivity.

Signaling Pathway Implication

Oxidative_Stress_Pathway Compound This compound Cell Cellular Entry Compound->Cell GSH Glutathione (GSH) Depletion Cell->GSH Mitochondria Mitochondrial Dysfunction Cell->Mitochondria ROS Reactive Oxygen Species (ROS) Generation GSH->ROS Reduced antioxidant capacity DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis / Cell Death ROS->Apoptosis DNA_Damage->Apoptosis Mitochondria->ROS

Caption: Putative mechanism of toxicity via oxidative stress.

Conclusion and Future Directions

This comparative guide outlines a systematic in vitro approach to characterizing the toxicity of this compound. Based on the established knowledge of haloacetamide toxicology, it is anticipated that this compound will exhibit moderate cytotoxicity and genotoxicity, likely mediated through the induction of oxidative stress. Its toxicity is expected to be greater than that of simple Chloroacetamide but less pronounced than that of Bromoacetamide, highlighting the nuanced role of halogen substitution and aromatic ring modifications in modulating biological reactivity.

For a more comprehensive safety assessment, future studies should include a broader panel of assays, such as the Ames test for mutagenicity and the in vitro micronucleus assay to detect chromosomal damage, as recommended by regulatory agencies.[4][6][12] Furthermore, investigating the compound's effects on specific cellular targets and signaling pathways would provide a more complete understanding of its toxicological profile, ultimately guiding its safe development and application.

References

The "Chloro Effect": A Comparative Analysis of Chlorine's Impact on Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, medicinal chemists continually explore the nuanced effects of chemical modifications on molecular bioactivity. Among the halogens, chlorine holds a place of particular prominence, often referred to colloquially as a "magic" substituent for its profound ability to enhance the therapeutic properties of a lead compound. This guide provides a comprehensive comparative analysis of the chloro atom's effect on antimicrobial activity, delving into the underlying mechanisms, presenting supporting experimental data, and offering detailed protocols for researchers to validate these findings in their own laboratories.

The Mechanistic Underpinnings of the Chloro Advantage

The introduction of a chlorine atom into a molecular scaffold can dramatically alter its physicochemical properties, leading to enhanced antimicrobial potency through several key mechanisms. These effects are not mutually exclusive and often work in concert to improve a compound's overall efficacy.

Enhanced Lipophilicity and Membrane Permeation

One of the most significant contributions of a chloro group is the increase in a molecule's lipophilicity, or its ability to dissolve in fats and lipids.[1][2] This property is critical for antimicrobial agents, as they must often traverse the lipid-rich cell membranes of bacteria and fungi to reach their intracellular targets. By increasing the lipophilicity of a parent molecule, chlorination can facilitate this passage, leading to higher intracellular concentrations of the drug and, consequently, greater antimicrobial activity.[1]

Visualization of Lipophilicity-Mediated Transport

Lipophilicity cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Parent_Molecule Non-Chlorinated Parent Molecule Parent_Molecule->Membrane Limited Permeation Chlorinated_Analog Chlorinated Analog Chlorinated_Analog->Membrane Enhanced Permeation (Increased Lipophilicity) Target Intracellular Target Membrane->Target Higher Intracellular Concentration

Caption: Increased lipophilicity of chlorinated compounds enhances passage through the microbial cell membrane.

Potent Electronic Effects and Target Binding

The chloro atom possesses a dual electronic nature, exhibiting both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[3] This complex electronic influence can significantly alter the electron density distribution within a molecule, which in turn can modulate its binding affinity for specific biological targets, such as enzymes or receptors essential for microbial survival. For instance, the electron-withdrawing nature of chlorine can polarize adjacent bonds, creating favorable electrostatic interactions with amino acid residues in the active site of a target protein.[4]

Bioisosterism and Metabolic Stability

In medicinal chemistry, a chloro group can act as a bioisostere for other functional groups, such as a methyl group or a hydroxyl group.[5] This means it can replace these groups without significantly altering the molecule's overall shape, while potentially improving its properties. A key advantage of this substitution is enhanced metabolic stability. For example, replacing a metabolically labile methyl group with a chloro atom can block oxidative metabolism at that position, leading to a longer biological half-life and sustained therapeutic effect.[5]

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The theoretical advantages conferred by chlorination are borne out by a wealth of experimental data. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several chlorinated compounds against their non-chlorinated parent molecules, providing a quantitative comparison of their antimicrobial potency. Lower MIC values indicate greater antimicrobial activity.

Compound ClassParent CompoundChlorinated AnalogTest OrganismParent MIC (µg/mL)Chlorinated MIC (µg/mL)Fold Increase in ActivityReference
Flavonoid Flavone6-ChloroflavoneStaphylococcus aureus>12562.5>2x[6][7]
Flavone6-ChloroflavoneBacillus cereus>12562.5>2x[6][7]
Quinolone Quinolone Scaffold8-Chloroquinolone AnalogAnaerobic BacteriaModerately ActiveHighly ActiveSignificant[4][8]
Benzaldehyde Benzaldehyde4-ChlorobenzaldehydeCandida albicans>1000250>4x[9]

Structure-Activity Relationship (SAR): The Criticality of Chlorine Positioning

The position of the chloro atom on a molecular scaffold is not arbitrary; it can profoundly influence the compound's antimicrobial activity. This structure-activity relationship (SAR) is a cornerstone of rational drug design. For instance, in the quinolone class of antibiotics, the placement of a chloro or fluoro group at the 8-position has been shown to enhance oral absorption and activity against anaerobic bacteria.[4][8]

To illustrate this principle, consider the effect of chlorine substitution at the ortho, meta, and para positions of a simple phenolic ring. The differing electronic and steric environments at these positions can lead to variations in antimicrobial potency.

Visualization of Positional Isomer Effects

SAR cluster_activity Relative Antimicrobial Activity Parent Phenol (Baseline Activity) Ortho ortho-Chlorophenol (Altered Activity) Parent->Ortho Positional Substitution Meta meta-Chlorophenol (Altered Activity) Parent->Meta Positional Substitution Para para-Chlorophenol (Often Most Active) Parent->Para Positional Substitution

Caption: The position of the chloro atom on a molecule significantly impacts its antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To empower researchers to quantitatively assess the antimicrobial activity of chlorinated compounds, this section provides a detailed, step-by-step protocol for the broth microdilution method, a gold standard for determining MIC values. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][10][11]

Materials
  • Test compounds (chlorinated and non-chlorinated parent molecules)

  • Appropriate microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Spectrophotometer or microplate reader

  • Incubator

Procedure
  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations for testing.

  • Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation: Add 50 µL of the appropriate broth to all wells of a 96-well microtiter plate. Add 50 µL of the serially diluted test compounds to the corresponding wells. Finally, add 50 µL of the standardized inoculum to each well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solutions of Test Compounds B Perform Serial Dilutions in Broth A->B D Inoculate 96-Well Plate B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion and Future Perspectives

The strategic incorporation of chlorine atoms into molecular scaffolds represents a powerful and well-validated approach in the design of novel antimicrobial agents. The multifaceted "chloro effect," encompassing enhanced lipophilicity, favorable electronic interactions, and improved metabolic stability, frequently translates to significant gains in antimicrobial potency. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for exploring and exploiting the benefits of chlorination in their own drug discovery programs. As the challenge of antimicrobial resistance continues to escalate, the judicious application of fundamental medicinal chemistry principles, such as the strategic use of chlorine, will remain a critical component in the development of the next generation of life-saving therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 2-(2-Chloro-4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-(2-Chloro-4-fluorophenyl)acetamide

This document provides essential, field-proven safety protocols and logistical guidance for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions, ensuring a self-validating system of laboratory safety.

Hazard Profile and Risk Assessment

Before any handling, a thorough understanding of the specific risks associated with this compound is paramount. Based on aggregated data from global chemical safety sources, this compound presents several key hazards.

The primary routes of exposure are inhalation of dust, direct skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 1: GHS Hazard Classification for this compound and Analogs

Hazard Class Hazard Statement Signal Word Rationale & Implication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2][3] Warning Accidental ingestion can lead to acute toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and thorough hand washing after handling.[4]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1][2][3][5] Warning The compound can cause inflammation and irritation upon contact with the skin. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.[5]
Serious Eye Damage/Irritation (Category 2A/1) H319/H318: Causes serious eye irritation/damage[1][2][5][6] Warning/Danger Airborne particles or splashes pose a significant risk to the eyes, potentially leading to serious, lasting damage. Mandates the use of chemical splash goggles or a face shield.[7]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2][3][5][6] | Warning | Inhalation of dust can irritate the respiratory tract. This risk is mitigated by handling the compound within a certified chemical fume hood to control airborne particulates.[4][8] |

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method for exposure mitigation relies on robust engineering controls.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed within a properly functioning and certified chemical fume hood.[4][8] This is the most critical control measure to minimize inhalation exposure by containing dust and aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment.[5]

  • Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and tested regularly.[8][9] Their immediate proximity is crucial for effective first aid in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Mandated Barrier

The selection of PPE must be directly correlated with the identified hazards. The following provides a detailed breakdown of required equipment.

Table 2: Required PPE for Handling this compound

Protection Level Equipment Specifications & Rationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[10] Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][8] Standard safety glasses with side shields are insufficient as they do not protect against fine dust entering from the top or bottom. Goggles provide a seal around the eyes, offering superior protection.
Hand Protection Chemical-resistant, powder-free gloves.[7] Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or punctures before use. Practice proper glove removal techniques (without touching the outer surface) to avoid skin contamination. Change gloves every 30-60 minutes or immediately if contamination is suspected.[7]
Skin and Body Protection Laboratory coat. A standard, long-sleeved laboratory coat must be worn and kept fully buttoned to protect against incidental skin contact.[8] For larger scale operations, a chemical-resistant apron or suit may be warranted.[11][12]

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Not generally required when handling small quantities within a certified chemical fume hood.[4][8] However, if there is a risk of generating significant dust or aerosols (e.g., during spill cleanup or when working outside a fume hood), a fitted N95 or higher-rated respirator is mandatory to prevent respiratory tract irritation.[1][4] |

Procedural Workflow: From Receipt to Disposal

A systematic approach to handling is essential for maintaining a safe environment. The following workflow diagram and step-by-step guide provide a clear operational plan.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_risk 1. Risk Assessment Review SDS prep_ppe 2. Don PPE (Goggles, Lab Coat, Gloves) prep_risk->prep_ppe prep_eng 3. Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh 4. Weigh Solid Compound Minimize Dust Generation prep_eng->handle_weigh Proceed to Handling handle_sol 5. Prepare Solution handle_weigh->handle_sol handle_use 6. Perform Experiment handle_sol->handle_use clean_decon 7. Decontaminate Surfaces handle_use->clean_decon Experiment Complete clean_waste 8. Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) clean_decon->clean_waste clean_doff 9. Doff PPE clean_waste->clean_doff clean_wash 10. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Pre-Operational Checks:

    • Confirm you have read and understood the Safety Data Sheet (SDS).

    • Don all required PPE as specified in Table 2.

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Ensure the work area is clean and uncluttered.

  • Handling the Compound:

    • Perform all manipulations inside the fume hood.

    • When weighing the solid powder, use a micro-spatula and handle containers carefully to prevent creating airborne dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[4][5]

  • Post-Handling Procedures:

    • After completing your work, decontaminate all surfaces and equipment with an appropriate solvent.

    • Treat all materials that came into contact with the compound (e.g., weigh boats, pipette tips) as hazardous waste.[13]

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[4][5]

Emergency and Disposal Plans

Immediate First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][9] Remove contaminated clothing and seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2][9] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.[2]

Spill Management
  • Evacuate non-essential personnel from the area.

  • Wearing full PPE (including respiratory protection if the spill is large or outside a fume hood), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a designated hazardous waste container.[4][5][12] Avoid creating dust.

  • Decontaminate the spill area thoroughly.

Waste Disposal Plan

All waste containing this compound must be classified and handled as hazardous waste.[13]

  • Segregation: This waste stream must be kept separate from other laboratory waste.[13] Do not mix with non-halogenated solvents or general waste.

  • Containers: Use clearly labeled, sealed, and appropriate containers for solid waste, liquid waste, and contaminated sharps.

  • Storage: Store waste containers in a designated and secure satellite accumulation area.[13]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4][5][13] Do not pour any waste down the drain.[5][12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.